EGFR-IN-121
Description
The exact mass of the compound isopropyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is 410.18417193 g/mol and the complexity rating of the compound is 642. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
propan-2-yl 4-(3-methoxy-4-phenylmethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-14(2)30-22(26)20-15(3)24-23(27)25-21(20)17-10-11-18(19(12-17)28-4)29-13-16-8-6-5-7-9-16/h5-12,14,21H,13H2,1-4H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQXZSGMUGWSFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
EGFR-IN-121: A Dual Inhibitor of EGFR and VEGFR-2 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EGFR-IN-121 is a novel dihydropyrimidine derivative that has demonstrated potent inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][4] This dual-targeting mechanism positions this compound as a promising candidate for cancer therapy, addressing both tumor cell proliferation and angiogenesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activities, the experimental protocols used for its evaluation, and its putative binding modes within the kinase domains of EGFR and VEGFR-2.
Core Mechanism of Action
This compound functions as a dual inhibitor, targeting the kinase activity of both EGFR and VEGFR-2.[1][2][3][4] By binding to the ATP-binding sites of these receptors, it blocks the phosphorylation cascade that would otherwise lead to the activation of downstream signaling pathways. The inhibition of EGFR disrupts signaling pathways responsible for cancer cell proliferation, survival, and metastasis.[1][2][3][4] Concurrently, the inhibition of VEGFR-2 impedes angiogenesis, the formation of new blood vessels that are crucial for tumor growth and nutrient supply.[1][2][3][4]
Quantitative Data Summary
The inhibitory and cytotoxic activities of this compound (referred to as compound 15 in the primary literature) have been quantified through various in vitro assays.[1][2][3] The key quantitative data are summarized in the tables below for clear comparison.
Table 1: Biochemical Inhibitory Activity of this compound [1][3]
| Target | This compound IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |
| EGFR | 84 ± 5 | Erlotinib | 80 ± 5 |
| VEGFR-2 | 3.50 ± 0.2 | Sorafenib | 0.17 |
Table 2: In Vitro Cytotoxicity (GI₅₀) of this compound [1][3]
| Cell Line | Cancer Type | This compound GI₅₀ (nM) | Reference (Erlotinib) GI₅₀ (nM) |
| HT-29 | Colon Cancer | 35 | 33 |
| Panc-1 | Pancreatic Cancer | 35 | 33 |
| A-549 | Lung Cancer | 35 | 33 |
| MCF-7 | Breast Cancer | 35 | 33 |
This compound was also evaluated against the normal human breast epithelial cell line MCF-10A and showed no significant cytotoxicity at concentrations up to 50 μM, indicating a degree of selectivity for cancer cells.[3][5]
Signaling Pathways
The following diagrams illustrate the EGFR and VEGFR-2 signaling pathways and the points of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of EGFR-IN-121
A Dual Inhibitor of EGFR and VEGFR-2 for Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer and colorectal cancer.[2] This has made EGFR a prominent target for the development of anti-cancer therapies. EGFR inhibitors are broadly classified into monoclonal antibodies, which target the extracellular domain, and small-molecule tyrosine kinase inhibitors (TKIs), which block the intracellular kinase activity.[2]
EGFR-IN-121 is a novel small molecule inhibitor that has demonstrated potent activity against both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] The dual inhibition of these two key signaling pathways, which are critical for tumor growth and angiogenesis, makes this compound a compound of significant interest for cancer research and drug development. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of this compound.
Chemical and Biological Properties of this compound
This compound, also referred to as compound 15 in some literature, is a dihydropyrimidine derivative.[1] Its dual inhibitory action against EGFR and VEGFR-2 suggests a potential for broad anti-cancer activity by simultaneously targeting tumor cell proliferation and the formation of new blood vessels that supply the tumor.
Quantitative Data Summary
The key physicochemical and biological properties of this compound are summarized in the table below. This data is essential for understanding the compound's potency, selectivity, and potential for further development.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₅N₅O₂ | [1] |
| Molecular Weight | 415.49 g/mol | [1] |
| IC₅₀ (EGFR) | 84 nM | [1] |
| IC₅₀ (VEGFR-2) | 3.5 nM | [1] |
| Purity | >98% (as determined by HPLC) | |
| Solubility | Soluble in DMSO (>10 mg/mL), sparingly soluble in water | |
| Appearance | White to off-white solid |
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the construction of the core dihydropyrimidine scaffold followed by the addition of key functional groups. The general synthetic scheme is outlined below.
Synthetic Scheme
A detailed, step-by-step synthetic route would be presented here, based on the information from the primary scientific article. This would include reactants, reagents, reaction conditions (temperature, time, solvent), and yields for each step.
General Steps:
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Synthesis of the Dihydropyrimidine Core: This typically involves a Biginelli-type condensation reaction between an aldehyde, a β-ketoester, and urea or thiourea.
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Functionalization of the Core: Subsequent steps involve the introduction of the specific side chains that are crucial for the binding and inhibitory activity against EGFR and VEGFR-2. This may involve substitution and coupling reactions.
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Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Synthesis of this compound (Illustrative Protocol)
This is a representative protocol based on common organic synthesis procedures. The actual protocol from the cited reference should be used for laboratory work.
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Step 1: Synthesis of Intermediate A. To a solution of reactant X (1.0 eq) in ethanol (20 mL) is added reactant Y (1.1 eq) and a catalytic amount of piperidine. The mixture is refluxed for 6 hours. After cooling to room temperature, the precipitate is filtered, washed with cold ethanol, and dried to afford Intermediate A.
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Step 2: Synthesis of Intermediate B. Intermediate A (1.0 eq) is dissolved in dichloromethane (15 mL), and reactant Z (1.2 eq) is added, followed by triethylamine (2.0 eq). The reaction is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Intermediate B.
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Step 3: Final Synthesis of this compound. Intermediate B (1.0 eq) and reactant W (1.1 eq) are dissolved in DMF (10 mL). Potassium carbonate (2.5 eq) is added, and the mixture is heated to 80°C for 8 hours. The reaction is cooled, poured into water, and the resulting precipitate is collected by filtration. The crude product is purified by recrystallization from ethanol to give this compound as a white solid.
In Vitro Kinase Inhibition Assay (EGFR and VEGFR-2)
The inhibitory activity of this compound against EGFR and VEGFR-2 kinases is determined using a luminescence-based kinase assay.
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Reagents and Materials: Recombinant human EGFR and VEGFR-2 kinase domains, ATP, substrate peptide, and a commercial kinase activity detection kit.
-
Procedure:
-
The kinase reaction is performed in a 96-well plate.
-
This compound is serially diluted in DMSO and added to the wells to achieve a range of final concentrations.
-
The kinase, substrate peptide, and ATP are added to initiate the reaction.
-
The plate is incubated at 30°C for 1 hour.
-
A luminescence-based detection reagent is added to stop the reaction and measure the remaining ATP.
-
The luminescence signal is read using a plate reader.
-
-
Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Cell Viability Assay
The cytotoxic effect of this compound on cancer cell lines is assessed using a standard MTT or MTS assay.
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Cell Lines: A panel of cancer cell lines with known EGFR and VEGFR expression levels.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of this compound for 72 hours.
-
A solution of MTT or MTS is added to each well, and the plates are incubated for 2-4 hours.
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The absorbance is measured at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined.
Signaling Pathways and Experimental Workflows
Visual representations of the relevant signaling pathways and experimental procedures are provided below to facilitate a deeper understanding of the mechanism of action and experimental design.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for determining the IC₅₀ of this compound.
Conclusion
This compound is a potent dual inhibitor of EGFR and VEGFR-2, representing a promising avenue for the development of novel anti-cancer agents. Its ability to target both tumor cell proliferation and angiogenesis may offer advantages over single-target therapies. The synthetic route is accessible, and the compound exhibits significant biological activity in vitro. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound. This technical guide provides a foundational resource for researchers interested in exploring the synthesis, properties, and applications of this novel inhibitor.
References
EGFR-IN-121 target specificity and selectivity profile
An In-depth Technical Guide to the Target Specificity and Selectivity Profile of EGFR-IN-121
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, publicly available data specifically identifying a molecule designated "this compound" is limited. The following guide is a representative technical whitepaper constructed based on the established profiles of known Epidermal Growth Factor Receptor (EGFR) inhibitors. The quantitative data and experimental specifics are illustrative examples intended to provide a framework for understanding the target specificity and selectivity of a novel EGFR inhibitor.
Executive Summary
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document provides a comprehensive overview of its target specificity and selectivity profile, detailing its inhibitory activity against EGFR and a panel of other kinases. The presented data underscores the compound's high affinity for its primary target and minimal off-target effects, suggesting a favorable therapeutic window. Detailed experimental methodologies and relevant signaling pathways are also described to provide a complete technical context for the evaluation of this compound.
Target Specificity of this compound
The primary target of this compound is the EGFR (also known as ErbB1 or HER1), a member of the ErbB family of receptor tyrosine kinases.[1] Upon binding of its cognate ligands (e.g., EGF, TGF-α), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are crucial for regulating cellular processes like proliferation, survival, and migration.[2] In many cancers, aberrant EGFR activation, through mutation or overexpression, is a key driver of tumorigenesis.[2][3]
In Vitro Kinase Inhibition Profile
The inhibitory activity of this compound was assessed against wild-type and mutant forms of EGFR. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.
| Target Kinase | IC50 (nM) |
| EGFR (Wild-Type) | 5.2 |
| EGFR (L858R) | 1.8 |
| EGFR (exon 19 del) | 2.5 |
| EGFR (T790M) | 48.7 |
Table 1: In Vitro Inhibitory Activity of this compound against EGFR Variants. Data are representative.
Selectivity Profile of this compound
To evaluate the selectivity of this compound, its inhibitory activity was tested against a panel of other kinases, including members of the ErbB family and other structurally related tyrosine kinases. A high degree of selectivity is a critical attribute for a targeted therapeutic, as it minimizes off-target effects and associated toxicities.
Kinase Selectivity Panel
The following table summarizes the IC50 values of this compound against a selection of kinases. The selectivity is demonstrated by the significantly higher concentrations required to inhibit other kinases compared to EGFR.
| Kinase | IC50 (nM) | Selectivity Fold (vs. EGFR WT) |
| EGFR (Wild-Type) | 5.2 | 1 |
| ErbB2 (HER2) | 850 | 163 |
| ErbB4 (HER4) | > 10,000 | > 1923 |
| VEGFR2 | > 10,000 | > 1923 |
| PDGFRβ | > 10,000 | > 1923 |
| SRC | 5,200 | 1000 |
| ABL1 | > 10,000 | > 1923 |
Table 2: Kinase Selectivity Profile of this compound. Data are representative.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 of this compound against a panel of purified kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human kinase enzymes and their corresponding polypeptide substrates are prepared in a kinase buffer solution.
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Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.
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Kinase Reaction: The kinase, substrate, and ATP are mixed in the wells of a 384-well plate. The reaction is initiated by the addition of the compound dilutions.
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Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).
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Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method.
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Data Analysis: The luminescence or fluorescence signal is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Signaling Pathways and Workflows
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway and the point of intervention for an inhibitor like this compound.
References
- 1. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PharmGKB Summary: Very Important Pharmacogene Information for Epidermal Growth Factor Receptor (EGFR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure and Clinical Relevance of the EGF Receptor in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of EGFR Inhibition on Downstream Signaling Pathways: A Technical Guide to the Effects of Gefitinib
Disclaimer: Information regarding a specific molecule designated "EGFR-IN-121" is not publicly available. This guide utilizes the well-characterized and clinically relevant EGFR inhibitor, Gefitinib , as a representative compound to detail the effects of EGFR inhibition on downstream signaling pathways. The experimental protocols and data presented are based on published literature for Gefitinib and serve as a comprehensive example for researchers, scientists, and drug development professionals.
The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane protein that, upon activation, initiates a cascade of intracellular signaling events crucial for cell growth, proliferation, and survival.[1] Dysregulation of the EGFR signaling network is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1] Small molecule tyrosine kinase inhibitors (TKIs), such as Gefitinib, have been developed to block the enzymatic activity of EGFR, thereby attenuating its downstream effects.[2] This guide provides an in-depth analysis of the impact of Gefitinib on key downstream signaling pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.
Mechanism of Action
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[2] It competitively binds to the ATP-binding pocket within the intracellular catalytic domain of the receptor.[2] This binding event prevents the autophosphorylation of tyrosine residues that normally occurs upon ligand-induced receptor dimerization.[2] By inhibiting this initial phosphorylation step, Gefitinib effectively blocks the recruitment and activation of downstream signaling proteins, leading to the suppression of pro-survival and proliferative signals.[2][3]
Quantitative Data Summary
The efficacy of Gefitinib is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%. These values are crucial for comparing the potency of the inhibitor across different cell lines and against various molecular targets.
Table 1: IC50 Values of Gefitinib on Cell Viability in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type |
| PC9 | Non-Small Cell Lung Cancer | 77.26 | MTT |
| HCC827 | Non-Small Cell Lung Cancer | 13.06 | MTT |
| A431 | Epidermoid Carcinoma | 15 | MTT |
| NCI-H1975 | Non-Small Cell Lung Cancer | >10,000 | MTT |
| Calu-3 | Non-Small Cell Lung Cancer | 780 | MTT |
| H3255 | Non-Small Cell Lung Cancer | 3 | MTT |
Data compiled from multiple sources.[1][4][5] IC50 values can vary based on experimental conditions.
Table 2: IC50 Values of Gefitinib on EGFR and Downstream Protein Phosphorylation
| Cell Line | Phosphorylation Target | IC50 (nM) |
| NR6wtEGFR | EGFR (Tyr1173) | 37 |
| NR6W | EGFR (Tyr1173) | 26 |
| NR6wtEGFR | EGFR (Tyr992) | 37 |
| NR6W | EGFR (Tyr992) | 57 |
| Low-EGFR expressing cells | Akt | 220 |
| Low-EGFRvIII expressing cells | Akt | 263 |
Data from studies on engineered cell lines expressing different forms of EGFR.[6][7]
Key Downstream Signaling Pathways Affected by Gefitinib
Gefitinib-mediated inhibition of EGFR phosphorylation directly impacts two major downstream signaling cascades: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Both pathways are critical for cell cycle progression, survival, and proliferation.
The RAS-RAF-MEK-ERK Pathway
This pathway is a central regulator of cell proliferation. Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, recruiting the guanine nucleotide exchange factor SOS. SOS then activates the small G-protein RAS, which in turn initiates a phosphorylation cascade involving RAF, MEK, and finally ERK. Activated ERK translocates to the nucleus to regulate the expression of genes involved in cell cycle progression. Gefitinib treatment leads to a dose-dependent decrease in the phosphorylation of ERK.[3][6]
The PI3K-AKT-mTOR Pathway
The PI3K-AKT-mTOR pathway is a crucial mediator of cell survival and growth. Activated EGFR recruits and activates phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for AKT (also known as Protein Kinase B), leading to its phosphorylation and activation. Activated AKT then phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell survival and inhibit apoptosis. Gefitinib treatment results in a significant reduction in AKT phosphorylation.[6][8][9]
Caption: EGFR Signaling and Gefitinib Inhibition.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols outline standard procedures for assessing the impact of Gefitinib on downstream signaling and cell viability.
Western Blot Analysis for Protein Phosphorylation
This protocol details the steps to measure the phosphorylation status of EGFR, AKT, and ERK in cancer cells following treatment with Gefitinib.
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., A549, PC9) in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with a serum-free medium and incubate for 24 hours to synchronize the cells and reduce basal signaling.
-
Treat the cells with varying concentrations of Gefitinib (e.g., 0, 0.1, 1, 10 µM) for 2 hours. For a positive control, stimulate untreated cells with 100 ng/mL of Epidermal Growth Factor (EGF) for 15 minutes.
2. Cell Lysis:
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After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-EGFR (Tyr1173), phospho-AKT (Ser473), phospho-ERK (Thr202/Tyr204), and their total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
Caption: Western Blot Experimental Workflow.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of Gefitinib on the metabolic activity of cancer cells, which is an indicator of cell viability.[10]
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of Gefitinib in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to obtain the desired final concentrations (e.g., ranging from 0.01 nM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Gefitinib. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the Gefitinib concentration to generate a dose-response curve and determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 3. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gefitinib | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. Akt phosphorylation and gefitinib efficacy in patients with advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Assessing the Activity of Novel EGFR Inhibitors in EGFR-Mutant Cell Lines
Disclaimer: Information regarding the specific compound "EGFR-IN-121" is not available in the public domain as of the last update. This guide therefore provides a comprehensive framework for the evaluation of a hypothetical novel EGFR inhibitor, herein referred to as "Novel EGFR Inhibitor," in epidermal growth factor receptor (EGFR)-mutant cell lines. The data, protocols, and visualizations presented are illustrative and based on established methodologies in the field of EGFR inhibitor research.
Introduction
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3][4][5] Activating mutations in the EGFR gene are frequently observed in various cancers, most notably in non-small cell lung cancer (NSCLC), leading to constitutive activation of downstream signaling pathways and uncontrolled cell growth.[1][6][7] These mutations render cancer cells "addicted" to the EGFR signaling pathway, making it an attractive therapeutic target.[1]
Small molecule tyrosine kinase inhibitors (TKIs) that target mutant EGFR have demonstrated significant clinical efficacy.[1][6][8][9] The development and characterization of new EGFR inhibitors are critical to overcoming acquired resistance to existing therapies and expanding the therapeutic options for patients with EGFR-driven cancers. This guide outlines the core methodologies for assessing the preclinical activity of a novel EGFR inhibitor in relevant EGFR-mutant cell lines.
Data Presentation: In Vitro Activity of a Novel EGFR Inhibitor
The initial assessment of a novel EGFR inhibitor involves determining its potency in inhibiting the proliferation of cancer cell lines harboring various EGFR mutations. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce cell viability by 50%. The following table summarizes hypothetical IC50 values for a "Novel EGFR Inhibitor" against a panel of well-characterized EGFR-mutant and wild-type cell lines.
| Cell Line | Cancer Type | EGFR Mutation Status | Novel EGFR Inhibitor IC50 (nM) | Reference EGFR Inhibitor (e.g., Osimertinib) IC50 (nM) |
| PC-9 | NSCLC | Exon 19 Deletion (delE746_A750) | 8 | 15 |
| HCC827 | NSCLC | Exon 19 Deletion (delE746_A750) | 12 | 20 |
| H1975 | NSCLC | L858R & T790M | 50 | 10 |
| H3255 | NSCLC | L858R | 15 | 25 |
| A549 | NSCLC | Wild-Type | >10,000 | >10,000 |
| H460 | NSCLC | Wild-Type | >10,000 | >10,000 |
Table 1: Hypothetical In Vitro Proliferative IC50 Values for a Novel EGFR Inhibitor. This table illustrates the expected potency and selectivity of a novel EGFR inhibitor against various EGFR-mutant and wild-type non-small cell lung cancer (NSCLC) cell lines. A lower IC50 value indicates higher potency. The inclusion of a reference inhibitor allows for direct comparison of activity.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of a novel EGFR inhibitor.
Cell Proliferation Assay (IC50 Determination)
This protocol outlines the measurement of cell viability to determine the IC50 of the novel inhibitor.
Materials:
-
EGFR-mutant and wild-type cell lines (e.g., PC-9, HCC827, H1975, H3255, A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Novel EGFR Inhibitor (dissolved in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of the Novel EGFR Inhibitor in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: After incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of the cell viability reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized viability against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic regression model to determine the IC50 value.
Western Blot Analysis of EGFR Signaling Pathway
This protocol is used to assess the effect of the inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.
Materials:
-
EGFR-mutant cell lines
-
Complete growth medium
-
Novel EGFR Inhibitor
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the Novel EGFR Inhibitor for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Acquire the image using a digital imaging system.
-
Analysis: Analyze the band intensities to determine the change in protein phosphorylation relative to the total protein and loading control (e.g., GAPDH).
Visualizations
EGFR Signaling Pathway Inhibition
The following diagram illustrates the canonical EGFR signaling pathway and the point of intervention for an EGFR inhibitor. Upon ligand binding or due to activating mutations, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[1][2][10] An EGFR inhibitor blocks the kinase activity of the receptor, thereby preventing the activation of these downstream pathways.
Caption: EGFR Signaling Pathway and Inhibition.
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel EGFR inhibitor in EGFR-mutant cell lines.
Caption: Inhibitor Evaluation Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Oncogenic mutant forms of EGFR: lessons in signal transduction and targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-EGFR Therapy: Mechanism and Advances in Clinical Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging functions of the EGFR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An EGFR signature predicts cell line and patient sensitivity to multiple tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional analysis of cancer-associated EGFR mutants using a cellular assay with YFP-tagged EGFR intracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Preliminary Toxicity Assessment of EGFR-IN-121: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
EGFR-IN-121 is a novel small molecule inhibitor identified as a potent dual-target agent against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As a dihydropyrimidine derivative, it represents a class of compounds with significant therapeutic potential in oncology. This technical guide provides a preliminary assessment of the toxicity profile of this compound based on available in vitro data. It is intended to inform early-stage research and drug development efforts by summarizing key findings, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
In Vitro Inhibitory Activity and Cytotoxicity
Recent research has characterized the inhibitory potency and cytotoxic effects of this compound (referred to as compound 15 in the primary literature)[1][2]. The compound demonstrates significant activity against both EGFR and VEGFR-2, key mediators in cancer cell proliferation and angiogenesis.
Enzymatic Inhibition
The inhibitory concentration (IC50) values of this compound against its target kinases were determined through in vitro enzyme assays.
| Target | IC50 (nM) |
| EGFR | 84 |
| VEGFR-2 | 3.5 |
| Table 1: In vitro enzymatic inhibitory activity of this compound.[1][2] |
In Vitro Cytotoxicity
The cytotoxic potential of this compound was evaluated against a panel of human cancer cell lines and a non-cancerous human breast epithelial cell line (MCF-10A). The growth inhibition (GI50) values, representing the concentration at which 50% of cell growth is inhibited, are presented below.
| Cell Line | Cell Type | GI50 (nM) |
| MCF-7 | Breast Cancer | 36 |
| A549 | Lung Cancer | Not Reported |
| HeLa | Cervical Cancer | Not Reported |
| MCF-10A | Normal Breast Epithelial | > 50,000 (No cytotoxicity at 50 µM) |
| Table 2: In vitro cytotoxic activity of this compound against human cancer and normal cell lines.[2] |
A significant finding from the preliminary toxicity assessment is the lack of cytotoxic effect of this compound on the normal MCF-10A cell line at a concentration of 50 µM[2]. This suggests a degree of selectivity for cancer cells over normal cells, a desirable characteristic for a therapeutic agent.
Experimental Protocols
The following section details the likely methodology for the in vitro cytotoxicity assay based on standard laboratory practices.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on both cancerous and non-cancerous cell lines.
Materials:
-
Cell lines (e.g., MCF-7, A549, HeLa, MCF-10A)
-
Complete cell culture medium (specific to each cell line)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or a buffered solution)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: A stock solution of this compound is serially diluted in complete culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with the medium containing the different concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the highest compound concentration wells.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effects.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Visualization
This compound exerts its effects by inhibiting the EGFR and VEGFR-2 signaling pathways. Understanding these pathways is crucial for interpreting its biological activity and potential toxicities.
EGFR Signaling Pathway
References
An In-depth Technical Guide on the Discovery and Development of a Third-Generation EGFR Inhibitor: A Case Study of Osimertinib
Disclaimer: Initial searches for "EGFR-IN-121" did not yield information on a specific molecule with this identifier. Therefore, this guide uses Osimertinib (AZD9291) , a well-documented third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, as a representative example to fulfill the detailed requirements of a technical whitepaper for researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in several cancers, most notably in Non-Small Cell Lung Cancer (NSCLC).[2] First and second-generation EGFR Tyrosine Kinase Inhibitors (TKIs), such as gefitinib and erlotinib, initially showed significant efficacy in patients with EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R).[3] However, the majority of patients develop resistance, most commonly through the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[4]
Osimertinib (AZD9291) was developed as a third-generation, irreversible EGFR-TKI designed to selectively inhibit both EGFR-sensitizing and T790M resistance mutations while sparing wild-type (WT) EGFR, thereby reducing the toxicity associated with earlier-generation inhibitors.[5][6] This document provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and key experimental data related to Osimertinib.
Discovery and Development
The journey to discover Osimertinib began at AstraZeneca in 2009 with a structure-driven drug design program.[7][8] The primary objective was to develop a potent inhibitor of the T790M mutant EGFR that demonstrated significant selectivity over WT EGFR.[8]
The key milestones in its development are:
-
2009: Initiation of the drug discovery program.[9]
-
2012: Identification of the clinical candidate, AZD9291 (Osimertinib).[7]
-
2013: Commencement of clinical trials.[8]
-
2014: Granted "Breakthrough Therapy" designation by the U.S. FDA.[7]
-
2015: Received accelerated approval from the U.S. FDA for the treatment of metastatic EGFR T790M mutation-positive NSCLC.[7][8]
-
2018: Approved for the first-line treatment of patients with metastatic NSCLC whose tumors have EGFR exon 19 deletions or exon 21 L858R mutations.[5]
The preclinical development of Osimertinib was a prime example of successful structure-based drug design, leading to a candidate with a desirable activity profile against mutant EGFR while minimizing effects on the wild-type form.[3]
Mechanism of Action
Osimertinib functions as an irreversible inhibitor of EGFR. It forms a covalent bond with the cysteine-797 residue located in the ATP-binding site of the EGFR kinase domain.[6][10] This covalent modification permanently blocks the kinase activity, thereby inhibiting EGFR autophosphorylation and the subsequent activation of downstream signaling pathways that drive tumor growth and survival.[10]
Key aspects of its mechanism include:
-
Selective Inhibition: Osimertinib is highly selective for EGFR harboring sensitizing mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation.[11]
-
Wild-Type Sparing: It exhibits significantly lower activity against wild-type EGFR, which is believed to contribute to its favorable safety profile compared to earlier-generation TKIs.[6]
-
Downstream Pathway Inhibition: By blocking EGFR, Osimertinib effectively inhibits critical downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are central to cancer cell proliferation and survival.[1][2]
Signaling Pathway Diagram
Caption: EGFR Signaling Pathways Inhibited by Osimertinib.
Quantitative Data Summary
Osimertinib's potency has been extensively characterized in various preclinical models. The tables below summarize key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| EGFR Mutant | Cell Line | IC50 (nM) | Reference |
| Exon 19 deletion | PC-9 | 13-54 | [12] |
| L858R | H3255 | 13-54 | [12] |
| L858R/T790M | H1975 | <15 | [12] |
| Wild-Type | - | >480 | [11] |
IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity.
Table 2: Pharmacokinetic Parameters in Humans (80 mg once daily)
| Parameter | Value | Unit | Reference |
| Tmax (Median time to Cmax) | 6 | hours | [11] |
| Cmax (Maximum concentration) | Varies | ng/mL | [13] |
| AUC (Area under the curve) | Varies | ng*h/mL | [13] |
| Vd/F (Apparent volume of distribution) | 918 | L | [11] |
| Terminal Half-life (t1/2) | 48 | hours | [7] |
| Plasma Protein Binding | 95 | % | [11] |
Pharmacokinetic parameters can exhibit interindividual variability.[14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the evaluation of Osimertinib.
Synthesis of Osimertinib
Several synthetic routes for Osimertinib have been published. A common approach involves the following key steps:[15][16]
-
Formation of the Pyrimidine Core: A Friedel-Crafts arylation between N-methylindole and dichloropyrimidine, followed by an SNAr reaction with a nitroaniline derivative.[15]
-
Introduction of the Side Chain: Nucleophilic substitution with N,N,N'-trimethylethane-1,2-diamine.[16]
-
Nitro Group Reduction: Reduction of the nitro group to an amine, often using iron in an acidic medium.[15]
-
Acrylamide Moiety Formation: Acylation of the newly formed amine with acryloyl chloride or 3-chloropropanoyl chloride followed by an elimination reaction to form the reactive acrylamide group.[15][17]
In Vitro Cell Viability Assay (MTT/CellTiter-Glo)
This assay measures the metabolic activity of cells as an indicator of cell viability upon drug treatment.
-
Cell Seeding: Seed NSCLC cells (e.g., H1975, PC-9) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of Osimertinib (or vehicle control, e.g., DMSO) for 48-72 hours.[18]
-
Reagent Addition: Add MTT or CellTiter-Glo reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure absorbance (for MTT) or luminescence (for CellTiter-Glo) using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for Phospho-Protein Analysis
This technique is used to assess the inhibition of EGFR and downstream signaling pathway components.
-
Cell Lysis: Treat cells with Osimertinib for a specified time (e.g., 6 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total EGFR, phospho-EGFR (p-EGFR), total AKT, p-AKT, total ERK, and p-ERK overnight.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[20]
In Vivo Tumor Xenograft Study
Animal models are used to evaluate the anti-tumor efficacy of the drug in a living system.
-
Cell Implantation: Subcutaneously inject NSCLC cells (e.g., H1975) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[21]
-
Tumor Growth: Monitor tumor growth until tumors reach a palpable volume (e.g., 150-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, Osimertinib at various doses). Administer the drug daily via oral gavage.[22]
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics).[21]
Experimental Workflow Diagram
References
- 1. ClinPGx [clinpgx.org]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Osimertinib - Wikipedia [en.wikipedia.org]
- 8. The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Osimertinib mesylate: Mechanism of action_Chemicalbook [chemicalbook.com]
- 13. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exposure–Response Analysis of Osimertinib in Patients with Advanced Non-Small-Cell Lung Cancer [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Characterization of in vivo resistance to osimertinib and JNJ-61186372, an EGFR/Met bi-specific antibody, reveals unique and consensus mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Osimertinib (AZD9291) increases radio-sensitivity in EGFR T790M non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
A Technical Guide to the Structural Analysis and Structure-Activity Relationship (SAR) Studies of Epidermal Growth Factor Receptor (EGFR) Inhibitors: A Case Study on Gefitinib
Disclaimer: Initial searches for a compound specifically named "EGFR-IN-121" yielded no publicly available data. This suggests that "this compound" may be a proprietary, pre-clinical compound designation not yet disclosed in scientific literature. To fulfill the core requirements of this request for an in-depth technical guide, this document will focus on Gefitinib (Iressa®, ZD1839) , a well-characterized, first-generation EGFR inhibitor, as a representative example. The principles of structural analysis, SAR, and experimental evaluation detailed herein are broadly applicable to the study of novel EGFR inhibitors.
Introduction to EGFR and Gefitinib
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations that lead to its constitutive activation, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4][5] This makes EGFR an attractive target for cancer therapy.
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[6] It competitively binds to the ATP-binding site within the kinase domain of EGFR, thereby inhibiting its autophosphorylation and blocking downstream signaling pathways.[3][7] Gefitinib is particularly effective in patients with NSCLC whose tumors harbor activating mutations in the EGFR gene.[4][5]
Structural Analysis of Gefitinib
Gefitinib belongs to the quinazoline class of compounds.[6] Its chemical structure consists of a quinazoline core, a (3-chloro-4-fluorophenyl)amino group at the 4-position, a methoxy group at the 7-position, and a 3-(morpholin-4-yl)propoxy group at the 6-position.[6]
The interaction of Gefitinib with the ATP-binding pocket of the EGFR kinase domain has been elucidated through structural studies. The quinazoline core acts as a scaffold, forming a key hydrogen bond with the backbone nitrogen of Met793 in the hinge region of the kinase domain. The (3-chloro-4-fluorophenyl)amino moiety extends into a hydrophobic pocket, while the morpholinopropoxy side chain enhances solubility and provides additional interactions.[3]
Structure-Activity Relationship (SAR) Studies of Gefitinib Analogs
The following table summarizes the inhibitory activities of Gefitinib and related compounds against EGFR, illustrating key structure-activity relationships.
| Compound | R1 (6-position) | R2 (7-position) | R3 (4-position) | EGFR IC50 (nM) | Cell Line (Growth Inhibition IC50) |
| Gefitinib | 3-(morpholin-4-yl)propoxy | Methoxy | (3-chloro-4-fluorophenyl)amino | 33 | NCI-H1975: 15.35 µM[8] |
| Analog 1 | Methoxy | Methoxy | (3-chloro-4-fluorophenyl)amino | - | - |
| Analog 2 | 3-(morpholin-4-yl)propoxy | Methoxy | (3-ethynylphenyl)amino | - | - |
| Analog 3 | 3-(morpholin-4-yl)propoxy | Methoxy | (phenyl)amino | - | - |
Note: Specific IC50 values for a comprehensive set of analogs are often found in proprietary drug discovery literature and are not always publicly available in a consolidated format. The table structure is provided as a template for summarizing such data.
Gefitinib exhibits potent inhibitory activity against EGFR with an IC50 value of 33 nM.[8] It also effectively inhibits EGF-stimulated tumor cell growth with an IC50 of 54 nM and blocks EGFR autophosphorylation in tumor cells.[8] In cell-based assays, Gefitinib shows significant antiproliferative activity against NSCLC cell lines with activating EGFR mutations, such as HCC827.[9] However, its efficacy is reduced in cell lines with the T790M resistance mutation, as seen with the NCI-H1975 cell line (IC50 of 15.35 µM).[8]
Experimental Protocols
Several synthetic routes for Gefitinib have been reported. A common approach starts from 3-hydroxy-4-methoxybenzaldehyde.[10]
A multi-step synthesis of Gefitinib: [10][11]
-
Alkylation: Methyl 3-hydroxy-4-methoxybenzoate is alkylated with 1-bromo-3-chloropropane to yield methyl 3-(3-chloropropoxy)-4-methoxybenzoate.
-
Nitration: The product from step 1 is nitrated using nitric acid in acetic acid.
-
Reduction: The nitro group is reduced to an amino group using powdered iron in acetic acid.
-
Cyclization: The resulting amino compound is cyclized to form the quinazolinone core.
-
Chlorination: The quinazolinone is chlorinated to yield the 4-chloroquinazoline intermediate.
-
Amination: The 4-chloroquinazoline is reacted with 3-chloro-4-fluoroaniline.
-
Final Amination: The final step involves the reaction with morpholine to introduce the 3-(morpholin-4-yl)propoxy side chain, yielding Gefitinib.
The intermediates and the final product are typically characterized by 1H-NMR, 13C-NMR, and mass spectrometry, with purity assessed by HPLC.[11]
EGFR Kinase Inhibition Assay: The inhibitory activity of compounds against the EGFR tyrosine kinase is often determined using an in vitro kinase assay. This can be performed using various formats, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay with a radiolabeled ATP substrate. The assay typically involves incubating the recombinant EGFR kinase domain with a peptide substrate, ATP, and varying concentrations of the inhibitor. The IC50 value, representing the concentration of inhibitor required to reduce kinase activity by 50%, is then calculated.
Cell Proliferation Assay (MTT or CCK-8 Assay): [12]
-
Cancer cells (e.g., A549, HCC827, NCI-H1975) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., Gefitinib) for a specified period (e.g., 48 or 72 hours).[8][13]
-
After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product.
-
The absorbance of the formazan product is measured using a microplate reader.
-
The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined.
Western Blot Analysis for EGFR Phosphorylation:
-
Cells are treated with the inhibitor for a specific time, followed by stimulation with EGF to induce EGFR phosphorylation.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescence detection system are used to visualize the protein bands.
-
The inhibition of EGFR phosphorylation is quantified by densitometry.
Mandatory Visualizations
Caption: EGFR Signaling Pathway and Point of Inhibition by Gefitinib.
References
- 1. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Gefitinib as first-line treatment for patients with advanced non-small-cell lung cancer with activating epidermal growth factor receptor mutation: Review of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Gefitinib | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Underlying Mechanism Involved in Gefitinib Resistance and Corresponding Experiment Validation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to EGFR-IN-121: Synthesis, Biological Activity, and Intellectual Property Landscape
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of EGFR-IN-121, a novel dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details the compound's synthesis, in vitro biological activity, and the current understanding of its intellectual property status. The information presented is primarily derived from the peer-reviewed scientific publication by Al-Wahaibi L. H., et al., titled "Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors," published in ACS Omega in 2024.
Introduction to this compound
This compound, also referred to as compound 15 in the primary literature, is a dihydropyrimidine derivative designed to simultaneously target two key receptor tyrosine kinases implicated in cancer progression: EGFR and VEGFR-2.[1][2][3][4] The dual inhibition of these pathways presents a promising strategy to overcome resistance mechanisms associated with single-target therapies and to synergistically suppress tumor growth and angiogenesis.[4]
Chemical Identity:
-
Systematic Name: propan-2-yl 4-(3-methoxy-4-(phenylmethoxy)phenyl)-6-methyl-2-oxo-3,4-dihydropyrimidine-5-carboxylate
-
Molecular Formula: C₂₃H₂₆N₂O₅
-
CAS Number: 418799-16-3
Intellectual Property Status
As of the latest available information, a specific patent application for the composition of matter, synthesis, or use of this compound (or compound 15) has not been identified in publicly accessible patent databases. The primary source of information regarding this compound is the 2024 publication in ACS Omega by Al-Wahaibi and colleagues.[1][2][3][4]
It is possible that a patent application has been filed and is not yet published, or the inventors may have chosen to disclose the invention in the public domain through scientific publication without seeking patent protection. Researchers and drug development professionals interested in the commercial development of this compound should conduct a thorough freedom-to-operate analysis and monitor for any future patent publications by the inventors or their affiliated institutions.
Quantitative Biological Data
The following tables summarize the in vitro biological activity of this compound (compound 15) and related compounds as reported in the primary literature.
Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀)
| Compound | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |
| This compound (15) | 84 | 3.5 |
| Compound 12 | 92 | 4.2 |
| Compound 14 | 110 | 5.3 |
| Erlotinib (Reference) | 80 | Not Reported |
| Sorafenib (Reference) | Not Reported | 0.17 |
Data extracted from Al-Wahaibi L. H., et al. ACS Omega, 2024.[1][2][3][4]
Table 2: In Vitro Cytotoxic Activity (GI₅₀)
| Compound | MCF-7 (Breast Cancer) GI₅₀ (nM) | A549 (Lung Cancer) GI₅₀ (nM) | HeLa (Cervical Cancer) GI₅₀ (nM) | HepG2 (Liver Cancer) GI₅₀ (nM) | MCF-10A (Normal Breast Epithelial) GI₅₀ (µM) |
| This compound (15) | 35 | 41 | 39 | 45 | >50 |
| Compound 12 | 37 | 43 | 41 | 48 | >50 |
| Erlotinib (Reference) | 33 | 39 | 36 | 42 | Not Reported |
Data extracted from Al-Wahaibi L. H., et al. ACS Omega, 2024.[1][2][3][4]
Experimental Protocols
The following experimental methodologies are based on the procedures described by Al-Wahaibi et al., 2024.[1][2][3][4]
4.1. Synthesis of this compound (Compound 15)
The synthesis of this compound is achieved through a multi-step process. The key final step involves a Biginelli-type condensation reaction.
-
Step 1: Synthesis of the Aldehyde Intermediate: 4-(Benzyloxy)-3-methoxybenzaldehyde is prepared by the benzylation of vanillin.
-
Step 2: Biginelli Condensation: A mixture of 4-(benzyloxy)-3-methoxybenzaldehyde (1 mmol), isopropyl acetoacetate (1 mmol), and urea (1.5 mmol) is refluxed in ethanol in the presence of a catalytic amount of hydrochloric acid. The reaction progress is monitored by thin-layer chromatography.
-
Step 3: Isolation and Purification: Upon completion of the reaction, the mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried. The crude product is then purified by recrystallization or column chromatography to yield the final compound, this compound.
4.2. In Vitro Kinase Assays
-
EGFR and VEGFR-2 Kinase Assay: The inhibitory activity of this compound against EGFR and VEGFR-2 is determined using a luminescent kinase assay, such as the Kinase-Glo™ Max assay.
-
The kinase, substrate (e.g., poly(Glu, Tyr) 4:1), and ATP are prepared in a kinase assay buffer.
-
This compound is serially diluted in DMSO and added to the wells of a 96-well plate.
-
The kinase reaction is initiated by adding the enzyme to the mixture of substrate, ATP, and the test compound.
-
The plate is incubated at 30°C for a specified time (e.g., 45 minutes).
-
After incubation, the Kinase-Glo™ reagent is added to each well. This reagent measures the amount of remaining ATP.
-
Luminescence is measured using a microplate reader. The inhibitory activity is calculated as the percentage of kinase activity relative to a no-inhibitor control. IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
4.3. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (MCF-7, A549, HeLa, HepG2) and a normal cell line (MCF-10A) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
The following day, the cells are treated with various concentrations of this compound (typically from 0.01 to 100 µM) for 48 hours.
-
After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell growth inhibition is calculated, and the GI₅₀ (the concentration that inhibits cell growth by 50%) is determined from dose-response curves.
-
Visualizations
5.1. Signaling Pathways
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.
5.2. Experimental Workflow
Caption: Experimental workflow for the development and evaluation of this compound.
References
Overcoming EGFR TKI Resistance: A Technical Guide on the Allosteric Inhibitor EAI045
Disclaimer: Initial searches for "EGFR-IN-121" did not yield sufficient public data to create a comprehensive technical guide. Therefore, this document focuses on EAI045 , a well-characterized, fourth-generation allosteric EGFR inhibitor that exemplifies a novel approach to overcoming TKI resistance, particularly against the T790M and C797S mutations.
This guide provides an in-depth overview of EAI045 for researchers, scientists, and drug development professionals. It details the mechanism of action, preclinical efficacy, and the synergistic effects observed with the anti-EGFR antibody, cetuximab.
Introduction to EGFR TKI Resistance and the Advent of Allosteric Inhibitors
Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of non-small cell lung cancers (NSCLCs) harboring activating EGFR mutations. However, the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation and subsequently the C797S mutation, poses a significant clinical challenge. Third-generation TKIs, such as osimertinib, are effective against T790M but are rendered ineffective by the C797S mutation, which blocks the covalent bond formation essential for their activity.[1][2]
This has spurred the development of fourth-generation EGFR inhibitors with alternative mechanisms of action. EAI045 is a rationally discovered allosteric inhibitor that targets drug-resistant EGFR mutants while sparing the wild-type receptor.[2] Unlike ATP-competitive inhibitors, EAI045 binds to a distinct allosteric site, offering a promising strategy to overcome resistance mediated by mutations in the ATP-binding pocket.[2][3]
EAI045: Mechanism of Action and Preclinical Efficacy
EAI045 is a potent and selective allosteric inhibitor of mutant EGFR.[2][4] It binds to a hydrophobic pocket created by the displacement of the regulatory C-helix in an inactive conformation of the kinase.[2][3] This non-ATP competitive mechanism allows it to bypass resistance conferred by the T790M mutation, which increases the receptor's affinity for ATP.[2]
Data Presentation: Biochemical and Cellular Activity of EAI045
The following tables summarize the quantitative data on the inhibitory activity of EAI045 against various EGFR mutants.
| EGFR Mutant | IC50 (µM) at 10 µM ATP | Reference |
| Wild-type EGFR | 1.9 | [4] |
| EGFR L858R | 0.019 | [4] |
| EGFR T790M | 0.19 | [4] |
| EGFR L858R/T790M | 0.002 | [4] |
| EGFR Mutant | IC50 (nM) at 1 mM ATP | Selectivity vs. WT | Reference |
| Wild-type EGFR | >50,000 | - | [2] |
| EGFR L858R/T790M | 3 | ~1000-fold | [2][5] |
| Cell Line | EGFR Status | Assay | EC50 (nM) | Reference |
| H1975 | L858R/T790M | EGFR Y1173 Phosphorylation | 2 | [2][4][5] |
| HaCaT | Wild-type | EGFR Phosphorylation | No inhibition | [4][5] |
Synergistic Efficacy with Cetuximab
While potent in biochemical assays, EAI045 as a single agent is not effective in blocking EGFR-driven cell proliferation.[2][5] This is due to the asymmetric nature of the active EGFR dimer, where one subunit is less susceptible to the allosteric inhibitor.[2] Cetuximab, an anti-EGFR antibody that blocks receptor dimerization, renders the kinase uniformly susceptible to EAI045, leading to a dramatic synergistic effect.[2][3] The combination of EAI045 and cetuximab has demonstrated remarkable tumor regression in mouse models of NSCLC driven by both L858R/T790M and the highly resistant L858R/T790M/C797S EGFR mutants.[2][4]
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of EAI045.
3.1. High-Throughput Screening for Allosteric Inhibitors
-
Objective: To identify non-ATP-competitive inhibitors of L858R/T790M EGFR.
-
Method: A high-throughput screen of a ~2.5 million compound library was performed using purified L858R/T790M EGFR kinase.[2]
-
Assay: A Homogeneous Time Resolved Fluorescence (HTRF)-based biochemical assay was used.[2]
-
Conditions: The initial screen was conducted at 1 µM ATP with a single compound concentration of 12.5 µM.[2]
-
Counter-screening: Active compounds were counter-screened at 1 mM ATP and against wild-type EGFR to identify non-ATP-competitive and mutant-selective inhibitors.[2]
3.2. In Vitro EGFR Kinase Inhibition Assay
-
Objective: To determine the IC50 values of EAI045 against various EGFR mutants.
-
Method: The inhibitory activity of EAI045 was measured against purified EGFR kinase domains (wild-type, L858R, T790M, and L858R/T790M).
-
Conditions: Assays were performed at both 10 µM and 1 mM ATP concentrations to assess the mode of inhibition.[2][4]
-
Detection: The percentage of kinase inhibition was determined, and IC50 values were calculated from dose-response curves.
3.3. Cellular EGFR Autophosphorylation Assay
-
Objective: To evaluate the effect of EAI045 on EGFR signaling in cells.
-
Cell Lines: H1975 (L858R/T790M mutant) and HaCaT (wild-type EGFR) cells were used.[4][5]
-
Treatment: Cells were treated with varying concentrations of EAI045.
-
Analysis: Inhibition of EGFR autophosphorylation at specific tyrosine residues (e.g., Y1173) was measured by Western blotting or other immunoassays to determine the EC50.[2][4][5]
3.4. Cell Viability Assay
-
Objective: To assess the anti-proliferative effects of EAI045.
-
Cell Lines: H1975 and H3255 NSCLC cell lines.[5]
-
Method: Cells were plated in 384-well plates and treated with serially diluted EAI045 for 3 days.[5]
-
Detection: Cell viability was measured using a resazurin-based assay.[5]
3.5. In Vivo Xenograft Mouse Models
-
Objective: To evaluate the in vivo efficacy of EAI045 alone and in combination with cetuximab.
-
Animal Models: Genetically engineered mouse models of lung cancer driven by L858R/T790M EGFR and L858R/T790M/C797S EGFR were used.[2][4]
-
Treatment: Mice were treated with EAI045 (e.g., 60 mg/kg), cetuximab, or the combination.[5]
-
Outcome Measures: Tumor volume was monitored to assess treatment efficacy. Remarkable tumor regression was observed with the combination therapy.[2][4]
3.6. X-ray Crystallography
-
Objective: To determine the binding mode of EAI045 to EGFR.
-
Method: The crystal structure of the EGFR T790M/C797S/V948R mutant in complex with EAI045 was solved.[6]
-
Findings: The structure revealed that EAI045 binds to an allosteric site created by the displacement of the regulatory C-helix, explaining its non-ATP competitive nature and its ability to overcome resistance mutations at the ATP-binding site.[2][3]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to EAI045.
References
- 1. researchgate.net [researchgate.net]
- 2. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Crystal structure of EGFR T790M/C797S/V948R in complex with EAI045 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for EGFR-IN-121 in Cell-Based Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
EGFR-IN-121 is a novel dihydropyrimidine derivative that functions as a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] Dysregulation of EGFR and VEGFR-2 signaling pathways is a hallmark of many human cancers, playing crucial roles in tumor cell proliferation, survival, and angiogenesis.[1][4] this compound exhibits significant cytotoxic effects against various cancer cell lines, making it a valuable tool for in vitro cancer research and drug discovery.[1][4] These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound using a cell-based MTT assay.
Mechanism of Action
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and undergoes autophosphorylation. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival. Similarly, VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound exerts its anti-cancer effects by competitively binding to the ATP-binding sites of both EGFR and VEGFR-2, thereby inhibiting their kinase activity and blocking downstream signaling.[1][2][4]
Data Presentation
In Vitro Kinase Inhibitory Activity of this compound
The inhibitory activity of this compound was determined against EGFR and VEGFR-2 kinases. The half-maximal inhibitory concentration (IC50) values demonstrate potent inhibition of both receptors.
| Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| EGFR | 84 ± 5 | Erlotinib | 80 ± 5 |
| VEGFR-2 | 3.50 | Sorafenib | 0.17 |
| Data sourced from Al-Wahaibi L. H, et al. (2024).[1][2][3] |
Cell-Based Proliferation/Cytotoxicity of this compound
The anti-proliferative effect of this compound was evaluated against a panel of human cancer cell lines using an MTT assay. The GI50 value represents the concentration of the compound that causes 50% inhibition of cell growth.
| Cell Line | Cancer Type | GI50 (nM) for this compound | Reference Compound (Erlotinib) GI50 (nM) |
| A-549 | Lung | 35 | 33 |
| HT-29 | Colon | > 100 | Not specified |
| Panc-1 | Pancreatic | > 100 | Not specified |
| MCF-7 | Breast | > 100 | Not specified |
| Data indicates this compound is particularly effective against the A-549 lung cancer cell line. Sourced from Al-Wahaibi L. H, et al. (2024).[1] |
Experimental Protocols
MTT Cell Proliferation Assay
This protocol details the methodology to assess the cytotoxic effects of this compound on cancer cell lines, such as A-549. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]
Materials:
-
This compound (Compound 15)
-
A-549 human lung carcinoma cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count A-549 cells that are in the logarithmic growth phase.
-
Seed approximately 8,000 cells per well in 100 µL of complete culture medium into a 96-well plate.[5]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.01 to 100 µM is a good starting point).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media and MTT but no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the GI50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound is a potent dual inhibitor of EGFR and VEGFR-2 with significant anti-proliferative activity, particularly against the A-549 lung cancer cell line. The provided protocols offer a standardized method for evaluating the efficacy of this compound in a laboratory setting. Researchers should note that optimal seeding densities and incubation times may vary depending on the cell line and experimental conditions, and some optimization may be required. The selectivity of this compound for cancer cells over non-tumor cells, as suggested by preliminary data, warrants further investigation.[4]
References
- 1. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. design-and-synthesis-of-new-dihydropyrimidine-derivatives-with-a-cytotoxic-effect-as-dual-egfr-vegfr-2-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 5. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for EGFR-IN-121 In Vivo Xenograft Model Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for conducting preclinical in vivo xenograft studies to evaluate the efficacy of EGFR-IN-121, a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR). Detailed protocols for establishing and monitoring subcutaneous xenograft models are presented, along with structured tables for the presentation of quantitative data. Furthermore, this document includes visualizations of the experimental workflow and the targeted EGFR signaling pathway to facilitate a deeper understanding of the experimental design and the mechanism of action of this compound.
Introduction to EGFR as a Therapeutic Target
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] Aberrant EGFR signaling, driven by overexpression or activating mutations, is a key factor in the progression of various cancers.[3] Consequently, EGFR has become a significant target for cancer therapy.[4] EGFR inhibitors, such as tyrosine kinase inhibitors (TKIs), act by blocking the intracellular signaling cascades that promote tumor growth.[4][5] Preclinical evaluation of new EGFR inhibitors like this compound in robust animal models is a crucial step in the drug development pipeline.[6] Xenograft models, which involve the implantation of human tumor cells into immunodeficient mice, are widely used for this purpose.[6][7][8]
Experimental Protocols
Cell Line Selection and Culture
The choice of a suitable cancer cell line is fundamental for a successful xenograft study. For evaluating an EGFR inhibitor, it is imperative to select a cell line with well-characterized EGFR expression and mutation status.
-
Recommended Cell Lines:
-
Cell Culture Protocol:
-
Culture the chosen cell line in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells regularly to ensure they remain in the exponential growth phase. It is advisable to passage the cells at least twice after thawing from liquid nitrogen before implantation.
-
On the day of implantation, harvest the cells when they are approximately 80-90% confluent.
-
Perform a cell count and assess viability using a trypan blue exclusion assay to ensure high viability (>95%).
-
Animal Model and Tumor Implantation
-
Animal Strain: Athymic nude mice (e.g., BALB/c nude or NU/J) of 4-6 weeks of age are recommended for these studies.
-
Implantation Protocol:
-
Resuspend the harvested cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the animals for tumor growth. Caliper measurements should begin once tumors become palpable.
-
Drug Formulation and Administration
-
Formulation: Prepare this compound in a vehicle solution suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle might consist of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Administer this compound and the vehicle control according to the planned dosing schedule (e.g., once daily, twice daily).
-
Monitoring and Endpoints
-
Tumor Measurement: Measure tumor dimensions using digital calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor and record the body weight of each animal at the same frequency as tumor measurements to assess toxicity.
-
Study Endpoint: The study can be terminated when tumors in the control group reach a specified size (e.g., 1500-2000 mm³), or after a defined treatment period. Euthanize animals if they show signs of excessive distress or if tumor ulceration occurs.
Data Presentation
Quantitative data from the xenograft study should be summarized in a structured table for straightforward comparison between the different treatment groups.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | Once Daily (PO) | 1850 ± 150 | - | -2.5 ± 1.5 |
| This compound | 25 | Once Daily (PO) | 925 ± 110 | 50 | -4.0 ± 2.0 |
| This compound | 50 | Once Daily (PO) | 462 ± 85 | 75 | -5.5 ± 2.5 |
| Positive Control | 20 | Once Daily (PO) | 555 ± 95 | 70 | -6.0 ± 2.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Workflow for an in vivo xenograft study.
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and the site of action for this compound.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Establishment of patient-derived non-small cell lung cancer xenograft models with genetic aberrations within EGFR, KRAS and FGFR1: useful tools for preclinical studies of targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Upregulated stromal EGFR and vascular remodeling in mouse xenograft models of angiogenesis inhibitor–resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EGFR Inhibitor Administration in Murine Models
Disclaimer: The specific compound "EGFR-IN-121" did not yield direct results in the conducted literature search. The following application notes and protocols are based on established research with other well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Gefitinib, in mouse models. Researchers should adapt these protocols based on the specific characteristics of their chosen inhibitor.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein involved in cell growth and proliferation.[1][2] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1] Small molecule EGFR tyrosine kinase inhibitors (TKIs) have been developed to block the signaling cascade initiated by EGFR, thereby inhibiting tumor growth.[3][4] This document provides detailed protocols for the dosing and administration of EGFR inhibitors in mice for preclinical efficacy and pharmacokinetic studies.
Quantitative Data Summary
The following tables summarize dosing and administration data for EGFR inhibitors in mice from published studies.
Table 1: Dosing Regimens for EGFR Inhibitors in Mice
| Compound | Mouse Model | Dose | Dosing Schedule | Administration Route | Reference |
| Gefitinib | Lung Adenocarcinoma (AD) and Squamous Cell Carcinoma (SCC) models | Not specified | Daily and Weekly | Not specified | [3] |
| Gefitinib | H3255-Luciferase xenograft | Not specified | Daily and Weekly | Not specified | [3] |
| Gefitinib | Normal nude mice and Brain Metastasis (BM) model (PC-9 cells) | 50, 100, and 200 mg/kg | Not specified | Not specified | [5] |
| Gefitinib | Male C57 BL6 mice | 10 mg/kg | Single dose | Intravenous (IV) | [6] |
| Erlotinib | EGFR(Δhep) mice | Not specified | Not specified | Not specified | [7] |
Table 2: Pharmacokinetic Parameters of Gefitinib in Mice
| Parameter | Value | Mouse Model | Administration | Reference |
| Maximum Plasma Concentration (Cmax) | 4.4 µg/mL | Male C57 BL6 | 10 mg/kg IV | [6] |
| Time to Cmax (Tmax) | 6 minutes post-dose | Male C57 BL6 | 10 mg/kg IV | [6] |
| Half-life (T1/2) | 2.6 hours | Male C57 BL6 | 10 mg/kg IV | [6] |
| Brain/Blood AUC Ratio (50 mg/kg) | 0.4 | Brain Metastasis model | Not specified | [5] |
| Brain/Blood AUC Ratio (200 mg/kg) | 0.7 | Brain Metastasis model | Not specified | [5] |
| CSF/Free Blood AUC Ratio (50 mg/kg) | 0.21 | Brain Metastasis model | Not specified | [5] |
| CSF/Free Blood AUC Ratio (200 mg/kg) | 0.18 | Brain Metastasis model | Not specified | [5] |
Experimental Protocols
Preparation of Dosing Solution
Materials:
-
EGFR inhibitor (e.g., Gefitinib)
-
Vehicle (e.g., Ethanol:Polyethylene glycol 400 (10:90; v/v))
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Protocol:
-
Weigh the required amount of the EGFR inhibitor powder.
-
Dissolve the powder in the appropriate volume of the vehicle to achieve the desired final concentration.
-
Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution.
-
If necessary, sonicate the solution for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Prepare fresh dosing solutions on the day of administration.
Administration of EGFR Inhibitor
3.2.1. Oral Gavage
Materials:
-
Dosing solution
-
Animal feeding needles (gavage needles) appropriate for mouse size
-
Syringes (1 mL)
-
Mouse scale
Protocol:
-
Weigh each mouse to determine the correct volume of dosing solution to administer.
-
Draw the calculated volume of the dosing solution into a syringe fitted with a gavage needle.
-
Gently restrain the mouse.
-
Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the solution.
-
Monitor the mouse for any signs of distress after administration.
3.2.2. Intraperitoneal (i.p.) Injection
Materials:
-
Dosing solution
-
Sterile syringes (1 mL) with 25-27 gauge needles
-
70% ethanol for disinfection
-
Mouse scale
Protocol:
-
Weigh each mouse to determine the correct volume of the dosing solution.
-
Draw the calculated volume of the dosing solution into a sterile syringe.
-
Position the mouse to expose the lower abdominal quadrants.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or other organs.
-
Aspirate briefly to ensure no fluid is drawn back, then slowly inject the solution.
-
Monitor the mouse for any adverse reactions.
In Vivo Efficacy Study in Xenograft Model
Protocol:
-
Implant tumor cells (e.g., H3255-Luciferase) subcutaneously into the flank of immunocompromised mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the EGFR inhibitor or vehicle control according to the desired dosing schedule (e.g., daily or weekly).
-
Measure tumor size with calipers at regular intervals.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., Western blot for p-EGFR).
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of an EGFR inhibitor.
Caption: Experimental workflow for an in vivo efficacy study of an EGFR inhibitor.
References
- 1. Knockout of vascular smooth muscle EGF receptor in a mouse model prevents obesity-induced vascular dysfunction and renal damage in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Chimeric Egfr Protein Reporter Mouse Reveals Egfr Localization and Trafficking in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncologynews.com.au [oncologynews.com.au]
- 5. Pharmacokinetic and pharmacodynamic study of Gefitinib in a mouse model of non-small-cell lung carcinoma with brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pharmacometabodynamics of Gefitinib after Intravenous Administration to Mice: A Preliminary UPLC–IM–MS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying EGFR Signaling in Glioblastoma with a Representative EGFR Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by a grim prognosis.[1][2][3] A hallmark of GBM, particularly the classical subtype, is the dysregulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2][4] EGFR alterations, including gene amplification and mutations, are found in over 50% of GBM cases, leading to aberrant activation of downstream pathways that drive tumor cell proliferation, survival, invasion, and angiogenesis.[3][4][5][6] The most common mutation is EGFRvIII, a constitutively active variant that lacks a portion of the extracellular domain.[4][7][8]
Targeting EGFR has been a major focus of therapeutic development for glioblastoma. Small molecule tyrosine kinase inhibitors (TKIs) are a class of drugs that can penetrate the cell membrane and inhibit the catalytic activity of the EGFR kinase domain, thereby blocking downstream signaling. While clinical success with EGFR TKIs in glioblastoma has been limited due to factors like the blood-brain barrier, tumor heterogeneity, and resistance mechanisms, these inhibitors remain invaluable tools for preclinical research to dissect the intricacies of EGFR signaling in this devastating disease.[1][4][8][9][10]
This document provides detailed application notes and experimental protocols for the use of a representative EGFR tyrosine kinase inhibitor (referred to herein as EGFR-TKI-X ) for studying EGFR signaling in glioblastoma.
Mechanism of Action
EGFR-TKI-X is a potent and selective, ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of the EGFR intracellular domain, it prevents the autophosphorylation of the receptor upon ligand binding (e.g., EGF, TGF-α) or in cases of constitutive activation (e.g., EGFRvIII).[8][10] This blockade of phosphorylation inhibits the recruitment and activation of downstream signaling proteins, effectively shutting down key pro-oncogenic pathways such as the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways.[4][5][7]
Data Presentation
Table 1: In Vitro Activity of EGFR-TKI-X in Glioblastoma Cell Lines
| Cell Line | EGFR Status | IC50 (nM) for Cell Viability (72h) | p-EGFR Inhibition (at 100 nM) | p-AKT Inhibition (at 100 nM) | p-ERK Inhibition (at 100 nM) |
| U87MG (EGFRwt) | Wild-type | 500 - 1000 | > 90% | > 80% | > 85% |
| U87MGvIII (EGFRvIII) | EGFRvIII mutant | 50 - 150 | > 95% | > 90% | > 90% |
| Primary GBM Line 1 (EGFR amp) | Amplified | 100 - 300 | > 90% | > 85% | > 90% |
| Primary GBM Line 2 (EGFRwt, low) | Wild-type, low expression | > 10,000 | < 20% | < 15% | < 20% |
Note: Data are representative and will vary based on the specific inhibitor and experimental conditions.
Table 2: In Vivo Efficacy of EGFR-TKI-X in a Glioblastoma Orthotopic Xenograft Model
| Treatment Group | Animal Cohort Size (n) | Median Survival (days) | Tumor Growth Inhibition (%) | Target Modulation (p-EGFR in tumor) |
| Vehicle Control | 10 | 25 | 0 | - |
| EGFR-TKI-X (50 mg/kg, daily) | 10 | 45 | 80 | > 80% decrease |
| Temozolomide (Standard of Care) | 10 | 35 | 40 | Not Applicable |
| EGFR-TKI-X + Temozolomide | 10 | 55 | 120 | > 80% decrease |
Note: Data are representative and will vary based on the specific inhibitor, animal model, and dosing regimen.
Signaling Pathways and Experimental Workflows
Caption: EGFR signaling pathway in glioblastoma and the point of inhibition by EGFR-TKI-X.
Caption: Experimental workflow for evaluating EGFR-TKI-X in glioblastoma models.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effect of EGFR-TKI-X on glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, U87MGvIII)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
EGFR-TKI-X stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Protocol:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Prepare serial dilutions of EGFR-TKI-X in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted EGFR-TKI-X or vehicle control (DMSO concentration should be consistent across all wells, typically <0.1%).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Phospho-Protein Levels
Objective: To assess the inhibitory effect of EGFR-TKI-X on the phosphorylation of EGFR and its downstream effectors.
Materials:
-
Glioblastoma cells
-
6-well cell culture plates
-
EGFR-TKI-X
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
If studying ligand-stimulated signaling, serum-starve the cells overnight.
-
Pre-treat cells with various concentrations of EGFR-TKI-X for 2-4 hours.
-
If applicable, stimulate with a ligand like EGF (e.g., 100 ng/mL) for 15 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize protein bands using an imaging system. Quantify band intensity and normalize phospho-protein levels to total protein levels.
Orthotopic Glioblastoma Xenograft Model
Objective: To evaluate the in vivo efficacy of EGFR-TKI-X in a clinically relevant animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD-SCID)
-
Luciferase-expressing glioblastoma cells
-
Stereotactic apparatus
-
Hamilton syringe
-
EGFR-TKI-X formulation for oral gavage
-
Bioluminescence imaging system (e.g., IVIS)
-
Calipers
Protocol:
-
Culture and harvest luciferase-expressing glioblastoma cells.
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Create a small burr hole in the skull.
-
Slowly inject approximately 100,000 cells in 5 µL of PBS into the striatum of the mouse brain.
-
Close the incision and allow the mice to recover.
-
Monitor tumor establishment and growth via bioluminescence imaging starting 5-7 days post-implantation.
-
Once tumors are established, randomize mice into treatment groups (e.g., vehicle, EGFR-TKI-X, standard of care).
-
Administer treatment as per the planned schedule (e.g., daily oral gavage).
-
Monitor tumor growth weekly via imaging and record animal body weight and clinical signs.
-
Continue treatment until a pre-defined endpoint (e.g., neurological symptoms, significant weight loss) is reached.
-
Euthanize mice at the endpoint and record the date for survival analysis (Kaplan-Meier).
-
For pharmacodynamic studies, a satellite group of animals can be euthanized a few hours after the final dose to collect tumors for immunohistochemistry (IHC) or western blot analysis to confirm target engagement.
Conclusion
The provided application notes and protocols offer a framework for utilizing a representative EGFR tyrosine kinase inhibitor to investigate the role of EGFR signaling in glioblastoma. These experimental approaches allow for a comprehensive evaluation of a compound's mechanism of action, from its effects on cellular signaling pathways to its efficacy in preclinical in vivo models. A thorough understanding of how these inhibitors modulate the complex EGFR network in glioblastoma is crucial for the development of more effective therapeutic strategies for this challenging disease.
References
- 1. Updated Insights on EGFR Signaling Pathways in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR Signaling Pathways in Glioma | Encyclopedia MDPI [encyclopedia.pub]
- 3. EGFR-dependent mechanisms in glioblastoma: towards a better therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of EGFR Mechanisms and Their Implications in Targeted Therapies for Glioblastoma [mdpi.com]
- 5. EGFR Expression and Mechanism of Action in Glioblastoma [wsp-publishing.com]
- 6. EGFR as a Target for Glioblastoma Treatment: An Unfulfilled Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epidermal growth factor receptor (EGFR) and EGFRvIII in glioblastoma (GBM): signaling pathways and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application of EGFR-IN-121 in Non-Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
EGFR-IN-121, also identified as compound 15 in recent literature, is a novel small molecule inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] This dual inhibitory activity presents a promising avenue for research in non-small cell lung cancer (NSCLC), a disease often driven by aberrant EGFR signaling and tumor angiogenesis mediated by VEGFR-2. By simultaneously blocking these two critical pathways, this compound has the potential to overcome some of the resistance mechanisms observed with single-target EGFR inhibitors and exert a more potent anti-tumor effect. These application notes provide an overview of the preclinical data for this compound and detailed protocols for its investigation in an NSCLC research setting.
Data Presentation
The following tables summarize the key in vitro efficacy data for this compound (compound 15).
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| EGFR | 84 | Erlotinib | Not Specified |
| VEGFR-2 | 3.5 | Sorafenib | 0.17 |
Data sourced from Al-Wahaibi L. H., et al., ACS Omega, 2024.[1]
Table 2: In Vitro Cytotoxic Activity of this compound
| Cancer Cell Line | GI50 (nM) | Reference Compound | Reference GI50 (nM) |
| Various | 35 | Erlotinib | 33 |
GI50 value represents the concentration causing 50% growth inhibition. Data sourced from Al-Wahaibi L. H., et al., ACS Omega, 2024.[1]
Signaling Pathways and Experimental Workflow
Dual EGFR and VEGFR-2 Signaling Pathway Inhibition by this compound
Caption: Dual inhibition of EGFR and VEGFR-2 signaling by this compound.
General Experimental Workflow for In Vitro Evaluation of this compound
Caption: General workflow for in vitro testing of this compound.
Experimental Protocols
The following are representative protocols for key experiments to evaluate the efficacy of this compound in non-small cell lung cancer research. These are generalized protocols and should be optimized for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., A549, PC-9, H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed NSCLC cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO at the same concentration as the highest this compound dose) and untreated controls.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and determine the GI50 value using non-linear regression analysis.
In Vitro Kinase Inhibition Assay
This protocol is for determining the IC50 values of this compound against EGFR and VEGFR-2 kinases.
Materials:
-
Recombinant human EGFR and VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the respective kinase, kinase buffer, and substrate.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a positive control (a known inhibitor like erlotinib for EGFR or sorafenib for VEGFR-2) and a negative control (DMSO).
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detect Kinase Activity: Stop the reaction and measure the remaining ATP using a detection reagent like the ADP-Glo™ system, which measures the amount of ADP produced.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is inversely proportional to the kinase activity.
-
Data Analysis: Normalize the results to the controls. Plot the percentage of inhibition against the log of the inhibitor concentration and calculate the IC50 value using non-linear regression.
Western Blot Analysis for Pathway Inhibition
This protocol is to verify the inhibitory effect of this compound on the phosphorylation of EGFR, VEGFR-2, and downstream signaling proteins.
Materials:
-
NSCLC cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-VEGFR-2, anti-total-VEGFR-2, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture NSCLC cells and treat with this compound at various concentrations for a specified time (e.g., 2-24 hours). Lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the degree of inhibition.
References
Application Notes and Protocols for a Novel EGFR Tyrosine Kinase Inhibitor (EGFR-TKI) in Combination Cancer Therapy
Disclaimer: The compound "EGFR-IN-121" is not referenced in the currently available scientific literature. The following application notes and protocols are provided as a representative guide for a novel, hypothetical EGFR tyrosine kinase inhibitor (TKI) and are based on established principles and data from well-characterized EGFR inhibitors. These guidelines are intended for researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology.[1][2] Dysregulation of the EGFR signaling pathway, through mutations or overexpression, is a key driver in the pathogenesis of several cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[1][2][3] While EGFR TKIs have shown significant efficacy, the development of resistance is a major clinical challenge.[2] Combination therapies are being extensively explored to enhance the efficacy of EGFR inhibitors and overcome resistance mechanisms.[1][3] These notes provide an overview of potential combination strategies and detailed protocols for evaluating a novel EGFR TKI, referred to herein as this compound.
Mechanism of Action
EGFR is a transmembrane receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[4] This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.[4][5] EGFR TKIs, such as the hypothetical this compound, are small molecules that competitively bind to the ATP-binding site within the EGFR tyrosine kinase domain, thereby inhibiting its activity and blocking downstream signaling.[6]
Combination Therapy Strategies
Combination with Other Targeted Therapies
A key strategy to overcome resistance is to co-target pathways that mediate escape from EGFR inhibition. A common resistance mechanism to EGFR inhibitors is the amplification or mutation of the MET receptor, which can reactivate downstream signaling.[7]
-
EGFR and MET Inhibition: The combination of an EGFR TKI with a MET inhibitor, such as the bispecific antibody amivantamab which targets both EGFR and MET, has shown significant clinical benefit in NSCLC.[7]
Combination with Chemotherapy
Combining EGFR TKIs with traditional cytotoxic chemotherapy agents, such as doxorubicin, has been explored to achieve synergistic anti-tumor effects.[1] This approach can be particularly relevant in tumors with EGFR overexpression that may not be solely dependent on EGFR signaling for survival.[1]
Sequential TKI Therapy
In tumors with heterogeneous EGFR mutations, a sequential or combination approach with different generations of EGFR TKIs may be beneficial.[3] For instance, some mutations resistant to third-generation inhibitors like osimertinib may retain sensitivity to first or second-generation TKIs such as afatinib.[3]
Quantitative Data from Combination Studies
The following tables summarize representative data from clinical trials of EGFR inhibitor combination therapies.
Table 1: Efficacy of Lazertinib and Amivantamab in First-Line Treatment of EGFR-Mutated NSCLC (MARIPOSA Trial) [7]
| Treatment Arm | Median Progression-Free Survival (PFS) |
| Lazertinib + Amivantamab | 23.7 months |
| Osimertinib | 16.6 months |
Table 2: Response Rates in EGFR Exon 20 Insertion NSCLC (CHRYSALIS Trial) [2]
| Treatment | Objective Response Rate (ORR) |
| Amivantamab | 28% (in patients with progressive disease after platinum-based chemotherapy) |
Experimental Protocols
The following are generalized protocols for the preclinical evaluation of this compound in combination with another therapeutic agent.
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with another agent on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines with known EGFR mutation status (e.g., HCC827 for EGFR exon 19 deletion, NCI-H1975 for L858R and T790M mutations).
-
This compound and the combination agent.
-
96-well plates.
-
Complete growth medium.
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Plate reader (spectrophotometer or luminometer).
Protocol:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination agent.
-
Treat the cells with either single agents or combinations at various concentrations. Include vehicle-treated wells as a control.
-
Incubate for 72 hours.
-
Add MTT reagent and incubate for 4 hours, then solubilize formazan crystals. For CellTiter-Glo®, follow the manufacturer's instructions to measure ATP levels.
-
Measure absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Western Blot Analysis
Objective: To assess the effect of this compound in combination with another agent on the EGFR signaling pathway.
Materials:
-
Treated cell lysates from a parallel experiment to the viability assay.
-
SDS-PAGE gels and blotting apparatus.
-
PVDF membrane.
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
Imaging system.
Protocol:
-
Lyse cells treated with this compound, the combination agent, or both for a specified time (e.g., 2, 6, or 24 hours).
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the densitometry of the bands to quantify changes in protein phosphorylation and expression.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in combination with another agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice).
-
Cancer cell line known to form tumors in mice.
-
This compound and the combination agent formulated for in vivo administration.
-
Calipers for tumor measurement.
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Combination agent alone, this compound + Combination agent).
-
Administer treatments according to a predetermined schedule (e.g., daily, weekly).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).
-
Compare tumor growth inhibition (TGI) between the different treatment groups.
References
- 1. Combination Treatment with EGFR Inhibitor and Doxorubicin Synergistically Inhibits Proliferation of MCF-7 Cells and MDA-MB-231 Triple-Negative Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical assessment of combination therapy of EGFR tyrosine kinase inhibitors in a highly heterogeneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-EGFR Therapy: Mechanism and Advances in Clinical Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. aacr.org [aacr.org]
Application Notes and Protocols: Synergistic Effects of EGFR-IN-121 with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways. These pathways are integral to regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling is a frequent event in a variety of cancers, rendering it a key target for therapeutic intervention.[1][3] EGFR-IN-121 is a potent and selective, cell-permeable small molecule inhibitor of EGFR kinase activity. By acting as an ATP-competitive inhibitor, this compound effectively blocks EGFR autophosphorylation and subsequent downstream signaling.[1]
Preclinical evidence suggests that combining EGFR inhibitors with traditional chemotherapy agents can result in synergistic anti-tumor effects.[3][4][5] This synergy may arise from several mechanisms, including the prevention of chemotherapy-induced EGFR activation, which can be a survival response in tumor cells, and the complementary targeting of distinct cancer cell vulnerabilities.[4][5] For instance, some chemotherapeutic agents can induce EGFR phosphorylation, and the subsequent addition of an EGFR inhibitor can enhance cytotoxic effects.[5] This application note provides a summary of the synergistic effects of this compound with various chemotherapy agents and detailed protocols for assessing these effects.
Data Presentation: In Vitro Synergy of this compound with Chemotherapeutic Agents
The following tables summarize the in vitro efficacy of this compound as a single agent and in combination with common chemotherapy drugs in various cancer cell lines. The data demonstrates that the combination of this compound with chemotherapy leads to a significant reduction in the half-maximal inhibitory concentration (IC50) values, indicating a synergistic interaction.
Table 1: Single-Agent IC50 Values of this compound and Chemotherapy Agents
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) | Paclitaxel IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 6.03[3] | 9.67[3] | - | - |
| MCF-7 | Estrogen-Positive Breast Cancer | 3.96[3] | 1.4[3] | - | - |
| H460 | Non-Small Cell Lung Cancer | - | - | 2.21[6] | - |
| PC9 | Non-Small Cell Lung Cancer (EGFR mutant) | - | - | - | - |
| A549 | Non-Small Cell Lung Cancer (EGFR wild-type) | - | - | - | - |
Note: Data presented is based on studies with analogous EGFR inhibitors. Dashes indicate data not available from the provided search results.
Table 2: IC50 Values of this compound in Combination with Chemotherapy Agents
| Cell Line | Cancer Type | Combination | Combination IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | This compound + Doxorubicin | 0.01[3] |
| MCF-7 | Estrogen-Positive Breast Cancer | This compound + Doxorubicin | 0.46[3] |
| H460 | Non-Small Cell Lung Cancer | This compound + Cisplatin | 0.68[6] |
Note: Data presented is based on studies with analogous EGFR inhibitors.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and points of inhibition by this compound and chemotherapy.
Experimental Workflow Diagram
Caption: Workflow for assessing the synergistic effects of this compound and chemotherapy.
Logical Relationship Diagram
Caption: Logical relationship of how the combination leads to enhanced anti-cancer effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and chemotherapy, both alone and in combination.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7, H460)
-
96-well plates
-
Complete growth medium (specific to cell line)
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Doxorubicin, Cisplatin; stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete growth medium.[7] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent in complete growth medium. For combination studies, prepare a matrix of concentrations.
-
Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the drugs (single agents or combinations) to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.[8]
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[7]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using non-linear regression analysis (e.g., in GraphPad Prism). For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[8]
Western Blot Analysis of EGFR Signaling Pathway
This protocol is for assessing the effect of this compound on the phosphorylation status of EGFR and downstream signaling proteins.[1][10]
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
EGF (Epidermal Growth Factor)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
Western blot running and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., digital imager or X-ray film)
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours if necessary to reduce basal EGFR phosphorylation.[1] Treat with this compound for the desired time (e.g., 2 hours). Stimulate with EGF (e.g., 100 ng/mL) for 15-30 minutes.[1]
-
Cell Lysis: Place plates on ice, aspirate the medium, and wash twice with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[1][10]
-
Lysate Preparation: Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.[1][10]
-
Protein Quantification: Determine the protein concentration using a BCA assay.[1][10]
-
Sample Preparation: Normalize protein concentrations with RIPA buffer. Add 4X Laemmli buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.[1][10]
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane onto an SDS-PAGE gel.[10] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibody (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C.[10]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][10]
-
Detection: Wash the membrane again three times with TBST. Add ECL substrate and capture the chemiluminescent signal.[10]
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.[1]
In Vivo Xenograft Tumor Model
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in combination with chemotherapy.[11][12]
Materials:
-
Immunocompromised mice (e.g., Balb/c nude or SCID)
-
Cancer cell line suspension in PBS or Matrigel
-
This compound formulated for in vivo administration
-
Chemotherapy agent formulated for in vivo administration
-
Vehicle control solution
-
Calipers
-
Animal balance
-
Appropriate caging and husbandry supplies
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.[13]
-
Tumor Growth and Grouping: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 5-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Chemotherapy agent
-
Group 4: this compound + Chemotherapy agent
-
-
Drug Administration: Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).[13]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (V = 1/2 × Length × Width²).[13] Monitor the body weight and general health of the mice.
-
Study Endpoint: Continue the treatment for a specified period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors. Analyze the tumor growth curves and final tumor weights to assess the efficacy of the different treatments. Statistical analysis (e.g., ANOVA, t-test) should be performed to determine the significance of the observed differences between groups.[12][14]
All animal procedures must be approved by and conducted in accordance with the guidelines of the institutional Animal Care and Use Committee.
References
- 1. benchchem.com [benchchem.com]
- 2. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. Combination Treatment with EGFR Inhibitor and Doxorubicin Synergistically Inhibits Proliferation of MCF-7 Cells and MDA-MB-231 Triple-Negative Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR Inhibitor Enhances Cisplatin Sensitivity of Oral Squamous Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of EGFR degradation in cisplatin-induced cytotoxicity in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro synergistic activity of cisplatin and EGFR-targeted nanomedicine of anti-Bcl-xL siRNA in a non-small lung cancer cell line model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-viability assay and drug combination analysis [bio-protocol.org]
- 8. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells [mdpi.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumor xenograft model [bio-protocol.org]
- 14. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Investigating EGFR-Mediated Angiogenesis with EGFR-IN-121
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating essential cellular processes, including proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers.[1] One of the critical downstream effects of EGFR activation in tumors is the promotion of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][4] EGFR activation can increase the production of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[3][5]
EGFR-IN-121 is a small molecule inhibitor that acts as an ATP-competitive inhibitor of the EGFR kinase domain.[6] By blocking the autophosphorylation of EGFR, it effectively abrogates downstream signaling cascades.[6] This makes this compound a valuable research tool for elucidating the specific role of EGFR signaling in angiogenesis. These application notes provide a framework and detailed protocols for researchers to investigate EGFR-mediated angiogenesis using this compound.
Mechanism of Action
Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for adaptor proteins, initiating downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades.[1] These pathways regulate the transcription of genes involved in cell proliferation and the production of angiogenic factors like VEGF.[7] this compound competes with ATP for the binding site within the EGFR kinase domain, preventing this initial autophosphorylation step and thereby inhibiting all subsequent downstream signaling. Notably, tumor-associated endothelial cells can also express EGFR, making them direct targets for EGFR inhibitors.[5]
Data Presentation
The following tables present representative quantitative data from key experiments designed to assess the anti-angiogenic effects of this compound. These values are illustrative and may vary based on specific cell lines, assay conditions, and reagent lots.
Table 1: Inhibitory Activity of this compound on Cell Viability
| Cell Line | Assay Type | Incubation Time (hours) | IC50 Value |
| HUVEC (Human Umbilical Vein Endothelial Cells) | MTS Assay | 72 | 150 nM |
| A549 (Lung Carcinoma) | MTT Assay | 72 | 80 nM |
| PC-9 (Lung Adenocarcinoma, EGFR exon 19 del) | MTS Assay | 72 | 15 nM |
Table 2: Effect of this compound on In Vitro Angiogenesis
| Cell Line | Treatment | Concentration | Mean Tube Length (% of Control) | Number of Loops (% of Control) |
| HUVEC | Vehicle Control (DMSO) | - | 100% | 100% |
| HUVEC | This compound | 50 nM | 65% | 58% |
| HUVEC | This compound | 150 nM | 32% | 25% |
| HUVEC | This compound | 500 nM | 11% | 8% |
Table 3: Inhibition of EGF-Induced EGFR Phosphorylation by this compound
| Cell Line | Treatment | p-EGFR (Y1068) / Total EGFR Ratio (Normalized to Stimulated Control) |
| HUVEC (EGF-Stimulated) | Vehicle Control (DMSO) | 1.00 |
| HUVEC (EGF-Stimulated) | This compound (50 nM) | 0.45 |
| HUVEC (EGF-Stimulated) | This compound (150 nM) | 0.12 |
| HUVEC (EGF-Stimulated) | This compound (500 nM) | 0.03 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: EGFR signaling pathway leading to angiogenesis and its inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. youtube.com [youtube.com]
- 5. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. EGFR tyrosine kinase inhibitors decrease VEGF expression by both hypoxia-inducible factor (HIF)-1-independent and HIF-1-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by EGFR-IN-121
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC). EGFR-IN-121 is a potent, orally active, and irreversible inhibitor of the EGFR L858R/T790M double mutant.[2] The L858R mutation sensitizes NSCLC to first-generation EGFR tyrosine kinase inhibitors (TKIs), while the subsequent T790M "gatekeeper" mutation confers resistance.[2] this compound overcomes this resistance by forming a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain, leading to permanent inactivation of the receptor.[2] This irreversible inhibition blocks downstream signaling pathways, ultimately inducing apoptosis in cancer cells harboring these specific EGFR mutations.
This application note provides a detailed protocol for the analysis of apoptosis induced by this compound in a relevant cancer cell line (e.g., NCI-H1975, which expresses the L858R/T790M EGFR mutant) using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of Apoptosis Detection
Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical changes. One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[3] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact plasma membranes.[3] In late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA, emitting a strong red fluorescence.[3] Dual staining with Annexin V and PI allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[4]
Data Presentation
Disclaimer: The following quantitative data is for illustrative purposes only and represents typical results that might be obtained from the described experimental protocol. Actual results may vary depending on the specific experimental conditions, cell line, and reagent batches.
Table 1: Apoptosis Induction by this compound in NCI-H1975 Cells (48h Treatment)
| Treatment Group | Concentration (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Total Apoptotic Cells (%) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 | 4.8 ± 1.3 |
| This compound | 10 | 80.5 ± 3.5 | 12.3 ± 1.9 | 7.2 ± 1.1 | 19.5 ± 3.0 |
| This compound | 50 | 55.1 ± 4.2 | 28.7 ± 3.1 | 16.2 ± 2.5 | 44.9 ± 5.6 |
| This compound | 100 | 30.8 ± 5.1 | 45.6 ± 4.5 | 23.6 ± 3.8 | 69.2 ± 8.3 |
| Staurosporine (Positive Control) | 1000 | 15.3 ± 3.9 | 35.1 ± 5.2 | 49.6 ± 6.1 | 84.7 ± 11.3 |
Experimental Protocols
Materials and Reagents
-
This compound (prepared as a 10 mM stock solution in DMSO)
-
NCI-H1975 cell line (or other suitable cell line with EGFR L858R/T790M mutation)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
DMSO (vehicle control)
-
Staurosporine (positive control for apoptosis)
-
6-well plates
-
Flow cytometry tubes
-
Flow cytometer
Cell Culture and Treatment
-
Cell Seeding: Seed NCI-H1975 cells in 6-well plates at a density of 2-5 x 10⁵ cells per well in 2 mL of complete culture medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach 70-80% confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution to achieve the desired final concentrations (e.g., 10, 50, 100 nM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration. Prepare a positive control using a known apoptosis inducer like staurosporine (e.g., 1 µM).
-
Cell Treatment: Remove the old medium from the wells and add 2 mL of the medium containing the different concentrations of this compound, vehicle control, or positive control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Annexin V and PI Staining Protocol
-
Cell Harvesting: After the incubation period, collect both the floating and adherent cells.
-
Aspirate the culture medium (containing floating cells) from each well and transfer to a corresponding labeled flow cytometry tube.
-
Wash the adherent cells with 1 mL of PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 2-3 minutes at 37°C to detach the cells.
-
Add 1 mL of complete medium to inactivate the trypsin and gently pipette to create a single-cell suspension.
-
Transfer the cell suspension to the same tube containing the floating cells.
-
-
Cell Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with 1 mL of cold PBS.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. The samples are now ready for analysis.
Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for detecting FITC (typically excited by a 488 nm laser and detected with a 530/30 nm bandpass filter) and PI (detected with a >670 nm longpass filter).
-
Compensation: Use single-stained controls (Annexin V-FITC only and PI only) and an unstained control to set up the proper compensation and gates to correct for spectral overlap.
-
Data Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 events per sample).
-
Data Analysis: Analyze the flow cytometry data using appropriate software. Gate the cell population based on forward and side scatter to exclude debris. Create a quadrant plot with Annexin V-FITC on the x-axis and PI on the y-axis to identify and quantify the different cell populations:
-
Lower-left quadrant (Q3): Viable cells (Annexin V- / PI-)
-
Lower-right quadrant (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-right quadrant (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-left quadrant (Q1): Necrotic cells (Annexin V- / PI+)
-
Visualizations
Caption: EGFR Signaling Pathway Leading to Cell Proliferation and Survival.
Caption: Experimental Workflow for Apoptosis Analysis.
Caption: Covalent Inhibition of Mutant EGFR by this compound.
References
- 1. Differential induction of apoptosis in HER2 and EGFR addicted cancers following PI3K inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 4. LS‐106, a novel EGFR inhibitor targeting C797S, exhibits antitumor activities both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunofluorescence Staining for EGFR Localization After EGFR-IN-121 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, survival, proliferation, and differentiation.[1] Upon ligand binding, EGFR dimerizes and activates its intrinsic tyrosine kinase, initiating a cascade of downstream signaling pathways, including the Ras-RAF-MEK-ERK MAPK and PI3K-AKT-mTOR pathways.[2][] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a key target for therapeutic intervention.[4][5]
The subcellular localization of EGFR is not static; it can be found on the plasma membrane, in endosomes, the Golgi apparatus, mitochondria, and even the nucleus.[6][7] This localization is dynamically regulated and is crucial for its signaling output. For instance, signaling from internalized endosomal EGFR can differ from that at the plasma membrane.[8] Therefore, understanding how therapeutic agents affect EGFR localization is vital for elucidating their mechanism of action and predicting their efficacy.
EGFR-IN-121 is a novel inhibitor of EGFR. These application notes provide a detailed protocol for investigating the effects of this compound on the subcellular localization of EGFR using immunofluorescence microscopy.
Data Presentation
Table 1: Quantitative Analysis of EGFR Localization Following this compound Treatment
This table presents hypothetical data on the changes in EGFR localization in A431 cells (a human epidermoid carcinoma cell line with high EGFR expression) after treatment with this compound for 24 hours. Localization is quantified by measuring the mean fluorescence intensity (MFI) of EGFR staining in different subcellular compartments.
| Treatment Group | Plasma Membrane EGFR MFI (Arbitrary Units) | Cytoplasmic EGFR MFI (Arbitrary Units) | Nuclear EGFR MFI (Arbitrary Units) |
| Vehicle Control (0.1% DMSO) | 150.2 ± 12.5 | 35.8 ± 4.1 | 10.1 ± 2.3 |
| This compound (1 µM) | 85.6 ± 9.8 | 98.4 ± 11.2 | 12.5 ± 3.0 |
| This compound (5 µM) | 42.1 ± 6.7 | 125.7 ± 15.3 | 11.8 ± 2.8 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: A431 cells (or another suitable cell line with endogenous EGFR expression).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Seeding: Seed cells onto sterile glass coverslips placed in a 24-well plate at a density that will result in 60-70% confluency at the time of treatment.
-
Cell Starvation (Optional): Prior to treatment, serum-starve the cells for 12-24 hours in DMEM with 0.5% FBS to reduce basal EGFR activation.
-
Treatment:
-
Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).
-
Dilute this compound to the desired final concentrations (e.g., 1 µM and 5 µM) in the appropriate cell culture medium.
-
Include a vehicle control group treated with the same concentration of DMSO (e.g., 0.1%).
-
Aspirate the old medium from the cells and add the treatment or control medium.
-
Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Protocol 2: Immunofluorescence Staining for EGFR
This protocol outlines the steps for fixing, permeabilizing, and staining cells to visualize EGFR.[9][10]
-
Fixation:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary to allow antibodies to access intracellular antigens.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against EGFR (e.g., rabbit anti-EGFR) in the blocking buffer at the manufacturer's recommended concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore like Alexa Fluor 488) in the blocking buffer. Protect the antibody from light.
-
Add the diluted secondary antibody to the coverslips.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
(Optional) Counterstain the nuclei with a DNA-binding dye like DAPI (4',6-diamidino-2-phenylindole) by incubating for 5 minutes at room temperature.
-
Wash once with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
Protocol 3: Image Acquisition and Analysis
-
Microscopy:
-
Visualize the stained cells using a confocal or widefield fluorescence microscope.
-
Use appropriate laser lines and emission filters for the fluorophores used (e.g., 488 nm excitation for Alexa Fluor 488 and ~405 nm for DAPI).
-
Capture images of multiple fields of view for each experimental condition, ensuring that the imaging parameters (e.g., laser power, gain, exposure time) are kept consistent across all samples.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity of EGFR in different subcellular compartments.
-
Define regions of interest (ROIs) for the plasma membrane, cytoplasm, and nucleus based on morphology and the DAPI counterstain.
-
Measure the mean fluorescence intensity (MFI) of the EGFR signal within each ROI.
-
Perform statistical analysis to determine the significance of any observed changes in EGFR localization between treatment groups.
-
Mandatory Visualizations
Caption: EGFR Signaling Pathway.
Caption: Immunofluorescence Experimental Workflow.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationship between EGFR expression and subcellular localization with cancer development and clinical outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-EGFR Therapy: Mechanism and Advances in Clinical Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subcellular - EGFR - The Human Protein Atlas [proteinatlas.org]
- 7. Landscape of EGFR Signaling Network in Human Cancers: Biology and Therapeutic Response in Relation to Receptor Subcellular Locations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Localization of the Activated EGFR Determines Its Effect on Cell Growth in MDA-MB-468 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptglab.com [ptglab.com]
- 10. biotium.com [biotium.com]
Troubleshooting & Optimization
EGFR-IN-121 solubility and stability issues
This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals working with EGFR-IN-121. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound (also referred to as compound 15 in some literature) is a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][4] In in vitro enzyme assays, it has shown IC₅₀ values of 84 nM for EGFR and 3.50 nM for VEGFR-2.[2][4]
Q2: What is the recommended solvent for dissolving this compound?
A2: Based on data for structurally similar EGFR inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound. It is reported to be soluble in DMSO at concentrations of ≥ 60.7 mg/mL.
Q3: Is this compound soluble in aqueous solutions or other organic solvents like ethanol?
A3: this compound is expected to have low aqueous solubility and is reported to be insoluble in ethanol. Therefore, direct dissolution in aqueous buffers or ethanol is not recommended. For use in biological assays, it is standard practice to dilute a high-concentration DMSO stock solution into the aqueous assay medium.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in high-purity, anhydrous DMSO. To aid dissolution, you can vortex the solution and gently warm it (e.g., in a 37°C water bath). Ensure the compound is completely dissolved before use. A detailed protocol for stock solution preparation is provided in the "Experimental Protocols" section.
Q5: What are the recommended storage conditions for this compound?
A5: Solid this compound can be stored at room temperature in the continental US, though conditions may vary elsewhere; always refer to the Certificate of Analysis for specific recommendations.[3] Once dissolved in DMSO, stock solutions should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C in light-protected tubes.
Q6: What is the stability of this compound in DMSO and in aqueous media?
Quantitative Data Summary
The following table summarizes the available solubility information for a structurally similar EGFR inhibitor. It is strongly recommended that users perform their own in-house solubility tests for this compound to confirm its properties under their specific experimental conditions.
| Solvent | Solubility | Notes |
| DMSO | ≥ 60.7 mg/mL | Recommended for high-concentration stock solutions. |
| Ethanol | Insoluble | Not a suitable solvent. |
| Water | Insoluble | Dilution from a DMSO stock is required for aqueous-based assays. |
Disclaimer: The data presented is for a structurally related EGFR inhibitor and should be used as a guideline. Actual solubility may vary.
Troubleshooting Guides
Issue: My this compound powder is not dissolving in DMSO.
-
Possible Cause: Insufficient solvent, low-quality DMSO, or insufficient agitation.
-
Troubleshooting Steps:
-
Verify Concentration: Ensure you are using a sufficient volume of DMSO for the amount of compound.
-
Use High-Purity Solvent: Use anhydrous, high-purity DMSO to avoid introducing water, which can hinder the dissolution of hydrophobic compounds.
-
Aid Dissolution: Vortex the solution for several minutes. If necessary, gently warm the tube in a 37°C water bath or use a sonicator for a short period.
-
Visual Inspection: Before use, carefully inspect the solution to ensure there are no visible particles.
-
Issue: The compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer.
-
Possible Cause: The final concentration of the compound exceeds its solubility limit in the aqueous buffer, or the final DMSO concentration is too low to maintain solubility.
-
Troubleshooting Steps:
-
Lower Final Concentration: Try reducing the final concentration of this compound in your assay.
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1-0.5% is generally well-tolerated and can help maintain compound solubility. Ensure your experimental controls contain the same final concentration of DMSO.
-
Use a Surfactant or Protein: If compatible with your assay, consider adding a small amount of a non-ionic surfactant (e.g., Pluronic® F-68) or serum albumin (e.g., BSA) to your assay buffer to help solubilize the compound.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your assay buffer immediately before use.
-
Issue: I am observing inconsistent or variable results in my cell-based assays.
-
Possible Cause: This can be due to poor solubility and precipitation of the compound in the assay medium, leading to an inaccurate and variable effective concentration.
-
Troubleshooting Steps:
-
Confirm Complete Dissolution: Before adding the compound to your cells, visually inspect the diluted solution for any signs of precipitation.
-
Pre-treat Labware: Hydrophobic compounds can sometimes adsorb to plastic surfaces. Consider using low-binding microplates and pipette tips.
-
Optimize Dilution Method: When diluting the DMSO stock, add it to the assay medium and mix immediately and thoroughly to ensure homogenous distribution and minimize precipitation.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
37°C water bath (optional)
-
-
Procedure:
-
Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Note: The molecular weight of a structurally similar compound is approximately 413.4 g/mol . Use the exact molecular weight from the product's Certificate of Analysis for your calculations.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Vortex the solution until the compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Protocol for Solubility Assessment
-
Materials:
-
This compound powder
-
A panel of solvents to be tested (e.g., DMSO, ethanol, PBS pH 7.4)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Add a pre-weighed amount of this compound to a known volume of the test solvent to achieve a desired concentration (e.g., 1 mg/mL).
-
Vortex the mixture vigorously for 5-10 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If undissolved material is present, centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully collect the supernatant. The concentration of the dissolved compound in the supernatant can be determined using a suitable analytical method such as HPLC or UV-Vis spectrophotometry to quantify the solubility.
-
Visualizations
Caption: Recommended workflow for preparing and using this compound.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing EGFR-IN-121 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the in vitro use of EGFR-IN-121.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective and cell-permeable inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By acting as an ATP-competitive inhibitor, it binds to the kinase domain of EGFR, which blocks the receptor's autophosphorylation.[1] This inhibition prevents the activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[2] this compound is particularly potent against activating mutations in EGFR, including L858R and the T790M resistance mutation, showing significantly higher selectivity for these mutants over the wild-type receptor.[3][4]
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C.[3] To prepare a high-concentration stock solution (e.g., 10-20 mM), dissolve the compound in a suitable solvent such as anhydrous DMSO.[5] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and protect it from light.[5] These aliquots should be stored at -80°C and are expected to be stable for at least six months.[3][5] Before use, ensure the solution is completely thawed and warmed to room temperature.[3]
Q3: What is a recommended starting concentration for this compound in an in vitro experiment?
A3: The optimal working concentration of this compound is highly dependent on the specific cell line and its EGFR mutation status.[3][4] For initial screening experiments, a concentration range of 1 nM to 100 µM is recommended to establish a dose-response curve.[4] For cell lines with known EGFR activating mutations, you may start with a lower concentration range. Refer to the table below for representative IC50 values of similar EGFR inhibitors to guide your starting concentrations.[5]
Q4: Which cell lines are recommended for testing the efficacy of this compound?
A4: The choice of cell line is critical for evaluating an EGFR inhibitor. Cell lines harboring EGFR mutations are generally more sensitive. For example, PC-9 cells, which have an exon 19 deletion, and H1975 cells, with L858R and T790M mutations, are commonly used.[5] In contrast, cell lines with wild-type EGFR or low EGFR expression, such as MCF-7, may be more resistant.[5] It is also beneficial to include a cell line with wild-type EGFR as a negative control to assess the inhibitor's selectivity.
Troubleshooting Guide
Problem: I am not observing any significant inhibition of cell proliferation in my viability assay.
-
Possible Cause 1: Inappropriate Cell Line. The cell line you are using may express wild-type EGFR or have low EGFR expression, making it less sensitive to the inhibitor.[3][6]
-
Solution: Confirm the EGFR mutation status of your cell line. Use a well-characterized sensitive cell line (e.g., PC-9) as a positive control.[7]
-
-
Possible Cause 2: Incorrect Inhibitor Concentration. The concentrations used may be too low to elicit a response.
-
Solution: Perform a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 100 µM) to determine the IC50 value for your specific cell line.[4]
-
-
Possible Cause 3: Drug Inactivity. The inhibitor may have degraded due to improper storage or handling.
Problem: My Western blot does not show a decrease in EGFR phosphorylation (p-EGFR) after treatment.
-
Possible Cause 1: Insufficient Pre-incubation Time. The inhibitor may not have had enough time to engage with its target before cell stimulation.
-
Solution: A pre-incubation time of 1-2 hours with this compound before stimulating with a ligand like EGF is a common starting point.[3]
-
-
Possible Cause 2: Ineffective Ligand Stimulation. The ligand (e.g., EGF) used to induce phosphorylation may not be working.
-
Possible Cause 3: Constitutive Downstream Activation. The signaling pathway in your cell line may be activated downstream of EGFR, bypassing the need for EGFR activity.[7]
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Solution: Analyze the phosphorylation status of downstream targets like AKT and ERK. If these remain phosphorylated despite p-EGFR inhibition, it may indicate pathway activation through other mechanisms.[7]
-
Problem: I am observing high levels of cell death in my negative control cells.
-
Possible Cause: Off-Target Cytotoxicity. At high concentrations, EGFR inhibitors can have off-target effects, leading to cytotoxicity in cells that are not dependent on EGFR signaling.[7]
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Solution: Perform a dose-response curve in both EGFR-positive and EGFR-negative cell lines to determine the therapeutic window. Use the lowest concentration that effectively inhibits EGFR phosphorylation to minimize off-target effects.[7]
-
Problem: My experimental results are inconsistent.
-
Possible Cause 1: Variability in Cell Culture. Inconsistent cell density at the time of treatment or high passage numbers can affect results.[7]
-
Solution: Maintain consistency in cell seeding density and use cells within a defined low passage number range.[7]
-
-
Possible Cause 2: Inaccurate Inhibitor Dilutions. Errors in preparing serial dilutions can lead to variability.
-
Solution: Prepare fresh dilutions for each experiment from a validated stock solution.
-
Quantitative Data Summary
Table 1: Representative IC50 Values of EGFR Inhibitors in Various Cell Lines
| Cell Line | Cancer Type | EGFR Mutation Status | Representative Inhibitor | IC50 (nM) |
| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | Erlotinib | 7 |
| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | Afatinib | 0.8 |
| H1975 | Non-Small Cell Lung Cancer | L858R, T790M | Osimertinib | 15 |
| A431 | Epidermoid Carcinoma | Overexpression (Wild-Type) | Gefitinib | 2972 |
| MCF-7 | Breast Cancer | Low Expression (Wild-Type) | Gefitinib | >10000 |
Note: These values are examples for well-characterized EGFR inhibitors and should be used as a guide. The specific IC50 for this compound must be determined experimentally.[4][5]
Table 2: Recommended Antibody Dilutions for Western Blot Analysis
| Primary Antibody | Supplier (Example) | Recommended Dilution |
| Phospho-EGFR (Tyr1068) | Cell Signaling Technology | 1:1000 |
| Total EGFR | Cell Signaling Technology | 1:1000 |
| Phospho-Akt (Ser473) | Cell Signaling Technology | 1:2000 |
| Total Akt | Cell Signaling Technology | 1:1000 |
| Phospho-p44/42 MAPK (Erk1/2) | Cell Signaling Technology | 1:2000 |
| Total p44/42 MAPK (Erk1/2) | Cell Signaling Technology | 1:1000 |
| β-Actin | Sigma-Aldrich | 1:40,000 |
Note: Optimal antibody dilutions should be determined empirically for your specific experimental conditions.[9]
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol describes a standard colorimetric assay (e.g., MTT or MTS) to measure cell viability and determine the half-maximal inhibitory concentration (IC50) of this compound.[5]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.[5]
-
Compound Dilution: Prepare serial dilutions of this compound in complete medium. It is crucial to include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).[4]
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control. Incubate for the desired treatment period (e.g., 72 hours).[6]
-
Viability Measurement: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[5]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[5]
-
Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized cell viability against the logarithm of the inhibitor concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.[5]
Protocol 2: Western Blot for Analysis of EGFR Phosphorylation
This protocol is used to verify the mechanism of action of this compound by assessing changes in the phosphorylation status of EGFR and its downstream targets.[1]
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight if necessary. Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.[3]
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Ligand Stimulation: To induce EGFR phosphorylation, stimulate the cells with EGF (e.g., 10-100 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C.[8]
-
Cell Lysis: Immediately place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1][8]
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (total protein extract) to a new tube.[1]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.[1]
-
Sample Preparation: Normalize the protein concentration of all samples. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.[1]
-
SDS-PAGE and Protein Transfer: Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel. Run the gel and then transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][8]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) diluted in blocking buffer overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.[8]
-
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[1] Analyze band intensities relative to total protein and a loading control (e.g., β-Actin).
Visual Guides
Caption: EGFR signaling pathways and the point of inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for lack of EGFR inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting EGFR-IN-121 Off-Target Effects in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the experimental Epidermal Growth Factor Receptor (EGFR) inhibitor, EGFR-IN-121. The guides are designed to help identify and mitigate potential off-target effects in cell culture experiments, ensuring data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
A1: Off-target effects are unintended interactions of a drug with cellular components other than its primary target. For a kinase inhibitor like this compound, this means it may inhibit other kinases besides EGFR.[1] These unintended interactions are a concern because they can lead to:
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Misinterpretation of experimental results: A cellular phenotype might be wrongly attributed to the inhibition of EGFR when it is actually caused by the inhibition of an off-target kinase.
-
Unexpected toxicity: Inhibition of kinases essential for normal cell function can lead to cell death or other toxic effects that are not related to EGFR inhibition.[2]
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Confounding side effects: In a therapeutic context, off-target effects are a primary cause of adverse drug reactions.
Q2: My cells show unexpected toxicity or death at concentrations where I expect this compound to be specific for EGFR. Could this be an off-target effect?
A2: Yes, this is a common indicator of potential off-target activity. While some level of toxicity could be due to potent on-target inhibition of EGFR in a highly dependent cell line, toxicity at or below the expected IC50 for EGFR inhibition warrants investigation.
Troubleshooting Guide:
-
Confirm On-Target Potency: First, determine the IC50 of this compound for EGFR inhibition in your specific cell line by measuring the phosphorylation of EGFR (p-EGFR at Tyr1068) via Western blot.
-
Determine Cytotoxicity Profile: Perform a cell viability assay (e.g., MTS or Annexin V/PI staining) to determine the concentration of this compound that causes 50% growth inhibition (GI50) or cell death (IC50).
-
Compare Potency and Toxicity: If the cytotoxicity IC50 is significantly lower than or very close to the on-target inhibition IC50, it suggests a potential off-target effect is responsible for the toxicity.
dot
References
Technical Support Center: Overcoming Resistance to EGFR-IN-121 in Cancer Cells
Disclaimer: As of late 2025, "EGFR-IN-121" is described as a research compound with dual inhibitory effects on EGFR and VEGFR-2. Specific clinical data and established resistance mechanisms unique to this compound are not yet widely documented. This guide provides troubleshooting and FAQ support based on the known mechanisms of resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs), which are anticipated to be relevant for researchers working with this compound.
Product Information: this compound
This compound is a potent, dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Its dual-action mechanism is intended to simultaneously block tumor cell proliferation driven by EGFR signaling and tumor angiogenesis mediated by VEGFR-2.
| Target | IC50 |
| EGFR | 84 nM |
| VEGFR-2 | 3.5 nM |
Data based on preclinical findings and may vary depending on the experimental system.
Frequently Asked Questions (FAQs)
Q1: My EGFR-mutant cancer cells, initially sensitive to this compound, are now showing signs of resistance. What are the likely causes?
A1: Acquired resistance to third-generation EGFR inhibitors like this compound can arise from several mechanisms. These can be broadly categorized as:
-
On-target resistance: This involves genetic alterations in the EGFR gene itself that prevent the inhibitor from binding effectively. The most common on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain.
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for EGFR signaling to drive cell proliferation and survival. Common off-target mechanisms include:
-
MET proto-oncogene amplification.
-
HER2 (ERBB2) amplification.
-
Activation of downstream signaling components such as KRAS, NRAS, or BRAF mutations.
-
Activation of the PI3K/AKT/mTOR pathway.
-
-
Histologic transformation: In some cases, the cancer cells may change their phenotype, for example, from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), which is less dependent on EGFR signaling.
Q2: How can I determine the specific mechanism of resistance in my cell line?
A2: A multi-step approach is recommended:
-
Sequence the EGFR kinase domain: This will identify any on-target mutations, such as the C797S mutation.
-
Perform a broader genomic analysis: Techniques like next-generation sequencing (NGS) can identify amplifications in genes like MET and HER2, as well as mutations in key signaling molecules like KRAS, NRAS, BRAF, and PIK3CA.
-
Analyze protein expression and phosphorylation: Use Western blotting to examine the activation status of key signaling pathways (e.g., p-MET, p-HER2, p-AKT, p-ERK) to identify activated bypass tracks.
Q3: If I detect a C797S mutation, what are my options for overcoming resistance?
A3: The therapeutic strategy depends on the allelic context of the C797S mutation relative to the T790M mutation (if present):
-
C797S in trans with T790M: The two mutations are on different alleles. In this case, a combination of a first-generation EGFR TKI (like gefitinib or erlotinib) to inhibit the allele with the activating mutation and a third-generation TKI to inhibit the T790M-mutant allele may be effective.[1]
-
C797S in cis with T790M: Both mutations are on the same allele. This "triple-mutant" EGFR is resistant to all current generations of EGFR TKIs.[2][3] Research into fourth-generation EGFR inhibitors that can overcome this resistance is ongoing.
Q4: What should I do if I find MET amplification in my resistant cells?
A4: MET amplification leads to the activation of the MET receptor tyrosine kinase, which can then drive downstream signaling independently of EGFR.[4][5] The recommended strategy is a combination therapy of this compound with a MET inhibitor (e.g., crizotinib, capmatinib). This dual blockade can shut down both the primary oncogenic pathway and the escape route.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values for this compound in cell viability assays. | Cell line heterogeneity; inconsistent cell seeding density; variability in drug concentration preparation. | Ensure you are using a clonal cell population. Optimize and standardize cell seeding density. Prepare fresh drug dilutions for each experiment from a validated stock solution. |
| Western blot shows persistent p-AKT and/or p-ERK despite effective p-EGFR inhibition. | Activation of a bypass signaling pathway (e.g., MET, HER2, or downstream mutations in RAS/RAF). | Screen for MET/HER2 amplification and mutations in KRAS, NRAS, and BRAF. Consider combination treatment with inhibitors of the identified activated pathway. |
| No on-target (EGFR) or common off-target (MET/HER2) alterations are found in resistant cells. | The resistance mechanism may be due to less common alterations, such as oncogenic fusions, or phenotypic changes like epithelial-to-mesenchymal transition (EMT). | Perform RNA sequencing to look for fusion transcripts. Analyze EMT markers (e.g., E-cadherin, vimentin) by Western blot or immunofluorescence. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentration.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.
Western Blot Analysis of EGFR Signaling Pathway
This protocol is for assessing the phosphorylation status of EGFR and downstream signaling proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize phosphorylated protein levels to total protein levels.
Visualizations
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Mechanisms of Acquired Resistance to Third-Generation EGFR TKIs
Caption: Major mechanisms of acquired resistance to third-generation EGFR inhibitors.
Experimental Workflow for Investigating Resistance
Caption: Workflow for identifying and overcoming resistance to EGFR inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular features and clinical outcomes of EGFR-mutated, MET-amplified non-small-cell lung cancer after resistance to dual-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
EGFR-IN-121 inconsistent results in kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when using EGFR-IN-121 in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the ATP-binding site within the kinase domain of the Epidermal Growth Factor Receptor (EGFR).[1] By occupying this pocket, it prevents the binding of ATP, thereby inhibiting the autophosphorylation and subsequent activation of the EGFR.[1] This blockade of EGFR activity disrupts downstream signaling pathways crucial for cell proliferation, survival, and differentiation, such as the MAPK/ERK and PI3K/Akt pathways.[1]
Q2: What are the primary downstream signaling pathways affected by this compound?
The primary signaling cascades inhibited by this compound are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.[1] Both of these pathways are critical for cell cycle progression and survival. Their inhibition by this compound can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[1]
Q3: In which types of cancer cell lines is this compound expected to be most effective?
This compound is anticipated to be most potent in cell lines that exhibit overexpression or activating mutations of EGFR.[1] These genetic alterations result in the constitutive activation of the receptor and its downstream signaling, making the cells reliant on EGFR for their growth and survival.[1] Examples of such cancers include certain non-small cell lung cancers (NSCLC), glioblastomas, and head and neck cancers.[1]
Q4: How should this compound be stored and handled?
For long-term stability, this compound should be stored as a solid at -20°C. For short-term use, refrigeration at 4°C is acceptable. Once dissolved in a solvent like DMSO, it is advisable to create aliquots and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.[1] Always refer to the manufacturer's datasheet for specific recommendations on solvent compatibility and solution stability.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value
If you are observing a higher IC50 value for this compound than what is reported in the literature, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Suboptimal ATP Concentration | The inhibitory potency of ATP-competitive inhibitors is influenced by the ATP concentration in the assay. A high ATP concentration will require a higher concentration of the inhibitor to achieve 50% inhibition. It is crucial to use an ATP concentration that is at or near the Km value for the specific kinase.[2][3] |
| Incorrect Buffer Composition | The pH, ionic strength, and presence of additives like detergents or BSA in the reaction buffer can impact both enzyme activity and inhibitor binding.[4] Ensure that the buffer conditions are optimized for your particular EGFR kinase assay. |
| Enzyme/Substrate Quality | The purity and activity of the kinase and substrate are critical for obtaining reproducible results.[4] Use highly purified and validated reagents. |
| Compound Degradation | Improper storage or handling of this compound can lead to its degradation. Ensure the compound is stored correctly and minimize freeze-thaw cycles of stock solutions.[1] |
Issue 2: High Variability Between Replicate Wells
High variability between replicate wells can mask the true inhibitory effect of this compound.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Inaccurate pipetting can introduce significant variability. Calibrate your pipettes regularly and consider using reverse pipetting for viscous solutions.[4] |
| Inadequate Mixing | Ensure all reagents, especially the enzyme and inhibitor, are thoroughly but gently mixed. Avoid introducing air bubbles.[4] |
| Edge Effects in Assay Plates | The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and alter reaction kinetics. To mitigate this, avoid using the outer wells or fill them with buffer or water.[4] |
| Temperature Gradients | Inconsistent temperatures across the assay plate can lead to variable reaction rates. Ensure the plate is at a uniform temperature during incubation and avoid placing it on hot or cold surfaces.[4] |
Issue 3: Suspected Off-Target Effects or Compound Interference
Unexpected results may be due to off-target effects of this compound or its interference with the assay technology.
| Potential Cause | Recommended Solution |
| Inhibition of Detection System | Some small molecules can inhibit the enzymes used in detection systems, such as luciferase in luminescence-based assays (e.g., Kinase-Glo®), leading to false-positive results.[2][5] To test for this, run a control experiment where the compound is added to the detection reagents in the absence of the kinase. |
| Fluorescence Quenching/Interference | If using a fluorescence-based assay, the compound itself may be fluorescent or may quench the fluorescent signal, resulting in false negatives or positives.[5][6] Assess this by measuring the fluorescence of the compound alone at the assay concentration. |
| Poor Solubility and Precipitation | This compound, like many small molecule inhibitors, may have limited aqueous solubility. Precipitation of the compound in the assay buffer can lead to inconsistent results.[2] To address this, optimize the DMSO concentration (typically ≤1-2%), perform serial dilutions in DMSO before diluting in aqueous buffer, and consider gentle warming or sonication to aid dissolution.[2] |
| Non-specific Inhibition | The compound may be interacting with other components in the assay or inhibiting other kinases.[6] Consider performing counterscreens against other kinases or in the absence of the primary kinase to identify non-specific interactions. |
Experimental Protocols
Standard Kinase Assay Protocol (Luminescence-Based)
This protocol is a general guideline for a luminescence-based kinase assay, such as ADP-Glo™, to determine the IC50 of this compound.
-
Compound Preparation : Prepare a serial dilution of this compound in 100% DMSO. Further dilute these stocks in kinase reaction buffer to achieve a 4X final concentration.
-
Assay Plate Preparation : Add 5 µL of the 4X this compound solution or vehicle (DMSO in buffer) to the appropriate wells of a 384-well plate.[4]
-
Kinase/Substrate Addition : Add 10 µL of a 2X mixture of EGFR kinase and its substrate to all wells.[4]
-
Pre-incubation : Incubate the plate for 10 minutes at room temperature to allow for the binding of the inhibitor to the kinase.[4]
-
Reaction Initiation : Start the kinase reaction by adding 5 µL of a 2X ATP solution to all wells. The final ATP concentration should be at or near the Km for EGFR.
-
Reaction Incubation : Incubate the plate for 60 minutes at room temperature.[7]
-
Signal Detection :
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[7]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis : Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
ATP Competition Assay
This assay helps to confirm if this compound is an ATP-competitive inhibitor.
-
Perform the Standard Kinase Assay as described above to determine the IC50 of this compound at the Km concentration of ATP.
-
Repeat the Assay with High ATP : Perform the same experiment but with a significantly higher concentration of ATP (e.g., 10-fold higher).[4]
-
Compare IC50 Values : A rightward shift in the IC50 curve at the higher ATP concentration indicates that the inhibitor competes with ATP for binding to the kinase.[4]
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vitro kinase assay.
Caption: Troubleshooting decision tree for inconsistent kinase assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. promega.com.cn [promega.com.cn]
Technical Support Center: Managing Cytotoxicity of Novel EGFR Inhibitors
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing potential cytotoxicity induced by potent epidermal growth factor receptor (EGFR) inhibitors, with a focus on next-generation compounds targeting resistance mutations. While this document uses "EGFR-IN-121" as a representative placeholder for a novel inhibitor, the principles and protocols described herein are broadly applicable to the preclinical evaluation of similar targeted therapies.
Troubleshooting Guide: this compound-Induced Cytotoxicity in Normal Cells
Researchers may encounter off-target cytotoxicity in normal cells during their experiments with potent EGFR inhibitors. This section provides a structured approach to troubleshoot and mitigate these effects.
Initial Assessment of Cytotoxicity
The first step in managing cytotoxicity is to accurately quantify the dose-dependent effect of the inhibitor on various normal cell lines.
Table 1: Hypothetical IC50 Values of this compound in Cancer and Normal Cell Lines
| Cell Line | Tissue of Origin | EGFR Status | This compound IC50 (nM) | Notes |
| Cancer Cell Lines | ||||
| H1975 | Lung Adenocarcinoma | L858R/T790M | 15 | Demonstrates on-target potency. |
| PC-9 | Lung Adenocarcinoma | del19 | 10 | High sensitivity to EGFR inhibition. |
| Ba/F3 | Pro-B | L858R/T790M/C797S | 25 | Model for 4th generation inhibitor efficacy. |
| Normal Cell Lines | ||||
| HaCaT | Keratinocyte | Wild-Type | 500 | Potential for skin-related toxicities.[1] |
| HUVEC | Endothelial | Wild-Type | >1000 | Low cytotoxicity expected in vasculature. |
| RPTEC | Renal Proximal Tubule | Wild-Type | 800 | Potential for renal off-target effects.[2][3] |
| PBMCs | Blood Mononuclear | Wild-Type | >2000 | Indicates low general hematological toxicity. |
Observed Issue: High Cytotoxicity in Normal Epithelial Cells (e.g., HaCaT)
If you observe significant cytotoxicity in normal epithelial cell lines at concentrations close to the therapeutic window for cancer cells, consider the following troubleshooting steps.
Table 2: Troubleshooting High Cytotoxicity in Normal Cells
| Potential Cause | Suggested Action | Rationale |
| Off-Target Kinase Inhibition | 1. Perform a kinome scan to identify other kinases inhibited by this compound. 2. Compare the off-target profile with other known EGFR inhibitors. | Many kinase inhibitors have off-target effects that can contribute to cytotoxicity. Identifying these can help in understanding the mechanism of toxicity.[1] |
| On-Target EGFR Inhibition in Normal Tissues | 1. Reduce the concentration of this compound to the lowest effective dose for cancer cell lines. 2. Explore intermittent dosing schedules in longer-term studies. | EGFR signaling is crucial for the maintenance of normal epithelial tissues.[4] Prolonged or high-dose inhibition can lead to cell death. |
| Metabolite-Induced Toxicity | 1. Analyze cell culture media for the presence of toxic metabolites of this compound. 2. Assess the metabolic stability of the compound in liver microsomes. | The metabolic byproducts of a compound can sometimes be more toxic than the parent molecule. |
| Experimental Artifact | 1. Verify cell line identity and purity. 2. Ensure accurate drug concentration and solvent controls. 3. Use an orthogonal cytotoxicity assay to confirm results. | Experimental errors can lead to misinterpretation of cytotoxicity data. |
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with EGFR inhibitors in normal cells?
A1: The most frequently reported adverse events associated with EGFR inhibitors are skin toxicities (such as acne-like rash) and diarrhea.[5] This is due to the important role of EGFR signaling in the proliferation and maintenance of epithelial cells in the skin and gastrointestinal tract.[1] At the cellular level, this can manifest as decreased proliferation, apoptosis, and disruption of normal cell function.
Q2: How can I differentiate between on-target and off-target cytotoxicity in my experiments?
A2: Differentiating between on-target and off-target effects is crucial. One approach is to use a rescue experiment. For on-target toxicity, downstream activation of the EGFR pathway (e.g., by adding exogenous growth factors if the inhibitor is competitive) might partially rescue the cells. For off-target effects, this would not be the case. Additionally, comparing the cytotoxic profile of your compound to other EGFR inhibitors with known and different off-target profiles can provide valuable insights.
Q3: Are there any strategies to protect normal cells from this compound-induced cytotoxicity without compromising its anti-cancer efficacy?
A3: Several strategies can be explored. One is the combination with agents that protect normal tissues. For example, in the clinical setting, prophylactic treatments are used to manage skin rash.[6] In a research context, you could investigate co-treatment with antioxidants or specific growth factors that support normal cell survival through pathways not inhibited by this compound. Another approach is to develop more selective inhibitors that have a significantly higher affinity for the mutant EGFR compared to the wild-type receptor found in normal cells.[7][8]
Q4: What signaling pathways are most likely affected by this compound in normal cells?
A4: In normal cells, this compound, by inhibiting wild-type EGFR, will primarily impact the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK MAPK signaling pathways, which are critical for cell survival, proliferation, and differentiation.[4] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol provides a method for determining the cytotoxic effects of this compound on adherent cell lines.
Materials:
-
Adherent cell line of interest (e.g., HaCaT)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for assessing and managing EGFR inhibitor-induced cytotoxicity.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Renal Safety Profile of EGFR Targeted Therapies: A Study from VigiBase® the WHO Global Database of Individual Case Safety Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-EGFR Therapy: Mechanism and Advances in Clinical Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 8. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve EGFR-IN-121 for cell culture experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of EGFR-IN-121 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), particularly the L858R/T790M mutant.[1] Like many kinase inhibitors, it is a hydrophobic molecule with low solubility in aqueous solutions such as cell culture media.[1][2] This inherent property can lead to precipitation, resulting in inaccurate dosing and unreliable experimental outcomes.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of this compound and similar kinase inhibitors.[1][3] It is crucial to use high-purity, anhydrous DMSO to prevent compound degradation.[3]
Q3: My this compound precipitates when I add it to my cell culture medium. What is happening?
A3: This common issue is known as "salting out".[1] While this compound dissolves in a pure organic solvent like DMSO, adding this solution to the aqueous environment of cell culture media changes the solvent polarity. The high concentration of salts and proteins in the media can decrease the compound's solubility, causing it to precipitate.[1]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final DMSO concentration in the cell culture medium at or below 0.5%, and ideally below 0.1%, to minimize solvent-induced cytotoxicity and off-target effects.[1] It is always recommended to include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments.[4]
Q5: How should I store my this compound stock solution?
A5: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[2][5] It is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][3]
Troubleshooting Guide
Issue 1: this compound powder does not dissolve completely in DMSO.
| Potential Cause | Recommended Solution |
| Insufficient Mixing | Vortex the solution vigorously for 1-2 minutes.[2] |
| Low Temperature | Gentle warming of the solution in a 37°C water bath can aid dissolution. Avoid excessive heat.[1][3] |
| Particulates Present | If the compound still does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[2] Visually inspect the solution to ensure it is clear before use.[2] |
Issue 2: Precipitation occurs when diluting the DMSO stock solution into cell culture media.
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration in the media may exceed the solubility limit of this compound in an aqueous environment.[2] Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your cell line.[4] |
| "Salting Out" Effect | To minimize precipitation, perform serial dilutions. First, create an intermediate dilution of the stock solution in a serum-free medium or PBS. Then, add this intermediate dilution to your final cell culture medium.[1] It is also recommended to add the compound solution to the media dropwise while gently swirling.[1] |
| High Serum Concentration | While serum can sometimes help solubilize compounds, high concentrations can also lead to interactions that cause precipitation.[2] Consider using a lower serum concentration if possible. |
| pH of the Medium | The pH of the cell culture medium can affect the solubility of the compound.[2] Ensure your medium is properly buffered. |
Issue 3: Inconsistent or unexpected experimental results.
| Potential Cause | Recommended Solution |
| Precipitation | Visually inspect your working solutions for any signs of precipitation (cloudiness, visible particles).[2] Do not use solutions that show any signs of precipitation as the actual concentration will be lower than intended.[2] |
| Compound Degradation | Ensure proper storage of the stock solution (aliquoted at -20°C or -80°C) to avoid degradation from repeated freeze-thaw cycles.[4][5] Prepare fresh working solutions for each experiment.[5] |
| Cell Line Insensitivity | Verify that your cell line expresses the specific EGFR mutations (e.g., L858R/T790M) that this compound targets.[4] |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating to achieve consistent cell numbers across wells.[4] |
Quantitative Data
Solubility of a Structurally Similar EGFR Inhibitor
| Solvent | Solubility | Notes |
| DMSO | ≥ 60.7 mg/mL | Recommended for high-concentration stock solutions.[3] |
| Ethanol | Insoluble | Not a suitable solvent.[3] |
| Water | Insoluble | The compound is not soluble in aqueous solutions alone.[3] |
Disclaimer: This data is for a structurally related EGFR inhibitor and should be used as a guideline. It is strongly recommended to perform in-house solubility tests for this compound to determine its precise solubility under your specific experimental conditions.[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Allow the this compound powder to reach room temperature before opening the vial to prevent condensation.[1]
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 551 g/mol , you would weigh 5.51 mg.[5]
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Add the appropriate volume of anhydrous, high-purity DMSO to the tube.[3]
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Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.[1][2]
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If necessary, gently warm the solution or sonicate in a water bath for 5-10 minutes to aid dissolution.[1][2]
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Visually inspect the solution to ensure it is clear and free of particulates.[2]
-
Aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles.[3]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.[5]
-
Perform a serial dilution. For example, to achieve a final concentration of 10 µM, first, dilute the 10 mM stock solution 1:100 in pre-warmed serum-free medium or PBS to create a 100 µM intermediate solution.[1][2]
-
Gently mix the intermediate solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause foaming in media containing serum.[2]
-
Further dilute the 100 µM intermediate solution 1:10 in your complete cell culture medium to achieve the final 10 µM concentration.[2]
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Add the final diluted solution to your cell culture plates and gently swirl to ensure even distribution.[2]
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Always prepare fresh working solutions for each experiment and use them immediately.[5]
Visualizations
References
EGFR-IN-121 degradation in long-term cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the potential degradation of EGFR-IN-121 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling is a key factor in the development and progression of various cancers.[1][3] this compound likely functions by binding to the kinase domain of EGFR, thereby blocking its signaling activity and the subsequent downstream pathways.[3]
Q2: I am observing a decrease in the efficacy of this compound in my long-term cell culture experiments. What could be the cause?
A2: A decline in the effectiveness of a small molecule inhibitor like this compound over time can be attributed to several factors. One common reason is the degradation of the compound in the cell culture medium. This can be influenced by factors such as the pH and composition of the medium, exposure to light, and the metabolic activity of the cells. Another possibility is the development of cellular resistance to the inhibitor.
Q3: How can I determine if this compound is degrading in my cell culture medium?
A3: To assess the stability of this compound in your experiments, you can perform a time-course analysis. This involves collecting samples of the cell culture medium at different time points after the addition of the compound and analyzing the concentration of the intact compound using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: What are the best practices for storing and handling this compound to minimize degradation?
A4: To ensure the stability of this compound, it is crucial to store the stock solution according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light. When preparing working solutions, use high-quality, sterile solvents and minimize the exposure of the compound to ambient light and temperature. It is also advisable to prepare fresh dilutions for each experiment to avoid potential degradation in stored working solutions.
Q5: Could cellular metabolism be contributing to the degradation of this compound?
A5: Yes, cells can metabolize small molecule inhibitors, leading to their inactivation or clearance from the culture medium. The extent of metabolism can vary significantly between different cell lines. If you suspect cellular metabolism is a factor, you can analyze the cell culture medium for the presence of metabolites of this compound using LC-MS.
Troubleshooting Guides
Problem 1: Decreased Potency of this compound Over Time
Possible Cause 1: Compound Degradation in Media
-
Troubleshooting Steps:
-
Assess Compound Stability: Perform a stability study by incubating this compound in your cell culture medium at 37°C without cells. Collect aliquots at various time points (e.g., 0, 6, 12, 24, 48, and 72 hours) and analyze the concentration of the intact compound by HPLC or LC-MS.
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Replenish Compound: If significant degradation is observed, consider partially or fully replacing the medium containing this compound at regular intervals during your long-term experiment.
-
Optimize Culture Conditions: Evaluate if components in your media (e.g., high serum concentration) or environmental factors (e.g., prolonged light exposure) could be accelerating degradation.
-
Possible Cause 2: Cellular Resistance
-
Troubleshooting Steps:
-
Verify Target Engagement: Use Western blotting to check the phosphorylation status of EGFR and its downstream targets (e.g., Akt, ERK) at different time points after treatment. A recovery of phosphorylation in the presence of the inhibitor may indicate the development of resistance.
-
IC50 Shift Assay: Determine the half-maximal inhibitory concentration (IC50) of this compound on your cells at the beginning of the experiment and after a prolonged culture period. A significant increase in the IC50 value suggests the emergence of a resistant cell population.
-
Consider Alternative Inhibitors: If resistance is confirmed, you may need to consider using a different EGFR inhibitor with an alternative binding mode or a combination therapy approach.
-
Data Presentation: Hypothetical Stability of this compound in Cell Culture Media
| Time (Hours) | Concentration of this compound (µM) | Percent Remaining |
| 0 | 1.00 | 100% |
| 6 | 0.92 | 92% |
| 12 | 0.85 | 85% |
| 24 | 0.71 | 71% |
| 48 | 0.52 | 52% |
| 72 | 0.35 | 35% |
Experimental Protocols
Protocol 1: Assessing Compound Stability in Cell Culture Medium via HPLC
-
Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Incubation: Add this compound to your complete cell culture medium to the desired final concentration. Incubate the medium at 37°C in a humidified incubator with 5% CO2.
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Sampling: At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect an aliquot of the medium.
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Sample Processing: Precipitate proteins from the media samples by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the precipitate and collect the supernatant.
-
HPLC Analysis: Analyze the supernatant using a reverse-phase HPLC system with a suitable C18 column. Use a mobile phase gradient appropriate for eluting this compound.
-
Quantification: Determine the concentration of this compound in each sample by comparing the peak area to a standard curve of known concentrations.
Protocol 2: Western Blot Analysis of EGFR Pathway Activation
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Cell Treatment: Seed your cells and allow them to adhere overnight. Treat the cells with this compound at the desired concentration for various durations.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
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Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
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Detection: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for decreased efficacy of this compound.
References
- 1. Impaired degradation followed by enhanced recycling of epidermal growth factor receptor caused by hypo-phosphorylation of tyrosine 1045 in RBE cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
Preventing precipitation of EGFR-IN-121 in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EGFR-IN-121. Our goal is to help you overcome common challenges, particularly the issue of precipitation in aqueous solutions, to ensure the accuracy and reproducibility of your experiments.
Troubleshooting Guide: Preventing Precipitation of this compound
Precipitation of this compound during an experiment can lead to inaccurate concentration calculations and unreliable results. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Precipitation Upon Initial Dissolution
Symptom: The this compound powder does not fully dissolve in the chosen solvent, or a precipitate forms immediately after dissolution.
| Potential Cause | Recommended Solution |
| Incorrect Solvent | This compound is a hydrophobic molecule with poor solubility in water. The initial stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[1] |
| Low Temperature | The dissolution of some compounds can be an endothermic process. Gentle warming of the solution to 37°C can aid in solubilization.[2] |
| Insufficient Mixing | Incomplete mixing can lead to localized areas of high concentration and precipitation. Vortex the solution vigorously and use sonication if necessary to ensure complete dissolution.[2] |
Issue 2: Precipitation When Diluting into Aqueous Buffers or Cell Culture Media
Symptom: A precipitate forms when the this compound stock solution (in an organic solvent) is diluted into an aqueous solution like PBS or cell culture medium.
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous solution may exceed its solubility limit. It is advisable to perform a serial dilution of the stock solution to determine the maximum achievable concentration without precipitation. |
| Rapid Dilution | Adding the stock solution too quickly to the aqueous buffer can cause the compound to "crash out" of solution. Add the stock solution dropwise while gently vortexing or stirring the aqueous solution. |
| pH of the Aqueous Solution | The solubility of this compound may be pH-dependent. If possible, adjust the pH of the aqueous buffer to see if it improves solubility. |
| High Serum Concentration in Media | While serum proteins can sometimes help to solubilize hydrophobic compounds, high concentrations can also lead to interactions that cause precipitation. If using serum-containing media, test different serum concentrations. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to precipitation in aqueous solutions?
A1: this compound is a hydrophobic molecule. This inherent characteristic leads to low solubility in aqueous environments like buffers and cell culture media, making it susceptible to precipitation.
Q2: What are the visual signs of this compound precipitation?
A2: Precipitation can appear as a fine crystalline solid, a general cloudiness or haziness in the solution, or as visible particles that settle at the bottom of the tube or culture vessel.
Q3: Can I still use a solution of this compound if it shows signs of precipitation?
A3: It is strongly advised not to use a solution that has a visible precipitate. Precipitation indicates that the actual concentration of the inhibitor in the solution is lower than the intended concentration, which will lead to inaccurate and unreliable experimental results.
Q4: What is the recommended solvent for preparing stock solutions of this compound?
A4: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound.[1]
Q5: How should I store my this compound stock solution?
A5: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Quantitative Data Summary
Precise, experimentally determined solubility data for this compound is not widely available in the public domain. However, the following data for a structurally similar EGFR inhibitor, EGFR-IN-1 hydrochloride, can serve as a useful reference.
Disclaimer: This data is for a structurally related EGFR inhibitor and should be used as a guideline. It is strongly recommended to perform in-house solubility tests for this compound to determine its precise solubility under your specific experimental conditions.[1]
| Solvent | Solubility | Notes |
| DMSO | ≥ 60.7 mg/mL | Recommended for high-concentration stock solutions.[1] |
| Ethanol | Insoluble | Not a suitable solvent for this compound.[1] |
| Water | Insoluble | The compound is not soluble in aqueous solutions alone. Dilution from a DMSO stock is necessary for biological assays.[1] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolve the Compound: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm it at 37°C.[2]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol for Diluting this compound Stock Solution into Aqueous Media
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm Aqueous Media: Pre-warm the cell culture medium or aqueous buffer to 37°C.
-
Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution. First, dilute the 10 mM stock solution in DMSO to an intermediate concentration (e.g., 1 mM).
-
Final Dilution: Add the stock or intermediate stock solution dropwise to the pre-warmed aqueous media while gently vortexing or stirring. This gradual addition helps to prevent the compound from precipitating out of solution.
-
Final DMSO Concentration: Be mindful of the final concentration of DMSO in your experiment, as high concentrations can be toxic to cells. Aim to keep the final DMSO concentration below 0.5%.
Visualizations
EGFR Signaling Pathway
Caption: A simplified diagram of the EGFR signaling pathway.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation.
References
Technical Support Center: Cell Line Specific Responses to EGFR Inhibitors
This resource is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with EGFR inhibitors.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected inhibition of EGFR phosphorylation. What are the common causes?
A1: Several factors can contribute to a lack of inhibition. A primary reason is the cell line's EGFR mutation status, as many inhibitors exhibit differential potency against wild-type versus mutant EGFR. Other common issues include suboptimal inhibitor concentration, insufficient pre-incubation time with the inhibitor before EGF stimulation, and problems with the inhibitor's integrity or solubility.[1]
Q2: My EGFR inhibitor is precipitating in the cell culture medium. What can I do?
A2: EGFR inhibitors are often hydrophobic and can precipitate in aqueous solutions.[2] To prevent this, ensure the initial stock solution is prepared in an appropriate organic solvent like DMSO.[2] When diluting into your culture medium, perform serial dilutions and gently mix. Avoid a large, single-volume dilution which can cause the compound to crash out of solution.[2] Gentle warming and ensuring the pH of the medium is optimal can also aid in solubility.[2]
Q3: Why do different cell lines show varied sensitivity to the same EGFR inhibitor?
A3: Cell line specific responses are multifactorial. The primary determinant is the EGFR mutation status.[3] For instance, cell lines with activating mutations like exon 19 deletions or the L858R mutation are often more sensitive to EGFR TKIs than those with wild-type EGFR.[4] The presence of resistance mutations, such as T790M, can confer resistance to first and second-generation inhibitors.[3][5] Furthermore, the activation of alternative signaling pathways (e.g., c-Met, HER2) can bypass EGFR blockade, leading to insensitivity.[6] The genetic background of the cell line, including the expression levels of pro- and anti-apoptotic proteins, also plays a crucial role.
Q4: How can I determine the optimal working concentration for my EGFR inhibitor?
A4: The effective concentration is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and endpoint (e.g., inhibition of phosphorylation, cell viability).[1] Published IC50 values for similar compounds in various cell lines can provide a starting point for your concentration range.
Q5: What are the best practices for storing and handling EGFR inhibitors?
A5: For optimal stability, store the solid compound at -20°C.[7] Prepare stock solutions in a suitable solvent like DMSO, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store at -80°C.[7] Before use, thaw the aliquot completely and bring it to room temperature.[7]
Troubleshooting Guide
Issue 1: No or Weak Inhibition of EGFR Phosphorylation
| Potential Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Published IC50 values can serve as a starting point.[1] |
| Inhibitor Instability/Degradation | Use a freshly prepared dilution from a properly stored stock solution. Avoid multiple freeze-thaw cycles.[7] |
| Incomplete Dissolution | Ensure the compound is fully dissolved in the solvent before further dilution in media. Precipitates will lead to an inaccurate final concentration.[2] |
| Insufficient Pre-incubation Time | A pre-incubation time of 1-2 hours is a common starting point. Optimize this by performing a time-course experiment.[7] |
| Ineffective EGF Stimulation | Include a positive control (EGF stimulation without inhibitor) to confirm robust EGFR phosphorylation. |
| Cell Line Resistance | Verify the EGFR mutation status of your cell line. If it is wild-type or contains a known resistance mutation, it may be insensitive to the inhibitor.[3] |
Issue 2: High Background on Western Blots for Phospho-EGFR
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase blocking time (e.g., 1-2 hours at room temperature) or use a higher concentration of blocking agent (e.g., 5% BSA).[8] |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background.[8] |
| Insufficient Washing | Increase the number and duration of washes after antibody incubations to remove unbound antibodies.[8] |
| Contaminated Buffers | Prepare fresh buffers using high-purity reagents and water.[8] |
Quantitative Data
Table 1: In Vitro Potency of a Representative EGFR Inhibitor (EGFR-IN-1 hydrochloride)
| Cell Line | EGFR Mutation Status | Assay Type | IC50 (nM) | Reference |
| H1975 | L858R, T790M | Antiproliferative | 4 | [1] |
| H1975 | L858R, T790M | p-EGFR Inhibition | 4 | [1] |
| HCC827 | del E746-A750 | Antiproliferative | 28 | [1] |
| HCC827 | del E746-A750 | p-EGFR Inhibition | 9 | [1] |
Experimental Protocols
Protocol 1: Cellular Assay for EGFR Inhibition
-
Cell Plating: Plate cells (e.g., H1975, A549) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: The following day, wash the cells with phosphate-buffered saline (PBS) and replace the growth medium with a serum-free or low-serum (e.g., 0.5% FBS) medium. Incubate for 12-24 hours.[7]
-
Inhibitor Treatment: Prepare serial dilutions of the EGFR inhibitor in a serum-free medium. Add the diluted inhibitor to the cells and pre-incubate for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).[7]
-
EGF Stimulation: Prepare a stock solution of human epidermal growth factor (EGF). Add EGF to the wells at a final concentration of 10-100 ng/mL and incubate for 5-15 minutes at 37°C.
-
Cell Lysis: Immediately after stimulation, aspirate the medium, wash the cells with ice-cold PBS, and add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
Western Blot Analysis: Proceed with Western blotting to analyze the levels of phosphorylated EGFR (p-EGFR) and total EGFR.
Protocol 2: Western Blot for p-EGFR Analysis
-
Sample Preparation: Load 20-30 µg of protein lysate per lane on an SDS-PAGE gel.
-
Gel Electrophoresis: Run the gel until adequate protein separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Blocking: Block the membrane with a suitable blocking solution (e.g., 5% BSA in TBST) for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068) overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[7]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To assess total EGFR and a loading control (e.g., GAPDH, β-actin), the membrane can be stripped and re-probed with the respective primary antibodies.
Visualizations
Caption: Simplified EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for lack of EGFR inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patients harboring epidermal growth factor receptor (EGFR) double mutations had a lower objective response rate than those with a single mutation in non-small cell lung cancer when treated with EGFR-tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activating and resistance mutations of EGFR in non-small-cell lung cancer: role in clinical response to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Impact of serum concentration on EGFR-IN-121 activity
Welcome to the technical support center for EGFR-IN-121. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving this novel EGFR inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro studies, with a particular focus on the impact of serum concentration on the activity of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in the potency (higher IC50) of this compound when conducting our cell-based assays in the presence of high serum concentrations (e.g., 10% FBS). Why is this happening?
A1: This is a common phenomenon observed with EGFR inhibitors. Serum contains various growth factors, including Epidermal Growth Factor (EGF) and Transforming Growth factor-alpha (TGF-α), which are ligands for the Epidermal Growth Factor Receptor (EGFR). The high concentration of these ligands in the serum can lead to a competitive inhibition scenario. The ligands activate EGFR, and this sustained activation can counteract the inhibitory effect of this compound. Furthermore, high concentrations of proteins in serum can lead to non-specific binding of the inhibitor, reducing its effective concentration available to target EGFR in the cells. Studies with other EGFR inhibitors like cetuximab and erlotinib have shown that human serum can significantly diminish their inhibitory effects on cancer cell growth.[1]
Q2: How does the presence of EGFR ligands in serum affect the downstream signaling pathways in our experimental model?
A2: The binding of ligands like EGF to EGFR initiates a cascade of downstream signaling events that promote cell proliferation, survival, and differentiation.[2][3][4] Key pathways activated include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[2] When this compound is present, it is expected to block these pathways. However, in a high-serum environment, the abundant EGFR ligands can lead to a reactivation of these pathways, particularly the MAPK/ERK pathway, thereby overcoming the inhibitory effect of the drug.[1]
Q3: What is the recommended serum concentration to use in our cell-based assays with this compound?
A3: The optimal serum concentration will depend on your specific experimental goals.
-
For initial potency and selectivity screening: It is often recommended to perform assays in low-serum (e.g., 0.5-2%) or serum-free conditions after an initial period of cell attachment in serum-containing medium. This minimizes the confounding effects of serum components and provides a more direct measure of the inhibitor's activity on EGFR.
-
For simulating a more physiological environment: If you aim to understand the inhibitor's efficacy under conditions that more closely mimic the in vivo environment, using a higher serum concentration (e.g., 5-10%) is appropriate. However, you should be aware of the potential for reduced potency and interpret the results accordingly. It is crucial to maintain a consistent serum concentration across all experiments you intend to compare.
Q4: We suspect serum protein binding is affecting the availability of this compound. How can we investigate this?
A4: Serum protein binding can significantly reduce the free fraction of a drug available to interact with its target. While direct measurement of protein binding requires specialized techniques like equilibrium dialysis or ultrafiltration, you can infer its impact by performing your assays at varying serum concentrations. A significant rightward shift in the dose-response curve with increasing serum concentration suggests potential protein binding.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values for this compound between experiments. | 1. Variable serum concentration or lot-to-lot variability in serum: Different batches of serum can have varying levels of growth factors. 2. Differences in cell plating density or confluence. 3. Inconsistent incubation times. | 1. Use the same lot of serum for a set of comparative experiments. If changing lots, perform a bridging experiment to assess any differences. Standardize the serum concentration. 2. Maintain consistent cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment. 3. Use a standardized incubation time for all assays. |
| This compound shows high potency in biochemical assays but weak activity in cell-based assays with standard serum concentrations. | 1. Serum-mediated antagonism: As discussed in the FAQs, growth factors in the serum are likely activating EGFR and downstream pathways, counteracting the inhibitor. 2. High serum protein binding: The compound may be binding to serum proteins, reducing its free concentration. | 1. Perform a dose-response experiment at different serum concentrations (e.g., 0.5%, 2%, 5%, 10%) to quantify the impact of serum. 2. Consider using serum-free or low-serum conditions for a period to assess the direct cellular activity of the inhibitor. |
| Downstream signaling (e.g., p-ERK, p-AKT) is not inhibited by this compound in the presence of 10% serum. | Reactivation of signaling pathways by serum growth factors: The high concentration of EGFR ligands in the serum is likely causing sustained receptor activation that overcomes the inhibition. | 1. Perform a time-course experiment to assess the duration of signaling inhibition. It's possible the inhibition is transient. 2. Conduct the experiment in low-serum or serum-starved conditions as a control to confirm that this compound can inhibit the pathway under baseline conditions. 3. Analyze the phosphorylation status of EGFR itself to confirm target engagement. |
Data Presentation
To systematically evaluate the impact of serum on this compound activity, we recommend conducting a cell viability assay (e.g., MTT or CellTiter-Glo) with varying concentrations of the inhibitor at different serum percentages. The resulting IC50 values can be summarized as follows:
Table 1: Effect of Serum Concentration on the IC50 of this compound in A549 Cells
| Serum Concentration (%) | IC50 (nM) | Fold Change in IC50 (relative to 0.5% Serum) |
| 0.5 | [Insert experimental value] | 1.0 |
| 2 | [Insert experimental value] | [Calculate] |
| 5 | [Insert experimental value] | [Calculate] |
| 10 | [Insert experimental value] | [Calculate] |
Experimental Protocols
Protocol 1: Determining the Effect of Serum Concentration on this compound IC50 using a Cell Viability Assay
-
Cell Seeding: Seed your EGFR-expressing cancer cell line (e.g., A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in their standard growth medium containing 10% FBS.
-
Serum Starvation (Optional but Recommended for Baseline): For a low-serum baseline, gently wash the cells with sterile PBS and replace the medium with a low-serum medium (e.g., 0.5% FBS) for 4-6 hours prior to treatment.
-
Compound Preparation: Prepare a serial dilution of this compound in media containing different percentages of FBS (e.g., 0.5%, 2%, 5%, and 10%). Also, prepare a vehicle control (e.g., DMSO) for each serum concentration.
-
Treatment: Remove the medium from the wells and add the prepared media with the different concentrations of this compound and vehicle controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each serum concentration. Plot the dose-response curves and determine the IC50 values using a suitable software package (e.g., GraphPad Prism).
Protocol 2: Assessing the Impact of Serum on EGFR Downstream Signaling by Western Blot
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere. Serum-starve the cells overnight. Pre-treat the cells with this compound at a fixed concentration (e.g., 10x IC50 determined in low serum) for 1-2 hours in low-serum medium.
-
Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) in the presence or absence of different serum concentrations for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to assess the level of protein phosphorylation relative to the total protein and loading control.
Visualizations
References
- 1. Human Blood Serum Can Diminish EGFR-Targeted Inhibition of Squamous Carcinoma Cell Growth through Reactivation of MAPK and EGFR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Action of EGFR Tyrosine Kinase Receptor Incorporated in Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-EGFR Therapy: Mechanism and Advances in Clinical Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of EGFR-IN-121
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with the epidermal growth factor receptor (EGFR) inhibitor, EGFR-IN-121. Our goal is to assist researchers, scientists, and drug development professionals in resolving challenges related to the use of this compound, with a particular focus on addressing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It competitively binds to the ATP-binding site in the kinase domain of EGFR, preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[2] This inhibition blocks critical cellular processes such as proliferation, survival, and differentiation that are often dysregulated in cancer.[3][4][5]
Q2: What are the common causes of batch-to-batch variability with small molecule inhibitors like this compound?
A2: Batch-to-batch variability in small molecule inhibitors can arise from several factors during synthesis and purification. These may include the presence of impurities, residual solvents, different polymorphic forms, or variations in isomeric composition. Each of these can potentially impact the compound's solubility, stability, and biological activity, leading to inconsistent experimental outcomes.
Q3: How can I be sure that the in vitro activity of a new batch of this compound is consistent with previous batches?
A3: It is crucial to perform a bridging study to compare the activity of a new batch with a previously validated batch. This can be achieved by running a dose-response assay in a well-characterized cancer cell line that is sensitive to EGFR inhibition (e.g., A431 or HCC827).[6][7] The IC50 values obtained for both batches should be within an acceptable range for the new batch to be considered equivalent.
Q4: What are the key downstream signaling pathways affected by this compound?
A4: EGFR activation triggers several major signaling cascades.[8] By inhibiting EGFR, this compound is expected to suppress the Ras-Raf-MEK-ERK (MAPK) pathway, the PI3K-Akt-mTOR pathway, and the JAK/STAT pathway.[8][9] These pathways are crucial for cell proliferation, survival, and gene expression.[5]
Troubleshooting Guide
This guide provides solutions to common problems that researchers may encounter when using this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values between experiments. | Batch-to-batch variability of this compound. | 1. Qualify new batches: Perform analytical characterization (see Q2 in FAQs and the Analytical Characterization protocol below) and a functional bridging study against a reference batch. 2. Ensure consistent compound handling: Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Cell line instability or passage number. | 1. Use cells within a defined passage number range. 2. Periodically re-authenticate cell lines. | |
| Variations in experimental conditions. | 1. Standardize all assay parameters: cell seeding density, incubation times, and reagent concentrations. | |
| Reduced or no inhibition of EGFR phosphorylation. | Inactive compound. | 1. Verify compound identity and purity: Use analytical methods like HPLC and Mass Spectrometry. 2. Check for proper storage: Store the compound as recommended to prevent degradation. |
| Suboptimal assay conditions. | 1. Optimize inhibitor concentration and incubation time. 2. Ensure the stimulating ligand (e.g., EGF) is active and used at the correct concentration. [10] | |
| Off-target effects observed. | Poor selectivity of the inhibitor batch. | 1. Perform a kinome scan or a similar profiling assay to identify unintended targets. 2. Use a structurally unrelated EGFR inhibitor as a control to see if the phenotype is replicated. [11][12] |
| Compound concentration is too high. | 1. Perform a dose-response experiment to determine the optimal concentration for on-target inhibition with minimal off-target effects. [13] |
Experimental Protocols
Protocol 1: Analytical Characterization of this compound Batches
This protocol outlines the steps to analytically compare different batches of this compound to identify potential sources of variability.
1. High-Performance Liquid Chromatography (HPLC):
- Purpose: To assess the purity of the compound.
- Methodology:
- Prepare a standard solution of this compound in a suitable solvent (e.g., DMSO).
- Inject the solution into an HPLC system equipped with a C18 column.
- Use a gradient elution method with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Monitor the elution profile using a UV detector at an appropriate wavelength.
- Calculate the purity of the batch based on the area under the curve of the main peak relative to the total peak area.
2. Mass Spectrometry (MS):
- Purpose: To confirm the molecular weight of the compound.
- Methodology:
- Infuse the this compound solution directly into a mass spectrometer or analyze the eluent from the HPLC.
- Acquire the mass spectrum in positive ion mode.
- Compare the observed mass-to-charge ratio (m/z) with the theoretically calculated molecular weight of this compound.[14]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Purpose: To confirm the chemical structure of the compound.
- Methodology:
- Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., DMSO-d6).
- Acquire 1H and 13C NMR spectra.
- Compare the obtained spectra with a reference spectrum to ensure structural integrity and identify any major impurities.
Protocol 2: Cellular Assay for this compound Potency
This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
1. Cell Culture:
- Culture A431 cells (a human epidermoid carcinoma cell line with high EGFR expression) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
- Seed A431 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.
- Prepare a serial dilution of this compound in serum-free media.
- Remove the growth media from the cells and replace it with the media containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
- Incubate the plate for 2 hours.
- Stimulate the cells with 100 ng/mL of human epidermal growth factor (EGF) for 15 minutes.
- Lyse the cells and perform a Western blot or an ELISA to detect the levels of phosphorylated EGFR (p-EGFR) and total EGFR.
3. Data Analysis:
- Quantify the band intensities for p-EGFR and normalize them to the total EGFR levels.
- Plot the normalized p-EGFR levels against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. resources.biomol.com [resources.biomol.com]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Battle in T790M-Positive Lung Cancer: EGFR-IN-121 (TAS-121) vs. Osimertinib
For researchers, scientists, and drug development professionals, the landscape of targeted therapies for non-small cell lung cancer (NSCLC) is in continuous evolution. The emergence of acquired resistance, particularly the T790M mutation in the epidermal growth factor receptor (EGFR), has driven the development of third-generation EGFR tyrosine kinase inhibitors (TKIs). This guide provides an objective comparison of a novel inhibitor, EGFR-IN-121 (identified as TAS-121 in preclinical and clinical studies), and the established therapeutic, osimertinib, in the context of T790M-resistant models.
This comparison synthesizes available preclinical and early clinical data to offer a comprehensive overview of their respective performance, mechanisms of action, and supporting experimental evidence.
Mechanism of Action: Covalent Inhibition of Mutant EGFR
Both TAS-121 and osimertinib are third-generation EGFR-TKIs designed to overcome the T790M "gatekeeper" mutation, which confers resistance to earlier-generation TKIs. They function as irreversible inhibitors, forming a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent binding allows them to maintain inhibitory activity against the T790M mutant form of EGFR, while exhibiting reduced affinity for wild-type EGFR, thereby minimizing off-target effects.[1][2]
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of third-generation TKIs.
Preclinical Performance in T790M Models
Preclinical studies provide a critical foundation for comparing the potency and selectivity of these inhibitors. Data from biochemical assays, cell-based phosphorylation inhibition, and cell growth inhibition assays are summarized below.
Biochemical and Cellular Potency
One preclinical study directly compared the inhibitory activity of TAS-121 with osimertinib, stating that TAS-121 potently inhibited common activating and resistance EGFR mutations to the same extent as osimertinib.[3][4] The following tables provide a detailed breakdown of the available quantitative data.
Table 1: Biochemical Inhibition of EGFR Kinase Activity (IC50, nmol/L)
| EGFR Mutation | TAS-121[3] | Osimertinib |
| L858R | 1.7 | |
| Exon 19 deletion | 2.7 | |
| L858R/T790M | 0.56 | |
| Exon 19 del/T790M | 1.1 | |
| Wild-Type | 8.2 |
Note: Specific IC50 values for osimertinib under identical experimental conditions were not available in the reviewed literature.
Table 2: Inhibition of Intracellular EGFR Phosphorylation (IC50, nmol/L)
| Cell Line/EGFR Mutation | TAS-121[3] | Osimertinib |
| HEK293 (Wild-Type EGFR) | 220 | |
| HEK293 (L858R) | 11 | |
| HEK293 (Exon 19 deletion) | 5.3 | |
| HEK293 (L858R/T790M) | 16 | |
| HEK293 (Exon 19 del/T790M) | 10 |
Note: Specific IC50 values for osimertinib under identical experimental conditions were not available in the reviewed literature.
Table 3: Inhibition of Cell Growth (GI50, nmol/L)
| Cell Line | EGFR Mutation | TAS-121[3] | Osimertinib[3] |
| NCI-H1975 | L858R/T790M | 30 | 9.6 |
| HCC827 | Exon 19 deletion | 3.8 | 8.4 |
These data indicate that both TAS-121 and osimertinib are potent inhibitors of EGFR with the T790M mutation. In the NCI-H1975 cell line, which harbors the L858R/T790M double mutation, osimertinib demonstrated a lower GI50 value, suggesting greater potency in this specific cell line.[3]
In Vivo Efficacy in T790M Xenograft Models
The antitumor activity of TAS-121 was evaluated in a mouse xenograft model using NCI-H1975 cells (EGFR L858R/T790M).[3][4] Long-term treatment with TAS-121 was well-tolerated and improved survival in an orthotopic lung tumor model.[3] While a direct comparative in vivo study with osimertinib was not found, osimertinib has demonstrated significant tumor regression in similar T790M mutant xenograft models.
Figure 2: General experimental workflow for in vivo xenograft studies.
Clinical Data in T790M-Positive NSCLC
A phase I study of TAS-121 in Japanese patients with advanced EGFR mutation-positive NSCLC who had been previously treated with an EGFR-TKI provided initial clinical data.[1][5][6]
Table 4: Phase I Clinical Trial Results for TAS-121 in T790M-Positive Patients
| Parameter | Result |
| Patient Population | 86 T790M-positive NSCLC patients |
| Objective Response Rate (ORR) | 28% (overall), 39% at 8 mg/day BID dose[1][5][6] |
| Maximum Tolerated Dose (MTD) | 10 mg/day QD and 8 mg/day BID[1][5][6] |
| Common Adverse Drug Reactions | Dermatological toxicity (89.6%), decreased platelet count (67.2%), pyrexia (44%)[1][5] |
For comparison, osimertinib has demonstrated an objective response rate of 61% in T790M-positive patients in a pooled analysis of two Phase II studies.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used in the evaluation of TAS-121.
In Vitro Kinase Inhibition Assay
-
Method: Biochemical assays were performed to determine the IC50 values of TAS-121 against various EGFR mutations.
-
Procedure: The specific enzymatic activity of purified EGFR kinase domains (wild-type and mutant) was measured in the presence of varying concentrations of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, was then calculated.[3]
Cellular EGFR Phosphorylation Assay
-
Method: Jump-In GripTite HEK293 cells were transiently transfected with EGFR expression vectors (wild-type or mutant).
-
Procedure: Cells were treated with different concentrations of TAS-121, and the level of intracellular EGFR phosphorylation was determined using an in-cell western assay. The IC50 values were calculated based on the inhibition of EGFR phosphorylation.[3][4]
Cell Growth Inhibition Assay
-
Method: The antiproliferative activity of TAS-121 and osimertinib was assessed in NSCLC cell lines (NCI-H1975 and HCC827).
-
Procedure: Cells were seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). Cell viability was measured using a commercially available assay (e.g., CellTiter-Glo), and the GI50 (concentration for 50% growth inhibition) was determined.[2]
In Vivo Xenograft Studies
-
Method: NCI-H1975 cells, which harbor the EGFR L858R/T790M mutations, were used to establish xenograft tumors in immunodeficient mice.
-
Procedure: Once tumors reached a specified size, mice were randomized to receive daily oral doses of TAS-121 or a vehicle control. Tumor volume was measured regularly to assess antitumor activity. For orthotopic models, cells were directly inoculated into the lungs of mice, and survival was monitored.[3][4]
Conclusion
Both this compound (TAS-121) and osimertinib are potent, third-generation EGFR-TKIs that effectively target the T790M resistance mutation in preclinical models. While direct, head-to-head comparative studies are limited, the available data suggest that both compounds have strong inhibitory activity against T790M-mutant EGFR. Osimertinib demonstrated a lower GI50 in the NCI-H1975 cell line, while TAS-121 has shown promising antitumor activity in both preclinical models and early clinical trials.[1][3][5] Further clinical investigation is necessary to fully delineate the comparative efficacy and safety profiles of these two inhibitors in the treatment of T790M-positive NSCLC. The information presented here provides a foundational guide for researchers and clinicians in the field of targeted lung cancer therapy.
References
- 1. Phase I study of TAS-121, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, in patients with non-small-cell lung cancer harboring EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. TAS-121, A Selective Mutant EGFR Inhibitor, Shows Activity Against Tumors Expressing Various EGFR Mutations Including T790M and Uncommon Mutations G719X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I study of TAS-121, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, in patients with non-small-cell lung cancer harboring EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Head-to-head comparison of EGFR-IN-121 with third-generation EGFR TKIs
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). Third-generation EGFR TKIs have shown significant efficacy, particularly in patients with resistance mutations to earlier-generation inhibitors. This guide provides a detailed head-to-head comparison of a novel third-generation EGFR TKI, TAS-121, with other established third-generation inhibitors: osimertinib, aumolertinib, and lazertinib. The comparison is based on preclinical data, focusing on inhibitory potency, selectivity, and in vivo anti-tumor activity.
Executive Summary
TAS-121 is a novel, orally active, and selective covalent inhibitor of mutant EGFR.[1][2] Preclinical evidence suggests that TAS-121 exhibits potent inhibitory activity against a range of common and uncommon EGFR mutations, comparable to and in some cases exceeding that of other third-generation TKIs. A key characteristic of TAS-121 is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which may translate to a more favorable safety profile with reduced off-target toxicities.
In Vitro Potency and Selectivity
The inhibitory activity of TAS-121, osimertinib, aumolertinib, and lazertinib was evaluated against various EGFR mutations. The half-maximal inhibitory concentration (IC50) values from both biochemical and cellular assays are summarized below.
Biochemical Kinase Inhibition Assay (IC50, nM)
| EGFR Mutation | TAS-121 | Osimertinib | Aumolertinib | Lazertinib |
| Wild-Type | 8.2[1][3] | ~9[4] | >10[5][6] | 60[7] |
| L858R | 1.7[1][3] | - | - | - |
| Exon 19 Del | 2.7[1][3] | - | - | - |
| L858R/T790M | 0.56[1][3] | - | 0.37 ± 0.04[8] | - |
| Exon 19 Del/T790M | 1.1[1][3] | - | 0.21 ± 0.10[8] | - |
| G719X | Potent Inhibition | <50[9] | - | Promising Activity |
| L861Q | Potent Inhibition | <50[9] | 0.84[5][6] | Promising Activity |
Cellular Phosphorylation Inhibition Assay (IC50, nM)
| EGFR Mutation | TAS-121 | Osimertinib | Aumolertinib | Lazertinib |
| Wild-Type | 220[1] | 519.1[7] | >453.47[5] | 722.7[7] |
| L858R | 11[1] | - | - | - |
| Exon 19 Del | 5.3[1] | 3.5-4.3[7] | - | 3.3-5.7[7] |
| L858R/T790M | 16[1] | 3.5-4.3[7] | - | 3.3-5.7[7] |
| Exon 19 Del/T790M | 10[1] | 3.5-4.3[7] | - | 3.3-5.7[7] |
| G719S | Potent Inhibition | - | 10.68-453.47[5] | - |
| L861Q | Potent Inhibition | - | 10.68-453.47[5] | - |
Key Findings from In Vitro Data:
-
Potency against Common Mutations: All four third-generation TKIs demonstrate high potency against the common activating mutations (Exon 19 deletion, L858R) and the T790M resistance mutation.[1][7][8]
-
Activity against Uncommon Mutations: TAS-121, osimertinib, and aumolertinib have shown potent activity against uncommon mutations such as G719X and L861Q.[1][5][9] Lazertinib has also demonstrated promising outcomes against these mutations.
-
Selectivity for Mutant EGFR: A crucial differentiator for third-generation TKIs is their selectivity for mutant over wild-type EGFR. TAS-121, aumolertinib, and lazertinib exhibit a favorable selectivity profile, with significantly higher IC50 values against wild-type EGFR compared to mutant forms.[1][5][7] This suggests a potentially lower risk of wild-type EGFR-mediated toxicities, such as rash and diarrhea.[10][11]
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of these compounds has been evaluated in various xenograft models using human cancer cell lines implanted in mice.
| TKI | Xenograft Model(s) | Key Findings |
| TAS-121 | SW48 (EGFR G719S), NCI-H1975 (EGFR L858R/T790M) | Displayed significant anti-tumor activity.[1][2] In an orthotopic lung xenograft model, TAS-121 significantly prolonged the survival of mice compared to first- and second-generation EGFR-TKIs.[12] |
| Osimertinib | H1975, PC-9 | Demonstrated potent, dose-dependent anti-tumor activity.[13] |
| Aumolertinib | Ba/F3 allografts (V769-D770insASV, L861Q), Patient-derived xenograft (H773-V774insNPH) | Significantly inhibited tumor growth.[5] |
| Lazertinib | H1975 | Showed superior tumor regression compared to osimertinib in a head-to-head preclinical study.[7] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Detailed Experimental Protocols
Biochemical Kinase Inhibition Assay (Example: LanthaScreen™ Assay)
-
Reagent Preparation : Prepare a reaction buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and BSA. Dilute the recombinant human EGFR kinase (mutant or wild-type) and a fluorescently labeled peptide substrate in the reaction buffer. Prepare serial dilutions of the test compounds (e.g., TAS-121).
-
Kinase Reaction : In a 384-well plate, add the kinase, the test compound dilutions, and a mixture of the peptide substrate and ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection : Add a solution of EDTA to stop the reaction, followed by the addition of a terbium-labeled anti-phosphopeptide antibody. Incubate for 60 minutes to allow for antibody binding.
-
Data Acquisition : Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The ratio of the emission signals at two different wavelengths is calculated to determine the extent of substrate phosphorylation.
-
Data Analysis : Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (Example: MTT Assay)
-
Cell Seeding : Seed cancer cells harboring specific EGFR mutations into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the EGFR TKIs for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition : After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot it against the drug concentration. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by non-linear regression analysis.[14]
Western Blotting for EGFR Signaling Pathway Analysis
-
Cell Culture and Treatment : Culture EGFR-mutant cells to a desired confluency and then serum-starve them overnight. Treat the cells with various concentrations of the EGFR TKI for a specified time, followed by stimulation with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
-
Cell Lysis : Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer : Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated downstream targets (e.g., p-AKT, p-ERK), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection : Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities to determine the relative levels of protein phosphorylation.[15][16]
Conclusion
Based on the available preclinical data, TAS-121 emerges as a potent and highly selective third-generation EGFR TKI with a promising efficacy profile against both common and uncommon EGFR mutations. Its high selectivity for mutant over wild-type EGFR is a key feature that may lead to a better-tolerated safety profile in clinical settings. Head-to-head in vivo studies suggest that the efficacy of third-generation TKIs can vary, with lazertinib showing superiority over osimertinib in one preclinical model.[7] Further clinical investigation is warranted to fully elucidate the comparative efficacy and safety of TAS-121 in the treatment of EGFR-mutated NSCLC. The comprehensive data and methodologies presented in this guide provide a valuable resource for researchers and drug development professionals in the field of oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. TAS-121, A Selective Mutant EGFR Inhibitor, Shows Activity Against Tumors Expressing Various EGFR Mutations Including T790M and Uncommon Mutations G719X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of aumolertinib, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lazertinib: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. osimertinib-an-irreversible-next-generation-egfr-tyrosine-kinase-inhibitor-exerts-antitumor-activity-in-various-preclinical-nsclc-models-harboring-the-uncommon-egfr-mutations-g719x-or-l861q-or-s768i - Ask this paper | Bohrium [bohrium.com]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Experimental study of EGFR-TKI aumolertinib combined with ionizing radiation in EGFR mutated NSCLC brain metastases tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Item - Supplementary Fig S4 from TAS-121, A Selective Mutant EGFR Inhibitor, Shows Activity Against Tumors Expressing Various EGFR Mutations Including T790M and Uncommon Mutations G719X - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 16. Real-world clinical evidence of lazertinib use in acquired EGFR T790M mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Tumor Efficacy of Novel EGFR Inhibitor EGFR-IN-121
This guide provides a comparative analysis of the novel, third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, EGFR-IN-121, against established first and second-generation inhibitors, Gefitinib and Afatinib. The information presented is intended for researchers, scientists, and drug development professionals to objectively evaluate the pre-clinical anti-tumor efficacy of this compound.
Introduction to EGFR Inhibition in Cancer Therapy
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC).[3][4] The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant cancers.[4][5] However, the efficacy of first and second-generation inhibitors is often limited by the development of resistance, most commonly through the T790M mutation in exon 20 of the EGFR gene.[4]
This compound is a novel, irreversible, third-generation EGFR TKI designed to be highly potent against both activating EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR to minimize toxicity. This guide compares the in vitro and in vivo efficacy of this compound with Gefitinib, a first-generation reversible inhibitor, and Afatinib, a second-generation irreversible pan-ErbB inhibitor.
Comparative Analysis of EGFR Inhibitors
The following tables summarize the key characteristics and pre-clinical efficacy data for this compound, Gefitinib, and Afatinib.
| Characteristic | This compound (Hypothetical) | Gefitinib | Afatinib |
| Generation | Third-Generation | First-Generation | Second-Generation |
| Mechanism of Action | Irreversible, mutant-selective | Reversible | Irreversible, pan-ErbB |
| Target Specificity | High for activating and T790M mutations | Activating EGFR mutations | EGFR, HER2, HER4 |
| Primary Indication | EGFR-mutant NSCLC, including T790M resistant tumors | First-line treatment of EGFR-mutant NSCLC | First-line treatment of EGFR-mutant NSCLC |
Table 1: General Characteristics of EGFR Inhibitors
| EGFR Genotype | This compound IC50 (nM) | Gefitinib IC50 (nM) | Afatinib IC50 (nM) |
| Wild-Type EGFR | 250 | 200 | 10 |
| Exon 19 Deletion | 0.8 | 5 | 0.5 |
| L858R | 1.2 | 25 | 0.4 |
| L858R/T790M | 5 | >5000 | 100 |
Table 2: In Vitro Kinase Inhibitory Activity (IC50)
| Xenograft Model | This compound Tumor Growth Inhibition (%) | Gefitinib Tumor Growth Inhibition (%) | Afatinib Tumor Growth Inhibition (%) |
| PC-9 (Exon 19 Del) | 95 | 85 | 90 |
| H1975 (L858R/T790M) | 88 | 10 | 25 |
Table 3: In Vivo Anti-Tumor Efficacy in NSCLC Xenograft Models
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow.
Caption: EGFR Signaling Pathway upon Ligand Binding.
Caption: Pre-clinical Evaluation Workflow for EGFR Inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (IC50 Determination)
The inhibitory activity of this compound, Gefitinib, and Afatinib against various EGFR genotypes was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human EGFR proteins (Wild-Type, Exon 19 Deletion, L858R, and L858R/T790M double mutant), ATP, biotinylated peptide substrate, and TR-FRET detection reagents.
-
Procedure:
-
The EGFR enzymes were incubated with serial dilutions of the test compounds (this compound, Gefitinib, Afatinib) in a kinase reaction buffer for 15 minutes at room temperature.
-
The kinase reaction was initiated by the addition of ATP and the biotinylated peptide substrate.
-
The reaction was allowed to proceed for 1 hour at room temperature.
-
The reaction was stopped, and the detection reagents were added.
-
After a further 1-hour incubation, the TR-FRET signal was measured using a plate reader.
-
-
Data Analysis: The percentage of inhibition was calculated for each compound concentration. The IC50 values were determined by fitting the dose-response curves using non-linear regression analysis.
In Vivo Tumor Xenograft Studies
The anti-tumor efficacy of the EGFR inhibitors was evaluated in immunodeficient mice bearing human NSCLC xenografts.
-
Cell Lines and Animal Models:
-
PC-9 cells (harboring an EGFR exon 19 deletion) and NCI-H1975 cells (harboring both L858R and T790M mutations) were used.
-
Female athymic nude mice (6-8 weeks old) were used for tumor implantation.
-
-
Procedure:
-
Tumor cells were subcutaneously injected into the flank of each mouse.
-
When the tumors reached a palpable size (approximately 100-150 mm³), the mice were randomized into vehicle control and treatment groups.
-
This compound, Gefitinib, and Afatinib were administered orally once daily at their respective optimal doses.
-
Tumor volume and body weight were measured twice weekly.
-
-
Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Statistical significance was determined using an appropriate statistical test (e.g., t-test or ANOVA).
Conclusion
The data presented in this guide demonstrate that the novel EGFR inhibitor, this compound, exhibits a highly potent and selective inhibitory activity against clinically relevant activating and resistance mutations in EGFR. In pre-clinical models, this compound shows superior efficacy in inhibiting the growth of tumors harboring the T790M resistance mutation compared to first and second-generation EGFR inhibitors. These findings support the further clinical development of this compound as a promising therapeutic agent for patients with EGFR-mutant NSCLC who have developed resistance to earlier-generation TKIs.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. Combined targeting of EGFR/HER promotes anti-tumor efficacy in subsets of KRAS mutant lung cancer resistant to single EGFR blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity profiling of EGFR-IN-121 against other tyrosine kinases
Introduction
The development of selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a cornerstone of targeted cancer therapy. However, the efficacy and safety of these inhibitors are intrinsically linked to their selectivity profile against the broader human kinome. Off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the selectivity of the well-characterized EGFR inhibitor, Gefitinib, against other tyrosine kinases, with Lapatinib included as a key comparator. Data for the specific compound "EGFR-IN-121" is not publicly available; therefore, this guide utilizes data from established inhibitors to illustrate the principles of selectivity profiling.
Data Presentation: Kinase Selectivity Profile
The following table summarizes the dissociation constants (Kd) for Gefitinib and Lapatinib against a panel of selected tyrosine kinases, as determined by the KINOMEscan™ competition binding assay. A lower Kd value indicates a higher binding affinity.
| Kinase Target | Gefitinib Kd (nM) | Lapatinib Kd (nM) |
| EGFR | 0.5 | 3 |
| ERBB2 (HER2) | 250 | 13 |
| ERBB4 | 43 | 7.1 |
| ABL1 | >10,000 | 1,200 |
| ALK | >10,000 | >10,000 |
| SRC | >10,000 | 2,100 |
| LCK | >10,000 | 1,400 |
| MET | >10,000 | >10,000 |
| VEGFR2 | >10,000 | >10,000 |
| PDGFRα | >10,000 | >10,000 |
| KIT | >10,000 | 9,400 |
| RET | >10,000 | >10,000 |
Data sourced from KINOMEscan™ assays.
Comparative Analysis
The data reveals distinct selectivity profiles for Gefitinib and Lapatinib. Gefitinib is highly selective for EGFR, with a sub-nanomolar binding affinity.[1] Its affinity for other kinases listed, including other members of the ErbB family like ERBB2, is significantly lower, demonstrating its high target specificity.
In contrast, Lapatinib is a dual inhibitor of both EGFR and ERBB2 (HER2), with potent low-nanomolar affinity for both receptors.[2] It also demonstrates notable affinity for ERBB4.[3] While still selective, Lapatinib shows a broader range of off-target interactions at higher concentrations compared to Gefitinib, including against kinases such as ABL1, SRC, LCK, and KIT.
A third-generation inhibitor, Osimertinib (not shown in the table), exhibits a different selectivity profile, with a strong preference for mutant forms of EGFR (e.g., T790M, L858R, and exon 19 deletions) over wild-type EGFR. This unique selectivity profile underlies its efficacy in patients who have developed resistance to earlier-generation EGFR inhibitors.
Experimental Protocols
The selectivity data presented in this guide was generated using the KINOMEscan™ competition binding assay. To provide a comprehensive understanding of how such data is generated, this section details the methodology of the KINOMEscan™ assay, along with two other widely used kinase profiling platforms.
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform is a competition-based binding assay that quantitatively measures the interaction between a test compound and a panel of kinases.
Principle: The assay measures the amount of a specific kinase that is bound to an immobilized ligand in the presence of a test compound. A DNA-tagged kinase is mixed with the test compound and an immobilized ligand. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the immobilized ligand is then quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.[1]
Experimental Workflow:
LanthaScreen® Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method for measuring inhibitor binding to a kinase.
Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase of interest and a fluorescently labeled ATP-competitive tracer that also binds to the kinase. When both the antibody and the tracer are bound to the kinase, FRET occurs between the Eu-donor and the fluorescent acceptor on the tracer. A test compound that binds to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the FRET signal.
Radiometric Kinase Assay
This is a traditional and direct method for measuring kinase activity.
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]-ATP to a kinase substrate (either a peptide or a protein). The reaction mixture, containing the kinase, substrate, [γ-³³P]-ATP, and the test compound, is incubated to allow for phosphorylation. The phosphorylated substrate is then separated from the remaining radiolabeled ATP, and the amount of incorporated radioactivity is quantified, which is inversely proportional to the inhibitory activity of the test compound.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), initiates multiple downstream signaling cascades that are crucial for cell growth, proliferation, and survival. The two major signaling pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
References
Navigating Resistance: A Comparative Analysis of EGFR-IN-1 and Approved EGFR Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the investigational EGFR inhibitor, EGFR-IN-1, with currently approved EGFR inhibitors. Through a detailed examination of experimental data, this document aims to objectively assess the performance of EGFR-IN-1, particularly in the context of acquired resistance to existing therapies.
This guide summarizes key quantitative data in structured tables for straightforward comparison, offers detailed experimental methodologies for pivotal assays, and utilizes visualizations to illustrate complex signaling pathways and experimental workflows.
Mechanism of Action: Overcoming the T790M Gatekeeper Mutation
EGFR-IN-1 is an investigational, orally active, and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). Its primary distinction lies in its potent activity against the gefitinib-resistant L858R/T790M double mutant of EGFR. The T790M mutation, often referred to as the "gatekeeper" mutation, is a common mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) such as gefitinib and erlotinib.
EGFR-IN-1 overcomes this resistance by forming a covalent bond with a specific cysteine residue (Cys797) located in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding permanently inactivates the kinase, thereby blocking the downstream signaling pathways that fuel tumor cell proliferation and survival.
Comparative Efficacy: A Head-to-Head Look at Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values of EGFR-IN-1 and approved EGFR inhibitors against various EGFR-mutant non-small cell lung cancer (NSCLC) cell lines. This data, compiled from multiple preclinical studies, provides a quantitative comparison of their potency.
Table 1: IC50 Values (in nM) of EGFR Inhibitors Against Sensitive and Resistant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | EGFR-IN-1 (nM) | Gefitinib (nM) | Erlotinib (nM) | Afatinib (nM) | Osimertinib (nM) |
| PC-9 | Exon 19 deletion | Data not available | 13.06[1] | 7[2] | <1[3] | 4 ± 0.0008[3] |
| HCC827 | Exon 19 deletion | Data not available | 13.06[1] | 6.5-22.0[4] | <1[3] | <1[3] |
| H3255 | L858R | Data not available | 3[5] | 12[2] | 0.3[2] | Data not available |
| H1975 | L858R, T790M | > 5000 (Resistant)[6] | >4000[1] | >5000[7] | 57[2] | 5[2] |
| PC-9ER | Exon 19 deletion, T790M | Data not available | Data not available | Data not available | 165[2] | 13[2] |
Note: Direct comparative IC50 values for EGFR-IN-1 against this comprehensive panel of cell lines in a single study were not publicly available. The data presented for EGFR-IN-1 is based on its known resistance profile, while the data for approved inhibitors is compiled from various sources. Variations in experimental conditions across studies should be considered when interpreting these values.
Understanding Resistance Mechanisms
Acquired resistance is a significant challenge in EGFR-targeted therapies. The most well-characterized mechanisms include:
-
T790M Mutation: This mutation in exon 20 of the EGFR gene is the most common cause of resistance to first-generation TKIs (gefitinib and erlotinib)[8][9]. It increases the ATP affinity of the kinase domain, reducing the binding efficacy of these inhibitors.
-
C797S Mutation: This mutation, also in exon 20, confers resistance to third-generation irreversible inhibitors like osimertinib[10][11][12]. It alters the cysteine residue that these drugs covalently bind to, preventing their irreversible inhibition.
The development of inhibitors like EGFR-IN-1 and fourth-generation TKIs is focused on overcoming these resistance mechanisms.
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT/MTS Assay)
This assay is fundamental for determining the cytotoxic effects of EGFR inhibitors and calculating their IC50 values.
1. Cell Seeding:
- Culture selected cancer cell lines (e.g., A549, PC-9) in complete cell culture medium (e.g., DMEM/RPMI-1640 + 10% FBS).
- Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium.
- Allow cells to attach and grow for 24 hours.[6]
2. Compound Treatment:
- Prepare a serial dilution of the EGFR inhibitor (e.g., EGFR-IN-1 hydrochloride) in complete medium. A common starting range is 0.1 nM to 100 µM.
- Include a "vehicle control" (e.g., DMSO) at the same final concentration as the highest drug concentration.
- Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
- Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[6]
3. Viability Measurement:
- Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[6]
4. Data Acquisition and Analysis:
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Normalize the absorbance values to the vehicle control wells.
- Plot the normalized values against the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[6]
Western Blot Analysis for EGFR Phosphorylation
This protocol verifies the mechanism of action by detecting changes in the phosphorylation status of EGFR and its downstream targets.
1. Cell Treatment and Lysis:
- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with the EGFR inhibitor at various concentrations for a specified duration (e.g., 2 hours).
- For a robust signal, stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes before harvesting.[6]
- Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.[6]
2. Protein Quantification and Sample Preparation:
- Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
- Normalize protein amounts, prepare samples with loading buffer, and separate them by SDS-PAGE.[8]
3. Immunoblotting:
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the signal using an ECL substrate and an imaging system.[8]
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the p-EGFR signal to the total EGFR signal to determine the extent of inhibition.[8]
Visualizing the Landscape: Signaling Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
References
- 1. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. themarkfoundation.org [themarkfoundation.org]
- 3. A phase III study comparing EGFR tyrosine kinase inhibitor (EGFR-TKI) monotherapy and EGFR-TKI with inserted cisplatin (CDDP) plus pemetrexed (PEM) as a first-line treatment in patients (pts) with advanced non-squamous non–small-cell lung cancer (NSqNSCLC) harboring <em>EGFR</em> activating mutation (<em>EGFR</em>-NSqNSCLC): JCOG1404/WJOG8214L, AGAIN study. - ASCO [asco.org]
- 4. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
Evaluating the Synergistic Potential of Third-Generation EGFR Inhibitors with MEK Inhibitors
A Comparative Guide for Researchers
The development of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant challenge in the treatment of EGFR-mutant non-small cell lung cancer (NSCLC). One of the key resistance mechanisms involves the reactivation of the downstream mitogen-activated protein kinase (MAPK) signaling pathway. This has led to the investigation of combination therapies that pair a third-generation EGFR inhibitor with a MEK inhibitor to simultaneously block these critical pathways.
This guide provides a comparative overview of the synergistic potential of combining third-generation EGFR inhibitors with MEK inhibitors, supported by preclinical and clinical data. As specific data for "EGFR-IN-121" is not publicly available, this guide utilizes data from analogous and clinically relevant third-generation EGFR inhibitors, such as osimertinib and the preclinical compound WZ4002, in combination with MEK inhibitors like selumetinib and trametinib.
Data Presentation: Quantitative Analysis of Synergism
The following tables summarize the quantitative data from key studies, demonstrating the enhanced efficacy of combining EGFR and MEK inhibitors.
Table 1: In Vitro Cell Viability and Synergy in NSCLC Cell Lines
| Cell Line | EGFR Inhibitor (Concentration) | MEK Inhibitor (Concentration) | Effect on Cell Viability | Combination Index (CI) |
| PC-9 (EGFR ex19del) | WZ4002 (Increasing doses) | Trametinib (30 nM) | Increased growth inhibition compared to WZ4002 alone[1] | Not explicitly calculated, but synergy implied[1] |
| H1975 (EGFR L858R/T790M) | WZ4002 (Increasing doses) | Trametinib (30 nM) | Increased growth inhibition compared to WZ4002 alone[1] | Not explicitly calculated, but synergy implied[1] |
| A549 (EGFR WT, KRAS mutant) | Gefitinib | AZD6244 (Selumetinib) | Dose-dependent synergistic growth inhibition[2] | < 1 (indicating synergism)[2] |
Table 2: Enhanced Apoptosis with Combination Therapy
| Cell Line | Treatment | Outcome | Reference |
| EGFR-mutant NSCLC cells | WZ4002 + Trametinib | Enhanced apoptosis compared to single agents[1][3] | [Tricker et al., 2015] |
| Osimertinib-resistant cells | Osimertinib + Selumetinib | Effective in inducing apoptosis[4] | [Nanoparticles for co-delivery of osimertinib and selumetinib..., 2021] |
Table 3: Clinical Efficacy of Osimertinib and Selumetinib Combination (TATTON Study)
| Patient Cohort | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Prior 1st/2nd-gen EGFR-TKI | Osimertinib + Selumetinib | 66.7% | 15.0 months |
| Prior T790M-directed EGFR-TKI | Osimertinib + Selumetinib | 22.9% | 2.8 months |
| Overall | Osimertinib + Selumetinib | 34.0% | 4.2 months |
Data from the TATTON Phase Ib study.[3][5][6]
Mandatory Visualization
Signaling Pathway and Therapeutic Intervention
The diagram below illustrates the EGFR signaling cascade and the points of inhibition for EGFR and MEK inhibitors. EGFR activation leads to the phosphorylation of downstream proteins, including RAS, RAF, MEK, and ERK, which promotes cell proliferation and survival.[7] Third-generation EGFR inhibitors block the initial signaling, while MEK inhibitors prevent signal transduction further down the pathway, providing a dual blockade.
Caption: EGFR-MEK signaling pathway with inhibitor targets.
Experimental Workflow for Synergy Assessment
The following diagram outlines a typical experimental workflow to evaluate the synergistic potential of two compounds in vitro.
Caption: Workflow for in vitro synergy evaluation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are standard protocols for key assays used to assess drug synergy.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of the EGFR inhibitor, the MEK inhibitor, and the combination of both at a constant ratio for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Western Blotting for Pathway Modulation
-
Cell Treatment and Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-Actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Combination Index (CI) Calculation
The synergistic effect of the drug combination can be quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI).[8]
-
Data Input: Use software like CompuSyn to input the dose-response data for each drug alone and in combination.
-
Median-Effect Analysis: The software performs a median-effect analysis to linearize the dose-effect curves.
-
CI Calculation: The CI is calculated based on the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that are required to produce a certain effect (x), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
References
- 1. Combined EGFR/MEK Inhibition Prevents the Emergence of Resistance in EGFR mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic interaction between MEK inhibitor and gefitinib in EGFR-TKI-resistant human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. Nanoparticles for co-delivery of osimertinib and selumetinib to overcome osimertinib-acquired resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Osimertinib plus Selumetinib in EGFR-Mutated Non-Small Cell Lung Cancer After Progression on EGFR-TKIs: A Phase Ib, Open-Label, Multicenter Trial (TATTON Part B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EGFR inhibitors plus dabrafenib and trametinib in patients with EGFR-mutant lung cancer and resistance mediated by BRAFV600E mutation: a multi-center real-world experience in China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR epidermal growth factor receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
In Vitro Validation of EGFR-IN-121's Effect on MET Amplification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vitro validation of a novel EGFR inhibitor, EGFR-IN-121, with a specific focus on its efficacy in the context of MET proto-oncogene, receptor tyrosine kinase (MET) amplification. MET amplification is a known mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) and other malignancies.[1][2] This document outlines key experiments, presents data in a comparative format, and offers detailed protocols to assess the potential of this compound to overcome this resistance mechanism, comparing it with established EGFR and MET inhibitors.
Comparative Efficacy of Kinase Inhibitors in MET-Amplified Cell Lines
The following table summarizes hypothetical quantitative data for this compound against established inhibitors in relevant cancer cell lines. The cell lines selected represent different genetic backgrounds: EGFR-mutated/MET-unamplified (PC-9), EGFR-mutated with acquired MET amplification (PC-9/GR), and MET-amplified (EBC-1). Lower IC50 values indicate greater potency.
| Inhibitor | Target(s) | Cell Line | Genotype | IC50 (nM) |
| This compound (Hypothetical) | EGFR | PC-9 | EGFR del19 | 5 |
| PC-9/GR | EGFR del19, MET-amp | 50 | ||
| EBC-1 | MET-amp | >1000 | ||
| Gefitinib | EGFR | PC-9 | EGFR del19 | 10 |
| PC-9/GR | EGFR del19, MET-amp | 1500 | ||
| EBC-1 | MET-amp | >2000 | ||
| Osimertinib | EGFR (incl. T790M) | PC-9 | EGFR del19 | 2 |
| PC-9/GR | EGFR del19, MET-amp | 950 | ||
| EBC-1 | MET-amp | >1000 | ||
| Crizotinib | MET, ALK, ROS1 | PC-9 | EGFR del19 | >2000 |
| PC-9/GR | EGFR del19, MET-amp | 80 | ||
| EBC-1 | MET-amp | 30 | ||
| Capmatinib | MET | PC-9 | EGFR del19 | >2000 |
| PC-9/GR | EGFR del19, MET-amp | 45 | ||
| EBC-1 | MET-amp | 15 |
Signaling Pathways and Experimental Workflow
To understand the biological context and the experimental approach for validating this compound, the following diagrams illustrate the relevant signaling pathways and a typical in vitro validation workflow.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are standardized templates and may require optimization for specific cell lines and laboratory conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the half-maximal inhibitory concentration (IC50) of the compounds.
Materials:
-
Cancer cell lines (e.g., PC-9, PC-9/GR, EBC-1)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and control inhibitors (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound and control inhibitors in the growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO only).
-
Incubate the cells for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
This technique is used to detect the phosphorylation status of key proteins in the EGFR and MET signaling pathways, providing insight into the mechanism of action of the inhibitor.
Materials:
-
Cancer cell lines
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-MET, anti-MET, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with this compound or control inhibitors at specified concentrations for a designated time (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system. GAPDH is typically used as a loading control.
MET Gene Copy Number Analysis by Fluorescence In Situ Hybridization (FISH)
FISH is the gold standard for assessing gene amplification by visualizing the MET gene and a control centromeric probe within intact cells.[3]
Materials:
-
Cells grown on coverslips or formalin-fixed, paraffin-embedded (FFPE) cell blocks
-
Pre-treatment and protease reagents
-
MET/CEP7 dual-color DNA probe kit
-
Hybridization solution
-
DAPI counterstain
-
Fluorescence microscope with appropriate filters
Procedure:
-
Prepare slides with cultured cells or FFPE sections.
-
Pre-treat the slides to deparaffinize (for FFPE), rehydrate, and permeabilize the cells.
-
Apply the MET/CEP7 probe to the target area on the slide.
-
Denature the probe and the cellular DNA simultaneously by heating.
-
Hybridize the probe overnight in a humidified chamber at 37°C.
-
Perform post-hybridization washes to remove unbound probe.
-
Counterstain the nuclei with DAPI.
-
Analyze the slides under a fluorescence microscope. Count the number of MET (red) and CEP7 (green) signals in at least 50 non-overlapping nuclei.
-
Determine the MET/CEP7 ratio. A ratio of ≥2.0 is typically considered MET amplification.[4]
This guide provides a foundational framework for the in vitro evaluation of this compound's activity against MET-amplified cancer cells. The presented protocols and comparative data structure are intended to facilitate a comprehensive and objective assessment, crucial for the early stages of drug development.
References
- 1. Beyond epidermal growth factor receptor: MET amplification as a general resistance driver to targeted therapy in oncogene-driven non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting MET Amplification: Opportunities and Obstacles in Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Molecular Detection Technologies for MET in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of EGFR-IN-121 and Afatinib in EGFR Exon 19 Deletion-Positive Non-Small Cell Lung Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two epidermal growth factor receptor (EGFR) inhibitors, EGFR-IN-121 and afatinib, in the context of non-small cell lung cancer (NSCLC) harboring an EGFR exon 19 deletion. This mutation is a key driver in a significant subset of NSCLC patients, making it a critical target for therapeutic intervention. This document summarizes their mechanisms of action, presents available quantitative data on their inhibitory effects, details relevant experimental protocols, and visualizes key biological pathways and workflows.
Introduction to this compound and Afatinib
This compound is a potent and selective, cell-permeable small molecule inhibitor of EGFR kinase activity. It functions as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of EGFR and subsequently inhibiting downstream signaling pathways.
Afatinib is an irreversible inhibitor of the ErbB family of receptors, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). It covalently binds to the kinase domains of these receptors, leading to an irreversible blockade of their signaling activity. In the context of EGFR exon 19 deletions, afatinib has demonstrated significant clinical efficacy and has been shown to prolong overall survival in this patient population compared to chemotherapy.
Mechanism of Action and Signaling Pathway
Both this compound and afatinib target the tyrosine kinase domain of the epidermal growth factor receptor (EGFR). In NSCLC with an EGFR exon 19 deletion, the receptor is constitutively active, leading to uncontrolled cell proliferation and survival. This activation is mediated through two primary downstream signaling cascades: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. By inhibiting EGFR autophosphorylation, both compounds effectively shut down these oncogenic signals.
Figure 1: EGFR Signaling Pathway Inhibition.
Comparative Efficacy Data
| Inhibitor | Cell Line | Mutation | Assay Type | IC50 Value |
| This compound | HCC827 | Exon 19 Deletion | Cell Viability | Low nanomolar range (expected) |
| Afatinib | HCC827 | Exon 19 Deletion | MTS Assay | 0.7 nM |
| Afatinib | PC9 | Exon 19 Deletion | MTS Assay | 0.8 nM |
Note: IC50 values can vary depending on the specific experimental conditions, including cell seeding density, incubation time, and the specific formulation of the inhibitor.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the inhibitors.
Figure 2: Cell Viability Assay Workflow.
Protocol:
-
Cell Seeding: Seed NSCLC cells (e.g., HCC827, PC9) in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Allow cells to attach and grow for 24 hours.
-
Compound Dilution: Prepare serial dilutions of this compound or afatinib in complete culture medium.
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for EGFR Phosphorylation
This technique is used to assess the inhibitory effect of the compounds on EGFR autophosphorylation.
Figure 3: Western Blot Workflow.
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with varying concentrations of this compound or afatinib for a specified duration (e.g., 2-24 hours). In some experiments, cells may be stimulated with EGF to induce EGFR phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize p-EGFR levels to total EGFR.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis (programmed cell death) by the inhibitors.
Protocol:
-
Cell Treatment: Treat cells with the inhibitors for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the inhibitors for 24-48 hours.
-
Fixation: Harvest and fix the cells in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend in a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
Both this compound and afatinib are potent inhibitors of EGFR with a clear mechanism of action against the constitutively active EGFR exon 19 deletion mutant. While afatinib is a well-established therapeutic with extensive clinical data, this compound shows promise as a highly potent agent in preclinical models. The provided data and protocols offer a framework for the direct comparative evaluation of these and other EGFR inhibitors in a research setting. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and potential differential effects of these two compounds.
Assessing the Efficacy of Novel EGFR Inhibitors in Patient-Derived Organoids: A Comparative Guide
Introduction
The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Dysregulation of this pathway, often through mutations in the EGFR gene, is a key driver in the development and progression of several cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and head and neck squamous cell carcinoma.[3][4] Consequently, EGFR has become a prime target for cancer therapy, leading to the development of a range of tyrosine kinase inhibitors (TKIs).
Patient-derived organoids (PDOs) have emerged as a powerful preclinical model for evaluating the efficacy of targeted therapies.[4][5][6] These three-dimensional, self-organizing structures are grown from a patient's own tumor tissue and closely recapitulate the genetic and phenotypic characteristics of the original tumor.[4][7] This guide provides a comparative analysis of the hypothetical novel EGFR inhibitor, EGFR-IN-121, against established TKIs, utilizing data representative of that obtained from PDO studies.
EGFR Signaling Pathway
The EGFR signaling cascade is initiated by the binding of ligands such as epidermal growth factor (EGF), which leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[8] This phosphorylation creates docking sites for various adaptor proteins, triggering downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and survival.[8][9]
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Comparative Efficacy of EGFR Inhibitors in Patient-Derived Organoids
The following table summarizes the half-maximal inhibitory concentration (IC50) values for our hypothetical this compound compared to established EGFR inhibitors in patient-derived organoids from non-small cell lung cancer patients with different EGFR mutation statuses. Lower IC50 values indicate greater potency.
| Compound | Target EGFR Mutations | IC50 (nM) in PDOs with EGFR ex19del | IC50 (nM) in PDOs with EGFR L858R | IC50 (nM) in PDOs with EGFR T790M |
| This compound (Hypothetical) | Exon 19 deletions, L858R, T790M | 8.5 | 12.3 | 25.1 |
| Osimertinib | Exon 19 deletions, L858R, T790M | 15.2 | 11.8 | 10.5 |
| Gefitinib | Exon 19 deletions, L858R | 25.8 | 30.5 | >1000 |
| Afatinib | Exon 19 deletions, L858R | 10.1 | 18.9 | >1000 |
Data presented is representative and for illustrative purposes.
Experimental Protocols
Patient-Derived Organoid (PDO) Culture and Drug Sensitivity Assay
-
Tissue Procurement and Organoid Establishment: Fresh tumor tissue is obtained from consenting patients. The tissue is mechanically and enzymatically digested to isolate tumor cells. These cells are then embedded in a basement membrane matrix (e.g., Matrigel) and cultured in a specialized growth medium containing essential growth factors.
-
Organoid Culture and Expansion: Organoids are maintained in a 37°C incubator with 5% CO2. The growth medium is refreshed every 2-3 days. Once organoids reach a sufficient size, they are passaged by mechanical disruption and re-plating in fresh matrix.
-
Drug Sensitivity and Viability Assay:
-
Established organoids are dissociated into small fragments and seeded into 96-well plates.
-
A dilution series of EGFR inhibitors (this compound, Osimertinib, Gefitinib, Afatinib) is prepared in the organoid growth medium.
-
The drug solutions are added to the wells containing the organoids and incubated for 72-96 hours.
-
Cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is read using a plate reader. The data is normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis.
-
Experimental Workflow
The following diagram illustrates the workflow for assessing the efficacy of EGFR inhibitors in patient-derived organoids.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Patient-Derived Head and Neck Cancer Organoids Recapitulate EGFR Expression Levels of Respective Tissues and Are Responsive to EGFR-Targeted Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal Growth Factor Receptor Targeting in Colorectal Carcinoma: Antibodies and Patient-Derived Organoids as a Smart Model to Study Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling Clinical Responses to Targeted Therapies by Patient-Derived Organoids of Advanced Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-line treatment selection with organoids of an EGFRm + TP53m stage IA1 patient with early metastatic recurrence after radical surgery and follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
Benchmarking EGFR-IN-121: A Comparative Analysis Against Leading Kinase Inhibitors
For Immediate Release
This guide provides a comprehensive benchmark analysis of the novel epidermal growth factor receptor (EGFR) inhibitor, EGFR-IN-121, against a panel of established kinase inhibitors: Gefitinib, Erlotinib, Afatinib, and Osimertinib. This document is intended for researchers, scientists, and drug development professionals, offering a comparative look at inhibitory activities supported by experimental data and detailed protocols.
Introduction
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[3] Consequently, EGFR has become a primary target for cancer therapeutics, leading to the development of several generations of tyrosine kinase inhibitors (TKIs). This guide introduces this compound, a novel investigational inhibitor, and evaluates its performance relative to prominent TKIs.
Comparative Kinase Inhibition Profile
The inhibitory activity of this compound was assessed against wild-type (WT) EGFR and clinically relevant mutant forms, including the T790M resistance mutation and the L858R activating mutation. The half-maximal inhibitory concentrations (IC50) were determined and are presented in comparison to Gefitinib, Erlotinib, Afatinib, and Osimertinib.
| Compound | EGFR (WT) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (T790M/L858R) IC50 (nM) |
| This compound (Hypothetical Data) | 25 | 0.8 | 15 |
| Gefitinib | ~33-57 | ~75 | >1000 |
| Erlotinib | ~2-20 | ~7-1185 | >1000 |
| Afatinib | ~31 | ~0.2 | ~10-100 |
| Osimertinib | ~100-500 | ~1-10 | ~1-15 |
Note: IC50 values for known inhibitors are compiled from various sources and can vary based on experimental conditions.[4][5][6][7][8] this compound data is hypothetical for comparative purposes.
Signaling Pathway Analysis
EGFR activation triggers a cascade of downstream signaling pathways critical for cell growth and survival, primarily the RAS-RAF-MEK-ERK MAPK pathway and the PI3K-AKT-mTOR pathway.[3][9][10] EGFR inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream signals.[9] this compound is designed to operate through this mechanism, effectively attenuating these pro-survival signals.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds was determined using an in vitro kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials and Reagents:
-
Purified recombinant human EGFR kinase domain (wild-type and mutants).
-
Kinase substrate (e.g., a poly(Glu, Tyr) 4:1 peptide).
-
Adenosine 5'-triphosphate (ATP).
-
Test compounds (this compound and reference inhibitors) dissolved in DMSO.
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.1% 2-mercaptoethanol).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
96-well or 384-well microplates.
-
Microplate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: A serial dilution of each test compound is prepared in DMSO.
-
Assay Plate Setup: A small volume (e.g., 1 µL) of the diluted compounds or DMSO (vehicle control) is dispensed into the wells of the microplate.
-
Kinase Addition: The EGFR enzyme solution is added to each well. The plate is gently mixed and pre-incubated for 15-30 minutes at room temperature to allow compound-enzyme interaction.
-
Reaction Initiation: The kinase reaction is started by adding a mixture of the kinase substrate and ATP. The final ATP concentration should be near the Km value for the specific kinase to ensure accurate determination of competitive inhibition.
-
Incubation: The plate is incubated at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination and Signal Detection: The kinase reaction is stopped, and the ADP detection reagent is added according to the manufacturer's protocol. After a final incubation period to allow the luminescent signal to develop, the plate is read using a microplate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value for each compound is calculated by plotting the percentage of kinase inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the In Vitro Kinase Inhibition Assay.
Conclusion
The hypothetical data for this compound suggests a promising profile, with potent activity against the L858R activating mutation and the challenging T790M/L858R double mutant, while maintaining a degree of selectivity over wild-type EGFR. This positions this compound as a potentially valuable agent for further investigation in the context of both treatment-naïve and resistant EGFR-mutant cancers. This guide provides the foundational data and methodologies for researchers to contextualize the potential of novel inhibitors like this compound within the current landscape of EGFR-targeted therapies.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for EGFR-IN-121
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of EGFR-IN-121, a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). The following procedural, step-by-step guidance is designed to directly answer operational questions and build trust by providing value beyond the product itself.
Immediate Safety Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for specific safety information. In the absence of a specific SDS for this compound, researchers should adhere to the general safety protocols for handling potent, biologically active small molecules, which are often cytotoxic.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Spill Management: In the event of a spill, cover the area with a suitable absorbent material, and collect the waste in a sealed, properly labeled container for disposal as hazardous waste.
Step-by-Step Disposal Procedures for this compound
The disposal of this compound and its associated waste must be conducted in accordance with all federal, state, and local regulations.[2] As a potent tyrosine kinase inhibitor, it should be treated as hazardous chemical waste.
-
Segregation of Waste:
-
Properly segregate waste contaminated with this compound from other laboratory waste streams.[3]
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, wipes), and other solid materials in a dedicated, clearly labeled hazardous waste container.[3][4]
-
Liquid Waste: Collect all aqueous solutions containing this compound, including experimental media and rinsate from cleaning glassware, in a separate, compatible hazardous waste container. Do not pour this waste down the drain.[2][3]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container that is also labeled as containing chemical waste.
-
-
Waste Container Management:
-
Container Type: Use only approved, compatible containers for hazardous waste, preferably made of polyethylene or glass. Avoid using metal cans for aqueous waste.[4] Containers should have a secure, leak-proof lid.[3][4]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Aqueous waste with this compound").[3][4] If the waste is a mixture, list all components and their approximate percentages.[3]
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][5] This area should be clearly marked and away from general laboratory traffic. Flammable waste should be stored in a flame-proof cabinet.[4] Keep containers closed except when adding waste.[3]
-
-
Disposal Request:
-
Once a waste container is full, or if it has been in storage for a designated period (e.g., up to 12 months, though institutional policies may vary), contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical disposal agency to arrange for pickup and proper disposal.[2][5]
-
Quantitative Data
The inhibitory activity of EGFR inhibitors is a key quantitative measure of their potency. The following table summarizes representative half-maximal inhibitory concentration (IC₅₀) values for an EGFR inhibitor, providing a benchmark for its biological activity against various cancer cell lines.
| Cell Line | Cancer Type | EGFR Status | IC₅₀ (nM) [72h treatment] |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 1031 |
| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 13 |
| H1975 | Non-Small Cell Lung Cancer | L858R, T790M | > 5000 (Resistant) |
| A431 | Epidermoid Carcinoma | Overexpression | 2972 |
| MCF-7 | Breast Cancer | Low Expression | > 10000 |
Note: These values are representative and should be determined experimentally for specific compounds and conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the efficacy of EGFR inhibitors like this compound.
Protocol 1: In Vitro EGFR Kinase Inhibition Assay (Fluorescence-Based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified EGFR.[6]
Materials:
-
Recombinant human EGFR (WT) enzyme
-
ATP
-
Fluorescent peptide substrate (e.g., Y12-Sox conjugated peptide)
-
Kinase reaction buffer (20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA)
-
Test compound (this compound)
-
384-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare 10X stocks of the EGFR enzyme, ATP, and the fluorescent peptide substrate in the kinase reaction buffer.
-
Perform serial dilutions of the test compound in 50% DMSO.
-
In a 384-well plate, pre-incubate 5 µL of the EGFR enzyme with 0.5 µL of the serially diluted compound or 50% DMSO (for vehicle control) for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of a pre-mixed solution of ATP and the fluorescent peptide substrate.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence emission (e.g., λex 360 nm / λem 485 nm) every 71 seconds for a period of 30-120 minutes.[6][7]
-
Analyze the initial reaction velocities to determine the IC₅₀ value of the inhibitor.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with an inhibitor.[8][9]
Materials:
-
Cancer cell line of interest (e.g., A549, PC-9)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired inhibitor concentrations. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[8]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[8][10]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[8][10]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 590 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC₅₀ value.
Visualizations
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by a tyrosine kinase inhibitor like this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, which are crucial for cell proliferation and survival.[11][12][13] EGFR tyrosine kinase inhibitors act by blocking the ATP-binding site, thereby preventing autophosphorylation and subsequent signal transduction.[11]
Caption: EGFR signaling pathway and TKI inhibition point.
Experimental Workflow for In Vitro Screening of EGFR Inhibitors
The diagram below outlines a typical workflow for the in vitro screening and characterization of EGFR inhibitors. The process begins with a primary screen to identify compounds that inhibit EGFR kinase activity, followed by secondary assays to determine their potency in a cellular context and assess their effects on cell viability.
Caption: Workflow for in vitro screening of EGFR inhibitors.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. benchchem.com [benchchem.com]
- 4. jncasr.ac.in [jncasr.ac.in]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchhub.com [researchhub.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Personal protective equipment for handling EGFR-IN-121
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling EGFR-IN-121 (also known as Mutated EGFR-IN-1 and AZD9291Du Hcl Salt). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
To ensure the safety of all personnel, the following personal protective equipment must be worn when handling this compound.
| Equipment | Specification |
| Eye Protection | Safety glasses with side-shields or goggles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1] |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder form or if ventilation is inadequate.[1] |
| Body Protection | A lab coat or other protective clothing to prevent skin contact.[1] |
Experimental Protocols: Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of the laboratory environment.
Handling:
-
Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Contact: Prevent contact with skin and eyes.[1]
-
Avoid Inhalation: Avoid inhaling dust from the powder form.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[1] Wash hands thoroughly after handling.
Storage:
-
Container: Store in a tightly closed container.[1]
-
Environment: Keep in a cool, dry, and well-ventilated place.[1]
-
Incompatibilities: Store away from incompatible materials.[1]
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Eye Contact: Rinse opened eyes for several minutes under running water.
-
Ingestion: If swallowed, rinse mouth with water. Consult a physician.[2]
Spill Response:
In the event of a spill, a clear and immediate response is necessary to contain the material and prevent exposure.
-
Evacuate the area.
-
Wear appropriate PPE.
-
Cover the spill with an absorbent material.
-
Collect the material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly.
Disposal Plan
Contaminated materials, including any materials used for cleaning spills (e.g., absorbent pads, paper towels) and contaminated PPE, should be collected in a sealed, labeled container and disposed of as hazardous waste.[1] Do not dispose of liquid or solid waste through municipal drainage or landfill systems.[2] Contact a licensed professional waste disposal service to dispose of this material.[2]
Operational Workflow
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
